3-Phosphonopyruvate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-3-phosphonopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5O6P/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDDAVCOAOFSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331445 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5824-58-8 | |
| Record name | PHOSPHONOPYRUVATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phosphonopyruvic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ57DYF7MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 3-Phosphonopyruvate Biosynthesis in Streptomyces
Executive Summary: The Carbon-Phosphorus Enigma[1]
The biosynthesis of 3-phosphonopyruvate (3-PP) represents the singular "big bang" event in phosphonate natural product chemistry. Unlike the ubiquitous phosphate esters (C-O-P) found in central metabolism, phosphonates contain a chemically stable carbon-phosphorus (C-P) bond.[1] This bond confers resistance to phosphatases, making derivatives like fosfomycin (antibacterial), bialaphos (herbicide), and fosmidomycin (antimalarial) potent bio-active agents.
For researchers in drug discovery and metabolic engineering, 3-PP is not just an intermediate; it is a thermodynamic bottleneck . The conversion of phosphoenolpyruvate (PEP) to 3-PP is energetically unfavorable. Successful biosynthesis in Streptomyces does not rely on a single enzyme but on a catalytic partnership that defies equilibrium. This guide dissects that partnership and provides a validated workflow for engineering and analyzing this pathway.
The Thermodynamic Barrier: Ppm and the Equilibrium Trap
The formation of 3-PP is catalyzed by PEP phosphomutase (Ppm) (EC 5.4.2.9).[1][2] However, Ppm alone is insufficient for biosynthesis due to a severe thermodynamic constraint.
The Mechanism
Ppm is an isomerase that catalyzes an intramolecular phosphoryl transfer.[1][3]
-
Substrate: Phosphoenolpyruvate (PEP) — High energy, favors hydrolysis.
-
Product: this compound (3-PP) — C-P bond formed.[2]
-
The Problem: The equilibrium constant (
) is approximately 0.002 (favoring PEP over 3-PP by >500:1).
The Solution: Metabolic Channeling
In Streptomyces, the pathway is driven forward only by the immediate, irreversible consumption of 3-PP by a second enzyme, usually Phosphonopyruvate decarboxylase (Ppd) . Ppd converts 3-PP to phosphonoacetaldehyde (PnAA) and CO
Critical Insight for Engineers: Overexpressing ppm alone in a heterologous host (e.g., E. coli or S. coelicolor) will result in negligible yield. You must co-express ppd (or a similar consuming enzyme like fom2) to trap the intermediate.
Pathway Visualization (DOT)
Caption: The thermodynamic "pull" mechanism. Ppm equilibrates heavily toward PEP; Ppd drives flux by irreversible decarboxylation.[1]
Genetic Architecture in Streptomyces
Two primary gene clusters serve as the templates for 3-PP biosynthesis. When mining genomes for novel phosphonates, look for these homologs.
| Feature | Fosfomycin Cluster (fom) | Bialaphos Cluster (bap/bcp) |
| Organism | S. fradiae, S. wedmorensis | S. hygroscopicus, S. viridochromogenes |
| Ppm Gene | fom1 (or pepM) | bcpA (or pepM) |
| Ppd Gene | fom2 | bcpB (or ppd) |
| Mechanism | Direct decarboxylation to PnAA | Decarboxylation to PnAA |
| Downstream | Epoxidation (fom3, fom4) | Peptide condensation (php genes) |
Technical Note: In S. wedmorensis, the fom1 and fom2 genes are often translationally coupled or located in the same operon, reinforcing the requirement for the physical proximity of their protein products.
Experimental Protocol: Self-Validating Coupled Assay
Isolating 3-PP is difficult due to its instability and tendency to revert to PEP. Therefore, a Coupled Forward Assay is the industry standard for validating Ppm activity. This protocol uses Ppd to convert 3-PP to PnAA, which is then detected.
Reagents & Setup
-
Buffer: 50 mM Tris-HCl, pH 7.5 (Ppm is pH sensitive).
-
Cofactor: 5 mM MgCl
(Absolutely required for Ppm activity; mimics the Mg in the active site). -
Substrate: 10 mM PEP (Tricyclohexylammonium salt).
-
Enzymes:
-
Purified Recombinant Ppm (e.g., 5
M). -
Purified Recombinant Ppd (e.g., 10
M - excess is needed to drive equilibrium).
-
-
Detection: DNPH (2,4-Dinitrophenylhydrazine) derivatization or LC-MS.
Step-by-Step Methodology
-
Enzyme Pre-incubation: Incubate purified Ppm and Ppd in reaction buffer with MgCl
for 10 minutes at 30°C.-
Why: Allows potential complex formation and thermal equilibration.
-
-
Reaction Initiation: Add PEP to start the reaction. Total volume: 200
L. -
Kinetic Phase: Incubate at 30°C for 30–60 minutes.
-
Termination & Derivatization (The Validation Step):
-
Analysis: Analyze via HPLC (C18 column) monitoring absorbance at 360 nm.
-
Self-Validation: If Ppm is inactive, no PnAA is formed. If Ppd is inactive, 3-PP reverts to PEP, and no PnAA is formed. Only the presence of the PnAA-DNPH adduct confirms the entire pathway flux.
-
Experimental Workflow Diagram (DOT)
Caption: Coupled assay workflow. Ppd is used as a 'sink' to trap 3-PP as PnAA, which is chemically derivatized for detection.
Bioengineering & Optimization Strategies
For drug development professionals aiming to scale production, simple overexpression is rarely sufficient.
Promoter Engineering
Use strong constitutive promoters (e.g., ermEp*) for the ppm-ppd cassette. However, avoid toxic accumulation of phosphorylated intermediates. Inducible systems (e.g., tipA) in S. lividans are preferred for initial scale-up.
Flux Balancing
Since the Ppm reaction is the rate-limiting thermodynamic step, the ratio of Ppd:Ppm enzyme is critical.
-
Recommendation: Engineer the Ribosome Binding Site (RBS) of ppd to be stronger than that of ppm.
-
Target Ratio: Maintain a 2:1 or 5:1 excess of Decarboxylase to Mutase to ensure immediate sequestration of 3-PP.
Host Selection
-
Native Hosts: S. fradiae (Fosfomycin producer) is robust but genetically difficult.
-
Heterologous Hosts: S. coelicolor M1152 or S. albus are engineered "superhosts" with reduced native secondary metabolite backgrounds, making purification of novel phosphonates easier.
References
-
Seidel, H. M., et al. (1988).[1] Phosphonate biosynthesis: isolation of the enzyme responsible for the formation of a carbon-phosphorus bond.[1] Nature, 335, 457–458.[1] Link
-
Metcalf, W. W., & van der Donk, W. A. (2009).[1] Biosynthesis of phosphonic and phosphinic acid natural products.[1][2] Annual Review of Biochemistry, 78, 65–94. Link
-
Hidaka, T., et al. (1995). Cloning and characterization of the gene encoding phosphoenolpyruvate phosphomutase from Streptomyces wedmorensis. Molecular and General Genetics, 249, 274–280. Link
-
Nakashita, H., et al. (2000). Crystal structures of phosphonopyruvate decarboxylase from Bacteroides fragilis. Journal of Molecular Biology, 295(3), 595-607. Link
-
Peck, S. C., et al. (2011). Mechanism of the Phosphoenolpyruvate Phosphomutase Reaction. Biochemistry, 50(29), 6598–6605. Link
Sources
- 1. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Reevaluation of the accepted allosteric mechanism of phosphofructokinase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of 3-Phosphonopyruvate (PnPy) in Phosphonate Natural Products
Executive Summary
3-Phosphonopyruvate (PnPy) represents a singular metabolic node in the biosynthesis of phosphonate natural products—a class of compounds defined by the chemically stable and biologically distinct carbon-phosphorus (C-P) bond.[1] Unlike phosphate esters (C-O-P), which are susceptible to hydrolysis, the C-P bond resists enzymatic cleavage by phosphatases, allowing these molecules to act as potent bioisosteres and antimetabolites.
This guide details the biochemical centrality of PnPy, generated from phosphoenolpyruvate (PEP) by the enzyme PEP mutase (PepM) .[2][3][4] It serves as the universal precursor for bioactive compounds including the antibiotic fosfomycin , the herbicide bialaphos (phosphinothricin), and the primitive lipid headgroup 2-aminoethylphosphonate (AEP) . We analyze the thermodynamic "trap" of PnPy formation, the divergent enzymatic pathways that resolve this equilibrium, and actionable protocols for its experimental characterization.
Part 1: The Biochemistry of the C-P Bond Formation
The Thermodynamic Anomaly
The formation of PnPy is catalyzed by PEP mutase (PepM) (EC 5.4.2.9), which rearranges the P-O bond of PEP to the C-P bond of PnPy.[5] This reaction is thermodynamically unfavorable.[5]
-
Equilibrium: The equilibrium constant (
) favors PEP by a factor of >500. -
Energetics: The P-O bond in PEP is a high-energy bond (
upon hydrolysis), yet the intramolecular rearrangement to PnPy is endergonic because the C-P bond formation does not compensate for the loss of the enol phosphate resonance energy. -
Mechanism: PepM utilizes a dissociative mechanism involving a metaphosphate intermediate. The enzyme shields this reactive species from water, allowing the enolate of pyruvate to rotate and attack the phosphorus, forming the C-P bond with retention of configuration at the phosphorus atom.
The Kinetic Trap
Because the equilibrium lies heavily toward PEP, PnPy does not accumulate in the cell. Biosynthesis is driven forward only by the irreversible nature of subsequent enzymatic steps. This creates a "kinetic trap" where PnPy is immediately consumed, pulling the PepM reaction forward via Le Chatelier’s principle.
Figure 1: The PepM Reaction and Thermodynamic Trap
Caption: The conversion of PEP to PnPy proceeds via a metaphosphate intermediate.[3][5][6][7][8] The reverse reaction is thermodynamically dominant.
Part 2: PnPy as the Divergent Branch Point
PnPy is the obligate precursor for nearly all phosphonate natural products. The pathway bifurcates immediately downstream of PnPy, utilizing distinct enzymes to drive the unfavorable PepM reaction.
Pathway A: The Decarboxylation Route (PnAA)
This is the most common route, utilized in the biosynthesis of Bialaphos , AEP , and Fosfomycin (in Streptomyces) .
-
Enzyme: Phosphonopyruvate decarboxylase (PPD) (EC 4.1.1.82).
-
Reaction: PnPy
Phosphonoacetaldehyde (PnAA) + CO .[6][7] -
Mechanism: Thiamine pyrophosphate (TPP)-dependent decarboxylation. The release of CO
provides the entropic driving force to pull the PepM equilibrium.
Pathway B: The Transamination Route (PnAla)
This represents the shortest pathway to a stable phosphonate.
-
Enzyme: PnPy transaminase (PnaA) .
-
Reaction: PnPy + Glutamate
Phosphonoalanine (PnAla) + -Ketoglutarate. -
Significance: Found in Streptomyces species producing phosphonoalamides. It mimics aspartate aminotransferase activity.[9]
Pathway C: The Acetyl/Condensation Route (Pseudomonas Fosfomycin)
A distinct evolutionary solution found in Pseudomonas syringae.
-
Reaction: PnPy + Acetyl-CoA
Phosphonomethylmalate. -
Significance: Unlike Streptomyces, Pseudomonas does not use PPD. Instead, it condenses PnPy with acetyl-CoA, initiating a completely different route to the same final product (fosfomycin).
Figure 2: The Phosphonate Biosynthetic Tree
Caption: Divergent biosynthetic pathways originating from the unstable PnPy node.
Part 3: Experimental Protocols
Characterizing enzymes at the PnPy node requires overcoming its instability and unfavorable formation equilibrium.
Protocol A: Reverse Kinetic Assay (PnPy PEP)
Objective: Measure PepM activity by monitoring the thermodynamically favored reverse reaction. Principle: PnPy is converted to PEP by PepM.[3] PEP is then coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), resulting in NADH oxidation (absorbance decrease at 340 nm).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl
. -
Substrate: Synthetic PnPy (chemically synthesized or enzymatically generated).
-
Coupling System: 1 mM ADP, 0.2 mM NADH, 10 U/mL PK, 10 U/mL LDH.
Procedure:
-
Blanking: Equilibrate buffer, NADH, ADP, and coupling enzymes at 25°C. Monitor
to ensure stability. -
Initiation: Add PepM enzyme.
-
Substrate Addition: Add PnPy (start with 1-5 mM).
-
Measurement: Monitor decrease in
. -
Calculation: Rate (
mol/min) = .
Critical Note: Since PnPy is unstable, it is often generated in situ from phosphonoacetaldehyde (PnAA) if PnAA is available, or chemically synthesized as the triester and hydrolyzed immediately before use.
Protocol B: Forward Coupled Biosynthetic Assay (PEP PnAA)
Objective: Verify biosynthetic competency by driving the reaction forward. Principle: Use PPD to act as the "thermodynamic sink," converting PnPy to PnAA. PnAA production can be detected by coupling to Phosphonoacetaldehyde Reductase (PhpC) or by derivatization.
Workflow:
-
Mix: 10 mM PEP, 5 mM MgCl
, 1 mM TPP (Thiamine Pyrophosphate). -
Enzymes: Add purified PepM (1
M) and PPD (5 M). -
Incubation: 30 mins at 30°C.
-
Detection:
-
Option 1 (HPLC): Derivatize PnAA with 2,4-dinitrophenylhydrazine (DNPH).
-
Option 2 (Coupled): Add NADH and PhpC. Monitor NADH oxidation as PnAA is reduced to 2-hydroxyethylphosphonate.
-
Part 4: Drug Development Implications
Bioisosterism and Stability
PnPy derivatives and downstream phosphonates are critical in drug design because the C-P bond mimics the tetrahedral transition state of phosphate ester hydrolysis but is hydrolytically stable.
-
Fosfomycin: Mimics PEP, covalently inhibiting MurA (cell wall synthesis).[12]
-
Phosphinothricin (Bialaphos): Mimics the tetrahedral intermediate of glutamine synthesis, inhibiting Glutamine Synthetase.
Targeting the Pathway
Since the C-P bond formation (PepM) is absent in mammals, enzymes in this pathway are attractive antimicrobial and herbicidal targets.
-
Inhibitor Design: Transition state analogues of the PepM reaction (mimicking the metaphosphate intermediate) are potential broad-spectrum inhibitors for phosphonate-producing pathogens.
Summary of Key Enzymes
| Enzyme | Function | Cofactors | Role in Pathway |
| PepM | PEP | Mg | Universal C-P bond formation |
| PPD | PnPy | TPP, Mg | Driving force (Decarboxylation) |
| PnaA | PnPy | PLP | Direct transamination |
| Psf2 | PnPy | Acetyl-CoA | Pseudomonas specific divergence |
References
-
Mechanism and Structure of PepM: Huang, K., et al. (1999).[2][4] "Crystal structure of phosphoenolpyruvate mutase from Mytilus edulis." Structure. Link
-
Thermodynamics of PnPy: Bowman, E., et al. (1988). "Catalysis and thermodynamics of the phosphoenolpyruvate/phosphonopyruvate rearrangement." Journal of the American Chemical Society. Link
-
Fosfomycin Biosynthesis in Pseudomonas: Shao, Z., et al. (2012). "Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species." Journal of Bacteriology. Link
-
Bialaphos Pathway Discovery: Hidaka, T., et al. (1989). "Discovery of phosphoenolpyruvate phosphomutase which catalyzes the formation of phosphonopyruvate from phosphoenolpyruvate."[6] The Journal of Antibiotics. Link
-
Phosphonoalanine Pathway: Schwartz, D., et al. (2016). "Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products."[9] Angewandte Chemie. Link
-
Enzymatic Synthesis Protocols: Zhang, G., et al. (2003). "Enzymatic synthesis of radiolabeled phosphonoacetaldehyde." Analytical Biochemistry. Link
Sources
- 1. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 6. Studies on the biosynthesis of bialaphos. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Oxygen Limitation Enhances the Antimicrobial Activity of Fosfomycin in Pseudomonas aeruginosa Following Overexpression of glpT Which Encodes Glycerol-3-Phosphate/Fosfomycin Symporter [frontiersin.org]
Technical Guide: Discovery, Isolation, and Characterization of 3-Phosphonopyruvate
Executive Summary
3-Phosphonopyruvate (3-PPn) represents a critical thermodynamic anomaly in biochemistry. As the first committed intermediate in the biosynthesis of phosphonates (compounds containing a stable C-P bond), it marks the transition from the phosphate ester world (C-O-P) to the phosphonate world (C-P).
This guide addresses the specific challenges associated with 3-PPn:
-
Thermodynamic Instability: The equilibrium between Phosphoenolpyruvate (PEP) and 3-PPn favors PEP by a factor of >500, making direct isolation from biological matrices nearly impossible without equilibrium shifting.
-
Transient Nature: In native systems (e.g., Streptomyces, Tetrahymena), 3-PPn is immediately decarboxylated to phosphonoacetaldehyde.
-
Isolation Strategy: Successful isolation requires either chemical synthesis via transamination or kinetic trapping using purified recombinant enzymes.
Part 1: The Thermodynamic Challenge & Biosynthetic Origin
The "Uphill" Reaction
The conversion of PEP to 3-PPn is catalyzed by Phosphoenolpyruvate Mutase (Ppm) . Unlike typical isomerases that operate near equilibrium (
-
Substrate: Phosphoenolpyruvate (High energy enol phosphate).[1][2]
-
Product: this compound (Keto phosphonate).
-
Equilibrium Constant (
): (Favors PEP). -
Implication: In a resting equilibrium mixture, >99.8% of the material exists as PEP. Discovery was delayed for decades because 3-PPn does not accumulate in detectable quantities without a downstream "sink."
The Biosynthetic Pathway
To drive this unfavorable reaction forward, nature couples Ppm with a highly exergonic decarboxylation step catalyzed by Phosphonopyruvate Decarboxylase (Ppd) .
Part 2: Discovery & Historical Validation
The "Missing Link" Hypothesis
Early research into phosphonate natural products (like 2-aminoethylphosphonate) postulated a rearrangement of the glycolytic intermediate PEP. However, attempts to identify the intermediate failed due to the overwhelming equilibrium favoring PEP.
The Breakthrough (Knowles, Seto, Dunaway-Mariano)
The existence of 3-PPn was confirmed not by direct isolation from cell lysate, but by isotope trapping and kinetic competence studies.
-
Mechanism: Ppm employs a dissociative mechanism involving a metaphosphate intermediate.
-
Stereochemistry: The reaction proceeds with retention of configuration at the phosphorus atom, implying a constrained active site that prevents tumbling of the metaphosphate intermediate.
Part 3: Isolation & Synthesis Protocols
Since direct extraction is unfeasible, 3-PPn must be generated chemically or enzymatically under controlled conditions.
Method A: Chemical Synthesis (Recommended for Standards)
This method produces stable 3-PPn for use as an analytical standard (NMR/MS).
Principle: Transamination of 3-phosphonoalanine (which is chemically stable) using a glyoxylate trap.
| Step | Reagent/Condition | Mechanism | Critical Note |
| 1. Precursor Prep | Phosphonoacetaldehyde + Strecker Synthesis | Formation of 3-Phosphonoalanine (PnAla).[3][4] | PnAla is stable and can be stored. |
| 2. Transamination | PnAla + Glyoxylate + Cu²⁺/Al³⁺ cat. | Non-enzymatic transamination. | Metal ions catalyze the Schiff base formation. |
| 3. Purification | Anion Exchange Chromatography (Dowex 1x8) | Separation based on charge state. | Elute with Formic Acid gradient. |
| 4. Isolation | Lyophilization | Removal of solvent. | Do not heat. 3-PPn is heat sensitive. |
Method B: Enzymatic Generation (In Situ)
Used for studying enzyme kinetics (e.g., testing Ppd activity).
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂ (Essential cofactor).
-
Substrate: 10 mM Phosphoenolpyruvate (PEP).
-
Enzyme: 10 µM Purified Recombinant Ppm (e.g., from Mytilus edulis or Streptomyces).
-
Equilibrium Shift: The reaction will stall at ~0.2% 3-PPn. To "isolate" it, you must rapidly quench the reaction (acidify to pH 2) and separate via HPLC, or use it immediately in a coupled assay.
Part 4: Analytical Characterization
Validating the presence of 3-PPn requires distinguishing the C-P bond from the C-O-P bond of PEP.
NMR Spectroscopy (The Gold Standard)
Phosphorus NMR provides the most definitive proof of the C-P bond formation.
-
Phosphoenolpyruvate (PEP):
-
Shift: -4.6 ppm (Phosphate ester).
-
Multiplicity: Singlet (decoupled).
-
-
This compound (3-PPn):
-
Shift: +8.0 to +15.0 ppm (Phosphonate).
-
Note: The positive chemical shift is characteristic of the C-P bond environment compared to the phosphate ester.
-
-
Phosphonoacetaldehyde (PnAA - Degradation Product):
-
Shift: +18.0 ppm .
-
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Negative Mode.
-
Precursor Ion: [M-H]⁻ = 167.01 m/z.
-
Fragmentation: Look for the loss of CO₂ (44 Da) and the characteristic phosphonate fragment (
at 79 m/z).
Part 5: Experimental Workflow Visualization
The following diagram details the logical flow for synthesizing and validating 3-PPn for drug development assays (e.g., screening for Fosfomycin biosynthesis inhibitors).
References
-
Seidel, H. M., Freeman, S., Seto, H., & Knowles, J. R. (1988). Phosphonate biosynthesis: isolation of the enzyme responsible for the formation of a carbon-phosphorus bond. Nature, 335(6189), 457–458. Link
-
Bowman, E., McQueney, M., Barry, R. J., & Dunaway-Mariano, D. (1988). Catalysis and thermodynamics of the phosphoenolpyruvate/phosphonopyruvate rearrangement. Entry into the phosphonate class of naturally occurring organophosphorus compounds.[2][5][6] Journal of the American Chemical Society, 110(16), 5575–5576. Link
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[2][3][4][5][7][8] Annual Review of Biochemistry, 78, 65–94.[5] Link
-
Sparkes, M. J., Rogers, K. L., & Dixon, H. B. (1990). The synthesis of 3-phosphonoalanine, phosphonopyruvic acid and phosphonolactic acid.[3][4] European Journal of Biochemistry, 194(2), 373–376. Link
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Contextual reference for chemical shifts).
Sources
- 1. Silyl phosphites. Part 20. A facile synthesis of phosphoenolpyruvate and its analogue utilizing in situ generated trimethylsilyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of 3-phosphonoalanine, phosphonopyruvic acid and phosphonolactic acid. Scission of the C-P bond during diazotization of phosphonoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 6. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Phosphoenolpyruvate Mutase (PepM) Mechanism and Characterization
Content Type: Technical Whitepaper Audience: Researchers, Enzymologists, and Drug Discovery Scientists
Executive Summary
Phosphoenolpyruvate mutase (PepM; EC 5.4.2.[1][2][3]9) is a unique isomerase that catalyzes the formation of a carbon-phosphorus (C-P) bond, converting phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy).[4][5] This transformation represents the founding step in the biosynthesis of all natural phosphonates, including the antibiotics fosfomycin and bialaphos.
For researchers, PepM presents a distinct set of challenges: it operates against a steep thermodynamic gradient (
The C-P Bond Formation Event: Mechanistic Analysis
The conversion of PEP to PnPy involves the intramolecular rearrangement of a phosphol-ester (P-O bond) to a phosphon-keto species (P-C bond). Unlike typical mutases that transfer groups via phospho-enzyme intermediates, PepM utilizes a dissociative mechanism .
The Dissociative Mechanism
Current kinetic and crystallographic evidence supports a mechanism where the phosphoryl group dissociates from the enol oxygen of PEP to form a reactive metaphosphate intermediate (
-
Substrate Binding: PEP binds to the active site; Mg
coordinates the phosphate oxygens and the enol oxygen, polarizing the P-O bond. -
P-O Cleavage: The P-O bond breaks, generating an enzyme-bound enolate anion and a metaphosphate intermediate.
-
Molecular Reorganization: The enolate intermediate rotates or is stabilized in a conformation that positions the C3 carbon for attack.
-
C-P Bond Formation: The nucleophilic C3 of the enolate attacks the electrophilic phosphorus of the metaphosphate.
-
Stereochemistry: The reaction proceeds with retention of configuration at the phosphorus atom, a hallmark of a guided dissociative process within a constrained active site, distinguishing it from non-enzymatic solvolysis.
Visualization of the Reaction Coordinate
The following diagram illustrates the transition from PEP to PnPy via the metaphosphate intermediate.
Figure 1: The dissociative mechanism of PepM. Note the transient metaphosphate intermediate and the unfavorable equilibrium favoring reversion to PEP.
Structural Determinants of Catalysis
PepM belongs to the enolase superfamily and adopts a modified
The "Helix Swapping" Dimer
The active unit of PepM is typically a dimer (or tetramer of dimers).[2] A critical structural feature is "helix swapping," where the C-terminal helix of one subunit reaches over to form part of the active site of the neighboring subunit.[2] This inter-subunit interaction is essential for:
-
Active Site Closure: Sealing the active site to prevent the escape of the reactive metaphosphate intermediate.
-
Solvent Exclusion: Protecting the highly reactive intermediate from hydrolysis by bulk water.
Key Catalytic Residues
Based on structural studies (e.g., Mytilus edulis or Tetrahymena pyriformis PepM), the following residues are critical:
-
Mg
Ligands: Aspartate and Glutamate residues (e.g., Asp58, Glu114) coordinate the essential Mg ion. -
Transition State Stabilizers: Positively charged residues, specifically Arg159 and His190 , interact with the phosphoryl group.[2] These residues do not form a covalent phospho-enzyme but stabilize the negative charge of the metaphosphate-enolate ion pair.
-
Gating Loop: A flexible loop (residues 120-124) undergoes a conformational change upon substrate binding, locking the substrate in the "closed" conformation.[2]
Overcoming Thermodynamic Barriers
The most significant hurdle in studying PepM is the thermodynamics of the reaction.
-
The Equilibrium Problem: The equilibrium constant (
) for PEP PnPy is approximately 0.002 (favoring PEP by >500-fold). -
Implication: In a standard endpoint assay, only a minute fraction of PEP converts to PnPy before equilibrium is reached, making direct detection difficult and prone to noise.
Solution: The reaction must be coupled to a thermodynamically favorable secondary reaction that consumes PnPy immediately as it is formed, effectively "pulling" the PepM reaction forward (Le Chatelier’s principle).[2]
Experimental Protocol: The Coupled Enzyme Assay
This protocol utilizes a three-enzyme system to drive the reaction and provide a real-time spectrophotometric readout. This is the industry standard for kinetic characterization.
The System:
-
PepM: Converts PEP
PnPy. -
Phosphonopyruvate Decarboxylase (Ppd): Irreversibly converts PnPy
Phosphonoacetaldehyde (PnAA) + CO . -
Phosphonoacetaldehyde Hydrolase (PhnA) + Alcohol Dehydrogenase (ADH): Alternative: A simpler coupled system often used involves Ppd followed by NADH-dependent reduction of the aldehyde.
Recommended Protocol: PepM/Ppd/NADH Coupled Assay
In this validated workflow, Ppd decarboxylates PnPy to PnAA. PnAA is then reduced by a promiscuous Alcohol Dehydrogenase (ADH) or a specific reductase, oxidizing NADH to NAD
Reagents and Setup
-
Buffer: 50 mM Tris-HCl, pH 7.5 (PepM is pH sensitive; pH 7.0–8.0 is optimal).
-
Cofactor: 5 mM MgCl
(Essential). -
Substrate: Phosphoenolpyruvate (PEP), tricyclohexylammonium salt (1–10 mM range).
-
Coupling Enzymes:
-
Recombinant Ppd (excess, >5 U/mL).
-
Yeast Alcohol Dehydrogenase (ADH) (excess, >10 U/mL).
-
-
Reporter: NADH (0.2 mM).
Step-by-Step Workflow
-
Blank Preparation: In a quartz cuvette, mix Buffer, MgCl
, NADH, Ppd, and ADH. Monitor for 60 seconds to establish a flat baseline (drift indicates NADH instability or contamination). -
Reaction Initiation: Add PepM enzyme to the cuvette. Incubate for 2 minutes to allow temperature equilibration (25°C or 30°C).
-
Substrate Addition: Add PEP to initiate the reaction.[6]
-
Data Acquisition: Monitor the decrease in
continuously for 5–10 minutes. -
Quantification: Calculate the rate of PnPy formation using the extinction coefficient of NADH (
).
Self-Validating Controls (Trustworthiness)
To ensure the signal is genuine C-P bond formation and not an artifact:
-
Control A (-Mg
): Run the assay with EDTA. PepM is strictly metal-dependent; any activity here indicates contamination (e.g., contaminating phosphatase activity). -
Control B (-Ppd): Remove the coupling enzyme. The signal should flatline immediately because PnPy accumulation will hit equilibrium rapidly, stopping net NADH oxidation.
Coupled Assay Logic Diagram
Figure 2: The coupled enzyme assay strategy. Ppd and ADH act as a thermodynamic sink, pulling the unfavorable PepM reaction forward for quantification.
Data Presentation: Kinetic Parameters
When characterizing PepM, typical values differ significantly between the forward (PEP
| Parameter | Forward Reaction (PEP | Reverse Reaction (PnPy | Significance |
| Low (~0.5 - 5 | High (~50 - 100 | Reflects the thermodynamic barrier of C-P bond formation. | |
| High (~1 - 5 mM) | Low (~1 - 10 | Enzyme has much higher affinity for the phosphonate product. | |
| \multicolumn{2}{c | }{ | Equilibrium heavily favors the phosphate ester (PEP). |
Note: Values are approximate and species-dependent (e.g., Tetrahymena vs. Mytilus).
Therapeutic & Bioengineering Implications
Antibiotic Discovery
PepM is the gatekeeper to the phosphonate natural products , a class of compounds with potent bioactivity due to the stability of the C-P bond (mimicking the labile C-O-P bond of phosphates).
-
Fosfomycin: A broad-spectrum antibiotic.
-
Phosphinothricin (Glufosinate): A potent herbicide.
-
FR-900098: An antimalarial agent.
Inhibiting PepM in pathogenic bacteria (e.g., Burkholderia) could disrupt the production of virulence factors, although PepM itself is often part of secondary metabolism rather than essential primary metabolism. Conversely, engineering PepM to accept novel substrates is a hot area of research for creating synthetic "unnatural" phosphonate drugs.
Bio-sourcing of Phosphonates
The industrial synthesis of C-P bonds is chemically difficult and hazardous. Optimized PepM variants are highly sought after for biocatalytic routes to synthesize phosphonates under mild, aqueous conditions, replacing harsh chemical phosphorylation methods.
References
-
Dunaway-Mariano, D. (1988).[2] Catalysis and thermodynamics of the phosphoenolpyruvate-phosphonopyruvate rearrangement - entry into the phosphonate class of naturally-occurring organo-phosphorus compounds. Journal of the American Chemical Society.[2] Link
-
Herzberg, O., et al. (1999). Helix swapping between two alpha/beta barrels: crystal structure of phosphoenolpyruvate mutase with bound Mg(2+)-oxalate. Structure. Link
-
Seidel, H. M., & Knowles, J. R. (1994). Phosphoenolpyruvate mutase: mechanism of the reaction and the role of the metal ion. Biochemistry. Link
-
Huang, K., et al. (1996). Phosphoenolpyruvate Mutase Catalysis of Phosphoryl Transfer in Phosphoenolpyruvate: Kinetics and Mechanism of Phosphorus-Carbon Bond Formation. Biochemistry. Link
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry. Link
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
3-Phosphonopyruvate: The Thermodynamic Gatekeeper of Fosfomycin Biosynthesis
Executive Summary
Fosfomycin (cis-1,2-epoxypropylphosphonic acid) represents a unique class of antibiotics characterized by a chemically stable carbon-phosphorus (C-P) bond.[1] The biosynthesis of this broad-spectrum agent hinges on a single, thermodynamically unfavorable event: the isomerization of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy).
This guide dissects the role of PnPy as the obligate precursor in fosfomycin biosynthesis. It contrasts the divergent evolutionary strategies—Streptomyces vs. Pseudomonas—used to overcome the thermodynamic barrier of C-P bond formation and provides a validated experimental framework for quantifying PnPy flux in engineered systems.
The Mechanistic Core: C-P Bond Formation
The formation of the C-P bond is the defining moment in phosphonate biosynthesis. In both Streptomyces and Pseudomonas lineages, this reaction is catalyzed by PEP phosphomutase (PepM) (often annotated as Fom1 in Streptomyces or Psf1 in Pseudomonas).
1.1 The Equilibrium Challenge
The conversion of PEP to PnPy involves an intramolecular rearrangement where the phosphate ester oxygen attacks the phosphorus, followed by C-O bond cleavage and C-P bond formation.
-
Substrate: Phosphoenolpyruvate (High-energy phosphate ester).[2][3][4][5][6]
-
Product: this compound (C-P bond).
-
Thermodynamics: The equilibrium heavily favors PEP (
). In isolation, PnPy does not accumulate.
Implication for Engineering: To synthesize fosfomycin, the cell must couple this reversible isomerization to an irreversible downstream reaction.[4] This "metabolic siphon" is the primary regulator of pathway flux.
1.2 Structural Mechanism
The PepM enzyme utilizes a Mg²⁺ cofactor to shield the negative charges of the phosphate group, facilitating the nucleophilic attack. The reaction proceeds via a dissociative mechanism, distinct from typical mutases that use radical intermediates.
Divergent Biosynthetic Architectures
While PnPy is the universal precursor, the strategy to drive the reaction forward splits into two distinct evolutionary paths. Understanding this divergence is critical for selecting the correct chassis for heterologous expression.
2.1 The Streptomyces Route (Decarboxylative Drive)
In Streptomyces species (e.g., S. fradiae, S. wedmorensis), the pathway relies on the immediate, irreversible decarboxylation of PnPy.
-
Enzyme: PnPy decarboxylase (Fom2).
-
Mechanism: Thiamine pyrophosphate (TPP)-dependent decarboxylation.
-
Outcome: PnPy is converted to phosphonoacetaldehyde (PnAA) .[4] This reaction releases CO₂, effectively removing PnPy from the equilibrium and driving PepM forward.
2.2 The Pseudomonas Route (The Malate Shunt)
Pseudomonas syringae lacks the Fom2 decarboxylase. Instead, it employs a more complex "malate shunt" to pull the equilibrium.
-
Enzyme: Psf2 (Citrate synthase-like).[4]
-
Mechanism: Condensation of PnPy with acetyl-CoA to form 2-phosphonomethylmalate .
-
Downstream: This intermediate undergoes oxidative decarboxylation by PsfC (a non-heme iron enzyme), eventually converging on the fosfomycin pathway.[3]
Technical Insight: The Streptomyces pathway is generally preferred for synthetic biology applications due to its lower complexity (fewer enzymatic steps to reach the shared intermediate 2-hydroxyethylphosphonate).
Visualization: Pathway Logic and Divergence
The following diagram illustrates the thermodynamic bottleneck at PnPy and the two strategies used to overcome it.
Caption: Divergence of fosfomycin biosynthesis at the this compound (PnPy) node. The Streptomyces route utilizes decarboxylation (green), while Pseudomonas employs a malate-like shunt (yellow).
Technical Protocol: "Trapping the Transient"
Objective: Since PnPy is unstable and exists in unfavorable equilibrium, direct quantification is difficult. This protocol uses a coupled enzyme assay to "trap" PnPy as PnAA, providing a stoichiometric readout of PepM activity.
4.1 Experimental Design Rationale
-
Why Coupled? Measuring PnPy directly is unreliable due to rapid reversion to PEP. By adding excess recombinant Fom2 (decarboxylase), PnPy is instantly converted to PnAA.
-
Detection: PnAA can be quantified using a colorimetric aldehyde assay (MBTH method) or LC-MS/MS.
4.2 Reagents & Setup
| Component | Concentration | Role |
| Substrate | 10 mM PEP | Primary carbon source. |
| Enzyme 1 | 5 µM PepM (Purified) | Catalyzes PEP → PnPy. |
| Enzyme 2 | 20 µM Fom2 (Purified) | "Trapping" enzyme (PnPy → PnAA). |
| Cofactor | 5 mM MgCl₂ | Required for PepM activity. |
| Cofactor | 1 mM Thiamine Pyrophosphate (TPP) | Required for Fom2 activity. |
| Buffer | 50 mM Tris-HCl, pH 7.5 | Physiological buffer. |
4.3 Step-by-Step Workflow
-
Enzyme Activation:
-
Incubate purified Fom2 with TPP and MgCl₂ for 15 minutes on ice to reconstitute the holo-enzyme.
-
-
Reaction Initiation:
-
Quenching & Derivatization (MBTH Method):
-
At time points (0, 5, 10, 30 min), remove 50 µL aliquots.
-
Add 50 µL of 0.1% 3-methyl-2-benzothiazolinone hydrazone (MBTH).
-
Incubate for 15 min at room temperature.
-
Add 100 µL of oxidizing reagent (0.2% FeCl₃).
-
-
Quantification:
-
Measure absorbance at 670 nm.
-
Validation: Compare against a standard curve of chemically synthesized phosphonoacetaldehyde.
-
Self-Validation Check:
-
Control A: Reaction without PepM. (Should yield 0 absorbance; confirms no spontaneous PEP degradation).
-
Control B: Reaction without Fom2. (Should yield minimal absorbance; PnPy does not react with MBTH as strongly as PnAA, and equilibrium favors PEP).
Bioengineering & Flux Optimization
For industrial production of fosfomycin, the PnPy node is the primary target for metabolic engineering.
-
Overcoming Feedback: High levels of inorganic phosphate often inhibit phosphonate biosynthesis (Pho regulon). Engineering constitutive promoters for pepM and fom2 is essential.
-
Precursor Supply: PEP is a central metabolite used for glycolysis and aromatic amino acid synthesis.
-
Strategy: Downregulate Pyruvate Kinase (Pyk) to reduce PEP drain into the TCA cycle.
-
Strategy: Overexpress PEP synthase (PpsA) to recycle pyruvate back to PEP.
-
References
-
Fosfomycin Biosynthesis via Transient Cytidylylation of 2-Hydroxyethylphosphonate by the Bifunctional Fom1 Enzyme Source: ACS Chemical Biology URL:[7][Link]
-
Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species Source: Antimicrobial Agents and Chemotherapy URL:[8][Link]
-
The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic Source: RSC Advances URL:[Link]
-
Mechanism of action of fosfomycin Source: ResearchGate (Review) URL:[Link]
Sources
- 1. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The University of Osaka Institutional Knowledge Archive (OUKA) [ir.library.osaka-u.ac.jp]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Biosynthesis of Fosfomycin, Re-examination and Re-confirmation of A Unique Fe(II) and NAD(P)H-dependent Epoxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of 3-Phosphonopyruvate in Bacteria
Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Discovery Scientists Version: 1.0
Executive Summary
3-Phosphonopyruvate (PnPy) represents a singular metabolic anomaly in bacterial biochemistry: it is the primary gateway from the phosphate (
For researchers and drug developers, PnPy is not merely a metabolite; it is a biosynthetic checkpoint. Its formation is thermodynamically unfavorable, yet it serves as the obligate precursor for bioactive phosphonates including the antibiotic fosfomycin , the herbicide bialaphos , and membrane phosphonolipids . This guide dissects the mechanisms bacteria use to overcome the thermodynamic barrier of PnPy synthesis and maps its divergent fates across different bacterial genera.[1]
The Genesis: The Thermodynamic Trap
The formation of PnPy is catalyzed by phosphoenolpyruvate mutase (PepM) .[1][2][3] This enzyme performs an intramolecular rearrangement of phosphoenolpyruvate (PEP), converting the high-energy enol phosphate (
The Equilibrium Problem
The PepM reaction is a thermodynamic bottleneck.
-
Reaction:
-
Equilibrium Constant (
): Approximately to favoring PEP. -
Implication: In a closed system, PnPy exists only in trace amounts. Bacteria cannot accumulate PnPy passively; they must employ a "kinetic sink" to drive the reaction forward.
Mechanism of PepM
PepM is a structural homolog of the TIM-barrel superfamily (isocitrate lyase). Unlike typical mutases that use radical mechanisms or cofactor-dependent transfers, PepM likely proceeds via a dissociative mechanism :
-
Metaphosphate Intermediate: The phosphoryl group dissociates from PEP, forming a reactive metaphosphate (
) and an enzyme-bound pyruvate enolate. -
Re-attack: The pyruvate enolate rotates and attacks the metaphosphate with its C3 carbon (rather than the oxygen), forming the C-P bond.
Expert Insight: When assaying PepM in vitro, the reaction will appear "dead" unless you couple it to a consumption enzyme (like Ppd) or use massive excess of enzyme/substrate to detect the trace product via NMR.
Divergent Metabolic Fates
Once formed, PnPy faces an immediate metabolic branch point. The specific fate depends on the organism's genomic architecture (e.g., Streptomyces vs. Pseudomonas).
Fate A: The Decarboxylation Sink (The PnAA Route)
This is the most common pathway, observed in Streptomyces, Tetrahymena, and Salmonella.
-
Enzyme: Phosphonopyruvate decarboxylase (Ppd) .
-
Reaction:
.[4] -
Thermodynamics: The release of CO₂ makes this step effectively irreversible. This "pulls" the unfavorable PepM equilibrium forward (Le Chatelier’s principle).
-
Downstream Products:
-
2-Aminoethylphosphonate (AEP): PnAA is transaminated to AEP, a component of phosphonolipids (membrane stability).
-
Fosfomycin (Streptomyces type): PnAA is reduced to hydroxyethylphosphonate (HEP) and subsequently epoxidized.
-
Fate B: The Acylation/Condensation Route (The Non-Decarboxylase Route)
A distinct pathway exists in Pseudomonas species (e.g., P. syringae) for fosfomycin biosynthesis. These organisms often lack a Ppd homolog.
-
Mechanism: Instead of decarboxylation, PnPy is condensed with acetyl-CoA (or a similar acyl donor) to form a 4-carbon intermediate (e.g., 2-phosphonomethylmalate).
-
Significance: This retains the carboxylate carbon, which is later removed via oxidative decarboxylation (by the enzyme PsfC ) rather than direct thiamine-dependent decarboxylation.
Visualization of Metabolic Logic
The following diagram illustrates the central divergence of PnPy metabolism, highlighting the thermodynamic trap and the two distinct "sinks" used by bacteria.
Caption: The metabolic bifurcation of this compound. Note the central role of Ppd and Psf2 as thermodynamic drivers.
Experimental Protocols
Protocol 1: Coupled Kinetic Assay for PepM Activity
Direct detection of PnPy is difficult due to the unfavorable equilibrium. This assay couples PnPy production to NADH oxidation via Ppd and Alcohol Dehydrogenase (ADH).
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.
-
Substrate: 10 mM PEP.
-
Coupling Enzymes: Excess recombinant Ppd (from Bacteroides fragilis or Streptomyces) and Yeast ADH.
-
Cofactor: 0.2 mM NADH.
Workflow:
-
Baseline: Incubate Buffer, NADH, Ppd, and ADH in a quartz cuvette at 25°C. Monitor
to ensure stability. -
Initiation: Add purified PepM.
-
Reaction:
-
Calculation: The rate of NADH oxidation (
) is stoichiometrically equivalent to PepM turnover.
Protocol 2: 31P-NMR Identification
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the
Sample Preparation:
-
Extract intracellular metabolites using cold methanol/chloroform.
-
Resuspend dried extract in D₂O containing 10 mM EDTA (to chelate paramagnetic ions that broaden signals).
-
pH Adjustment: Adjust to pH 7.0–7.5 (chemical shifts are pH-sensitive).
Data Interpretation:
| Metabolite | Bond Type | Approx. Chemical Shift (ppm)* |
|---|
| PEP | Phosphate Enol Ester (
*Values are relative to 85% H₃PO₄.[6] C-P compounds generally resonate downfield (positive ppm) compared to phosphate esters.
Quantitative Comparison of Pathways
| Feature | Streptomyces Pathway | Pseudomonas Pathway |
| Primary Driver | Ppd (Decarboxylase) | Psf2 (Synthase) |
| Carbon Fate | C3 of PnPy is lost as CO₂ | C3 is retained, then lost later |
| Intermediate | Phosphonoacetaldehyde (PnAA) | 2-Phosphonomethylmalate |
| Redox Requirement | NADH (for PnAA reduction) | NAD(P)H (complex oxidations) |
| Key Antibiotic | Fosfomycin, Bialaphos | Fosfomycin |
References
-
Mechanism of Phosphoenolpyruv
- Title: Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond form
- Source: Biochemistry (PubMed)
-
URL:[Link]
-
Phosphonopyruvate Decarboxylase (Ppd)
- Title: The phosphonopyruvate decarboxylase
- Source: Journal of Biological Chemistry
-
URL:[Link]
-
Divergent Fosfomycin Biosynthesis in Pseudomonas
-
General Review of Phosphon
Sources
- 1. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosmidomycin Biosynthesis Diverges from Related Phosphonate Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. pnas.org [pnas.org]
Technical Deep Dive: 3-Phosphonopyruvate as the Thermodynamic Gatekeeper of Aminophosphonate Biosynthesis
Topic: Function of 3-Phosphonopyruvate in Aminophosphonate Metabolism Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Metabolic Pivot Point
This compound (3-PnPy) represents a rare and critical singularity in biochemistry: the transition point between the high-energy phosphate ester world (P-O-C) and the chemically stable phosphonate world (C-P). For researchers in natural product biosynthesis and synthetic biology, 3-PnPy is not merely an intermediate; it is the thermodynamic gatekeeper .
This guide dissects the function of 3-PnPy, focusing on the "Thermodynamic Trap" inherent in its formation and the enzymatic strategies nature employs to overcome it. We provide actionable protocols for synthesizing, stabilizing, and detecting this elusive metabolite, serving as a blueprint for engineering novel phosphonate pathways (e.g., fosfomycin, phosphinothricin).
The Mechanistic Core: Overcoming the Thermodynamic Trap
The formation of 3-PnPy from phosphoenolpyruvate (PEP) is the defining step of aminophosphonate metabolism. However, this reaction is thermodynamically unfavorable, a feature that dictates the entire architecture of the pathway.
The PEP Mutase Equilibrium
The enzyme Phosphoenolpyruvate Mutase (PepM) catalyzes the intramolecular rearrangement of PEP to 3-PnPy. Unlike typical isomerases that balance substrates near 1:1, PepM operates under a severe thermodynamic disadvantage.
-
The Challenge: The equilibrium constant (
) heavily favors PEP ( ). At equilibrium, >99.8% of the material exists as PEP. -
The Cause: The cleavage of the high-energy enol phosphate bond in PEP (approx. -62 kJ/mol) is not fully compensated by the formation of the C-P bond in 3-PnPy, largely due to the loss of resonance stabilization inherent in the phosphate ester.
The Metabolic Siphon: Phosphonopyruvate Decarboxylase (Ppd)
To drive flux forward, nature couples the unfavorable PepM reaction to a highly exergonic "siphon" reaction. Phosphonopyruvate Decarboxylase (Ppd) irreversibly decarboxylates 3-PnPy to Phosphonoacetaldehyde (PnAA) .
-
Mechanism: Ppd utilizes Thiamine Pyrophosphate (TPP) to cleave the C-C bond, releasing CO2.[1]
-
Result: This irreversible step effectively removes 3-PnPy from the equilibrium, pulling the PepM reaction forward via Le Chatelier’s principle.
Pathway Visualization
The following diagram illustrates the thermodynamic landscape and the "siphon" mechanism required to produce aminophosphonates like 2-Aminoethylphosphonate (2-AEP).
Figure 1: The "Metabolic Siphon" model. The unfavorable conversion of PEP to 3-PnPy is driven by the irreversible decarboxylation to PnAA.
Experimental Protocols: Validating 3-PnPy Activity
Direct isolation of 3-PnPy is difficult due to its instability and the equilibrium favoring PEP. Therefore, coupled enzymatic assays and in situ NMR monitoring are the gold standards for validation.
Protocol 1: Coupled Enzyme Assay (PepM + Ppd)
This protocol validates the production of 3-PnPy by detecting the stable downstream product, PnAA.
Reagents:
-
Substrate: 10 mM Phosphoenolpyruvate (PEP).
-
Enzymes: Purified PepM (2 µM) and Ppd (2 µM).
-
Cofactors: 5 mM MgCl2 (essential for PepM), 1 mM Thiamine Pyrophosphate (TPP, essential for Ppd).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
Workflow:
-
Baseline: Dissolve PEP in buffer with MgCl2 and TPP. Measure
(if coupling to NADH dependent dehydrogenase) or prepare for NMR. -
Initiation: Add PepM. Note: No significant product will accumulate due to unfavorable equilibrium.
-
The Pull: Add Ppd. The reaction will now proceed rapidly.
-
Detection: Monitor the consumption of PEP and appearance of PnAA.
Protocol 2: 31P-NMR Monitoring (The "Eyes" of the Pathway)
31P-NMR is the only definitive method to distinguish the P-O bond (phosphate) from the P-C bond (phosphonate) in complex mixtures.
Parameters:
-
Instrument: 500 MHz NMR (minimum) with a phosphorus probe.
-
Standard: 85% H3PO4 (external reference, 0 ppm).
-
Acquisition: Proton-decoupled 31P spectra.
Data Interpretation Table:
| Metabolite | Chemical Shift (δ ppm) | Signal Characteristics | Structural Insight |
| Phosphoenolpyruvate (PEP) | -1.0 to -4.0 | Singlet (pH dependent) | Phosphate ester (P-O-C). Upfield shift indicates high-energy bond. |
| This compound (3-PnPy) | +8.0 to +12.0* | Transient Singlet | Diagnostic C-P bond. Downfield shift from PEP. Rarely seen without equilibrium shifting. |
| Phosphonoacetaldehyde (PnAA) | +8.8 to +9.2 | Singlet | Stable Phosphonate. Accumulates in coupled assays. |
| Inorganic Phosphate (Pi) | +2.0 to +3.0 | Singlet | Degradation product or background. |
*Note: 3-PnPy is elusive; its shift is estimated based on structural analogs and transient detection in equilibrium mixtures.
Enzymology & Structural Mechanism[2]
Phosphoenolpyruvate Mutase (PepM)[3]
-
Mechanism: Dissociative.[2]
-
Causality: PepM initiates the reaction by cleaving the P-O bond of PEP to form an enzyme-bound metaphosphate intermediate and a pyruvate enolate. The enolate then rotates and attacks the metaphosphate phosphorus atom with its C3 carbon.
-
Critical Residues: The active site creates a "cage" that prevents the escape of the highly reactive metaphosphate, ensuring it re-attaches to the carbon rather than being hydrolyzed by water.
Phosphonopyruvate Decarboxylase (Ppd)
-
Mechanism: TPP-dependent non-oxidative decarboxylation.
-
Causality: Ppd binds 3-PnPy, forming a covalent adduct with TPP. This destabilizes the carboxyl group, facilitating CO2 release. The resulting carbanion is protonated to release PnAA.
-
Specificity: Ppd is highly specific for 3-PnPy, preventing the decarboxylation of pyruvate or sulfopyruvate in the same active site.
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing a novel PepM/Ppd system from a newly sequenced genome.
Figure 2: Step-by-step workflow for validating 3-PnPy dependent enzymes.
References
-
Mechanism of PepM: Seidel, H. M., et al. (1988). "Phosphonate biosynthesis: isolation of the enzyme responsible for the formation of a carbon-phosphorus bond." Nature, 335, 457-459. Link
-
Thermodynamics of P-C Bond: Bowman, E., et al. (1988). "Phosphoenolpyruvate phosphomutase: chemical and thermodynamic properties of the reaction." Biochemistry, 27(26), 9233-9233. Link
-
Ppd Characterization: Zhang, G., et al. (2003).[3] "The phosphonopyruvate decarboxylase from Bacteroides fragilis."[3][4] Journal of Biological Chemistry, 278, 41302-41308.[3][4] Link
-
Fosfomycin Biosynthesis: Woodyer, R. D., et al. (2006). "Mechanistic investigation of the P-C bond cleavage catalyzed by phosphonoacetaldehyde hydrolase." Biochemistry, 45(38), 11491-11504.[2] Link
-
NMR of Phosphonates: McGrath, J. W., et al. (2013). "Biosynthesis of phosphonates and phosphinates." Applied Microbiology and Biotechnology, 97, 6659-6671. Link
Sources
Stereochemical Dynamics of the Phosphoenolpyruvate Mutase Reaction
[1]
Executive Summary
Phosphoenolpyruvate mutase (PEP mutase, EC 5.4.2.[1][2]9) catalyzes a thermodynamically unfavorable isomerization: the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyruvate). This reaction represents a rare biological event—the formation of a carbon-phosphorus (C-P) bond. This transformation is the foundational step in the biosynthesis of phosphonate natural products, a class of compounds with potent antibiotic, herbicidal, and pharmacological properties (e.g., fosfomycin, bialaphos).
For decades, the stereochemical course of this reaction presented a paradox. While the reaction proceeds with retention of configuration at the phosphorus center—a hallmark of double-displacement (associative) mechanisms—structural and kinetic evidence points definitively toward a dissociative mechanism involving a metaphosphate intermediate. This guide dissects the stereochemical proofs, the structural "gating" mechanisms that resolve this paradox, and the experimental protocols used to validate these findings.[3]
Thermodynamic Landscape
Before addressing stereochemistry, one must appreciate the energetic barrier. The equilibrium heavily favors the phosphoester (PEP) over the phosphonate (P-pyruvate).
| Parameter | Value | Implication |
| Equilibrium Constant ( | Favors PEP by >500-fold. | |
| ~ +4.5 kcal/mol | Reaction is endergonic. | |
| Biological Driver | Coupled irreversible steps | Subsequent decarboxylation (by P-pyruvate decarboxylase) drives flux forward. |
| Turnover ( | ~5–12 | Relatively slow, consistent with complex structural rearrangement. |
Key Insight: In isolation, PEP mutase is a "broken" enzyme. It requires metabolic coupling to function. In vitro study requires high enzyme concentrations or coupled assay systems to detect the product.
Stereochemical Determination: The Knowles Protocol
The definitive proof of stereochemical retention was established by Seidel and Knowles using chiral phosphates. This experiment is the "gold standard" for validating phosphoryl transfer mechanisms.
The Experimental Logic
To trace the stereochemical path, the phosphorus center must be made chiral. Since phosphorus in a phosphate group has multiple identical oxygen ligands, chirality is induced by using three stable isotopes of oxygen:
-
Substrate:
-[ ]PEP. -
Probe:
NMR spectroscopy. -
Detection Principle: The quadrupolar nucleus
causes extreme broadening of the attached signal, effectively making it "invisible." Only isotopomers that lose (or where it moves to a non-bridging position) yield sharp signals.
Protocol: Stereochemical Analysis Workflow
Objective: Determine if the reaction proceeds via Retention or Inversion.
Step 1: Chemo-Enzymatic Synthesis of Chiral PEP
-
Precursor: Start with enantiomerically pure
-2-chloro-1-phenylethanol. -
Labeling: React with
-labeled reagents to form labeled diols, then cyclize with -water to form cyclic H-phosphonates. -
Perkow Reaction: React the cyclic intermediate with ethyl 3-chloropyruvate to yield protected chiral PEP.
-
Deprotection: Global deprotection yields
-[ ]PEP.
Step 2: The Mutase Reaction
-
Incubation: Incubate the chiral PEP (10 mM) with purified PEP mutase (5 mg/mL) in 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl
. -
Equilibrium Management: Since equilibrium favors PEP, the reaction is run to equilibrium, but the low yield of P-pyruvate makes direct detection difficult.
-
Trapping (Optional): In modern variations, P-pyruvate decarboxylase is added to convert P-pyruvate to phosphonoacetaldehyde, preventing back-reaction.
Step 3: Derivatization for Analysis
-
Quench: Stop reaction with EDTA/acid.
-
Esterification: Treat the product mixture with diazomethane to methylate the phosphonate and carboxylate groups.
-
Stereochemical Analysis: The resulting dimethyl ester is analyzed via
NMR.
Step 4: Data Interpretation
-
Retention: The configuration of the phosphorus in the product matches the substrate.
-
Inversion: The configuration is inverted.
-
Racemization: Loss of chiral integrity (indicates free rotation of intermediate).
Result: The reaction proceeds with Retention of Configuration .
The Mechanistic Paradox: Associative vs. Dissociative
The finding of retention created a conflict with structural data.
The Classical View (Associative)
-
Logic: Retention usually implies two sequential inversions (Inversion + Inversion = Retention).
-
Hypothesis: A double-displacement mechanism involving a covalent phospho-enzyme intermediate (E-P).
-
Nucleophilic attack by an enzyme residue (e.g., Asp58) on PEP
E-P intermediate (Inversion 1). -
Attack by the enolate C3 on the E-P phosphorus
P-pyruvate (Inversion 2).
-
-
Failure: Rapid quench experiments failed to isolate an E-P intermediate. Mutagenesis of putative nucleophiles (Asp58) did not abolish activity in a way consistent with covalent catalysis.
The Modern View (Dissociative with Restricted Geometry)
-
Logic: A dissociative mechanism involves a metaphosphate (
) intermediate. -
Problem: Metaphosphate is planar and achiral. If it forms freely in solution, the product should be racemic.
-
Resolution: The enzyme functions as a "molecular cage."
-
Gating Loop: A flexible loop (residues 115–133) slams shut over the active site upon substrate binding, excluding solvent.
-
Tethering: The phosphoryl group is held tightly by Arg159 and His190 .
-
Mechanism: The P-O bond breaks (dissociative), forming metaphosphate. However, the tight cage prevents the metaphosphate from tumbling. The enolate intermediate rotates slightly and attacks the same face of the phosphorus from which the oxygen departed.
-
Structural Visualization
Mechanism Diagram
The following diagram illustrates the dissociative pathway within the enzyme's "closed" active site.
Caption: The reaction trajectory of PEP mutase. Note the critical "Closed Loop" state which prevents racemization of the metaphosphate intermediate, enforcing stereochemical retention.
Stereochemical Determination Workflow
This diagram outlines the Knowles/Seidel experimental logic.
Caption: Workflow for the determination of PEP mutase stereochemistry using chiral isotopomers of PEP.
Implications for Drug Development
Understanding the stereochemistry and mechanism of PEP mutase is critical for designing inhibitors.
-
Transition State Analogues: Since the reaction passes through a metaphosphate-like state, inhibitors that mimic the planar, electron-deficient geometry of metaphosphate (e.g., sulfopyruvate, phosphonopyruvate analogues) bind tightly (
in low range). -
Loop Targeting: Compounds that prevent the closure of the gating loop (residues 115–133) effectively kill catalytic activity by allowing solvent to quench the metaphosphate intermediate.
-
Antibiotic Targets: As PEP mutase is unique to the phosphonate biosynthetic pathway (absent in mammals), it is a high-value target for novel antimicrobials against organisms that rely on phosphonates for virulence or membrane stability.
References
-
Seidel, H. M., & Knowles, J. R. (1994).[2] Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism and the nature of the active site.[2] Biochemistry, 33(18), 5641-5646.[2] Link
-
Huang, K., Li, Z., Jia, Y., Dunaway-Mariano, D., & Herzberg, O. (1999). Helix swapping between two α/β barrels: crystal structure of phosphoenolpyruvate mutase with bound Mg2+–oxalate. Structure, 7(5), 539-548. Link
-
Liu, S., et al. (2002). Dissociative Phosphoryl Transfer in PEP Mutase Catalysis: Structure of the Enzyme/Sulfopyruvate Complex and Kinetic Properties of Mutants. Biochemistry, 41(32), 10270-10276.[4] Link
-
Freeman, S., et al. (1989).[1] A concise synthesis of (R)- and (S)-[16O, 17O, 18O]phosphoenolpyruvate. Journal of the American Chemical Society, 111(26), 9233-9234. Link
-
Kim, J., & Dunaway-Mariano, D. (1996). Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation. Biochemistry, 35(14), 4628-4635. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism and the nature of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Favorability of 3-Phosphonopyruvate Formation: A Technical Guide
This guide serves as a technical blueprint for investigating the thermodynamics and kinetics of 3-Phosphonopyruvate (3-PnPy) formation. It is designed for application scientists and researchers requiring precise, actionable methodologies.
Part 1: Executive Summary & Thermodynamic Landscape
The formation of This compound (3-PnPy) from Phosphoenolpyruvate (PEP) represents a rare and critical transformation in biochemistry: the conversion of a phosphoester (P-O bond) to a phosphonate (C-P bond). This reaction, catalyzed by Phosphoenolpyruvate mutase (PepM) , is the gateway to the biosynthesis of phosphonate natural products, including the antibiotic fosfomycin and the herbicide bialaphos.
The Thermodynamic Challenge
Contrary to the intuition that PEP is a "high-energy" molecule capable of driving most phosphoryl transfers, the isomerization to 3-PnPy is thermodynamically unfavorable .
-
Reaction:
-
Equilibrium Constant (
): The equilibrium lies heavily toward PEP. Experimental data indicates (favoring PEP by >500-fold).[1] -
Gibbs Free Energy (
): (Estimate at pH 7.0, 25°C)[1]
Why is it unfavorable? While the P-C bond is chemically stable (resistant to hydrolysis), the formation of 3-PnPy from PEP involves the loss of the significant resonance stabilization energy associated with the enol phosphate group of PEP. The product, 3-PnPy, retains a ketone and a phosphonate group but occupies a higher energy state relative to the reactant.
The Biological Solution: Thermodynamic Siphoning
Nature overcomes this barrier not by changing the PepM equilibrium, but by coupling it to a highly exergonic secondary reaction. The subsequent enzyme, Phosphonopyruvate decarboxylase (Ppd) , catalyzes the irreversible decarboxylation of 3-PnPy to phosphonoacetaldehyde (PnAA).
This "siphon" effect depletes the trace amount of 3-PnPy formed, driving the flux forward via Le Chatelier’s principle.
Part 2: Visualizing the Pathway & Logic
The following diagram illustrates the energy landscape and the "Siphon" mechanism required to drive phosphonate biosynthesis.
Figure 1: The Thermodynamic Siphon. The unfavorable formation of 3-PnPy is driven by the irreversible decarboxylation to PnAA.
Part 3: Experimental Protocols
To study this reaction, one must choose between direct equilibrium observation (Protocol A) and coupled kinetic analysis (Protocol B).[1]
Protocol A: Direct Equilibrium Determination via ³¹P-NMR (The Gold Standard)
This method is self-validating because it directly visualizes the P-C bond formation without relying on coupled enzymes that might introduce rate-limiting artifacts.
Principle: Phosphorus-31 NMR provides distinct chemical shifts for phosphate esters (PEP) and phosphonates (3-PnPy).[1]
Materials:
-
Recombinant PepM (purified, >95% purity).
-
Substrate: PEP (monopotassium salt).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂ (Essential cofactor).
-
D₂O (10% v/v for lock).[1]
-
Standard: Methylphosphonic acid (internal reference, optional).
Step-by-Step Workflow:
-
Preparation: Prepare a 500 µL reaction mixture in an NMR tube containing:
-
20 mM PEP.
-
50 mM Tris-HCl (pH 7.5).
-
5 mM MgCl₂.
-
10% D₂O.
-
-
Baseline Scan: Acquire a
spectrum to confirm PEP purity and absence of phosphonate contaminants. -
Initiation: Add PepM enzyme (final concentration 1–5 µM) directly to the tube. Invert gently to mix.
-
Incubation: Incubate at 25°C. Due to the unfavorable equilibrium, the reaction approaches equilibrium quickly (minutes to hours depending on
). -
Acquisition: Acquire ³¹P-NMR spectra at regular intervals (e.g., every 10 mins) using proton decoupling (¹H-decoupled ³¹P).
-
Note: Use a relaxation delay (
) of at least 5 seconds to ensure quantitative integration, as phosphonates can have different relaxation times than esters.
-
-
Analysis:
-
Integrate the PEP peak (
) and the new 3-PnPy peak ( ). -
Calculate
using the ratio at equilibrium: [1] -
Expectation: The
peak will be very small relative to .
-
Protocol B: Coupled Spectrophotometric Assay (Kinetic Flux)
This protocol measures the rate of formation by coupling the reaction to NADH oxidation. It is ideal for calculating
Mechanism:
- [1]
Materials:
-
PepM (Enzyme of interest).[2]
-
Ppd (Coupling enzyme 1 - must be in excess).
-
PnAA Reductase or broad-range Alcohol Dehydrogenase (Coupling enzyme 2 - must be in excess).
Step-by-Step Workflow:
-
Blanking: Set up a spectrophotometer at 340 nm (absorbance of NADH).
-
Master Mix: Prepare buffer (50 mM Tris pH 7.5, 5 mM MgCl₂) containing:
-
0.2 mM NADH.
-
Excess Ppd (e.g., 5 units).
-
Excess Reductase (e.g., 5 units).
-
Variable PEP concentrations (0.1 mM – 10 mM).[1]
-
-
Initiation: Add PepM to start the reaction.
-
Monitoring: Monitor the decrease in Absorbance at 340 nm (
).-
Self-Validation Check: The rate must be linear. If a lag phase is observed, the coupling enzymes may be insufficient, or the system is establishing the steady-state concentration of the intermediate (3-PnPy).
-
-
Calculation:
[1]
Part 4: Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate experimental protocol based on data requirements (Thermodynamic vs. Kinetic).
References
-
Bowman, E., et al. (1988). "Catalysis and thermodynamics of the phosphoenolpyruvate/phosphonopyruvate rearrangement. Entry into the phosphonate class of naturally occurring organophosphorus compounds."[2] Journal of the American Chemical Society. Link[1]
-
Seidel, H.M., et al. (1988). "Phosphonate biosynthesis: isolation of the enzyme responsible for the formation of a carbon-phosphorus bond." Nature. Link[1]
-
Metcalf, W.W., & van der Donk, W.A. (2009). "Biosynthesis of phosphonic and phosphinic acid natural products." Annual Review of Biochemistry. Link[1]
-
Freeman, S., et al. (1989). "The equilibrium constant for the conversion of phosphoenolpyruvate to phosphonopyruvate." Journal of the Chemical Society, Chemical Communications. Link
Sources
Evolutionary Divergence and Structural Homology: The PEP Mutase/Isocitrate Lyase Superfamily
[1]
Executive Summary
The PEP Mutase/Isocitrate Lyase (PEPM/ICL) superfamily represents a striking example of divergent evolution where a conserved structural scaffold—the domain-swapped TIM barrel —has been repurposed to catalyze fundamentally different chemical transformations. While Isocitrate Lyase (ICL) catalyzes C-C bond cleavage essential for the glyoxylate shunt (a critical survival pathway in latent Mycobacterium tuberculosis), PEP Mutase (PEPM) catalyzes the thermodynamically unfavorable formation of a Carbon-Phosphorus (C-P) bond, the gateway step in phosphonate antibiotic biosynthesis.
This guide analyzes the structural homology that binds these enzymes, dissects the mechanistic fork that separates them, and outlines actionable strategies for leveraging these insights in drug discovery and biosynthetic engineering.
The Structural Scaffold: The "Swapped" TIM Barrel
The defining feature of this superfamily is not merely the ubiquitous
The Helix-Swapped Dimer
Unlike canonical TIM barrels which often function as monomers or simple oligomers, members of the PEPM/ICL superfamily form obligate oligomers (typically tetramers composed of dimers).
-
The Swap: The C-terminal
-helix (helix 8) of one monomer does not fold back against its own -barrel. Instead, it extends away to pack against the -barrel of the adjacent monomer. -
Functional Consequence: This "swapped" helix completes the hydrophobic core of the neighbor's barrel. This makes the dimer the minimal folding unit; a monomer cannot fold stably in isolation.
-
Active Site Architecture: The active site is located at the C-terminal face of the
-strands. Crucially, the active site is formed at the interface of the two subunits, with residues from the "swapped" helix of the neighboring subunit often contributing to substrate binding or catalysis.
Structural Homology Metrics
Despite low sequence identity (<20% in distant members), the structural alignment reveals a highly conserved core:
-
RMSD: Typically < 2.0 Å for the
atoms of the core barrel residues. -
Mg²⁺ Binding Site: A universally conserved metal-binding motif involving acidic residues (Asp/Glu) at the ends of
-strands 3, 4, and 5.
Mechanistic Divergence: The Chemical Fork
The evolutionary divergence lies in how the conserved
PEP Mutase (PEPM): C-P Bond Formation
PEPM catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyr) .[1][2][3]
-
Chemistry: Conversion of a P-O bond to a C-P bond.
-
Thermodynamics: The equilibrium favors PEP (the reactant) by >500-fold.[4] In biological systems, this is driven forward by the rapid, irreversible decarboxylation of P-pyr by phosphonopyruvate decarboxylase (PPD).
-
Mechanism: Dissociative.[1][4][5]
-
Substrate Anchoring:
coordinates the carboxylate and phosphate oxygens of PEP.[3] -
Metaphosphate Intermediate: The P-O bond cleaves, generating a reactive metaphosphate (
) intermediate held tightly by the enzyme. -
Rotation & Attack: The enolate pyruvate intermediate rotates, and the C3 carbon attacks the metaphosphate to form the C-P bond.[4]
-
Key Residues: Arg159 (electrostatic orientation), Asp58 (general base/acid), and the Mg-binding triad (Asp85, Asp87, Glu114).
-
Isocitrate Lyase (ICL): C-C Bond Cleavage
ICL catalyzes the reversible retro-aldol cleavage of isocitrate to succinate and glyoxylate .
-
Chemistry: C-C bond cleavage.[3]
-
Mechanism: Concerted Retro-Aldol.
-
Substrate Anchoring:
coordinates the hydroxyl and carboxylate groups of isocitrate, polarizing the bond. -
Proton Abstraction: A general base deprotonates the hydroxyl group.
-
Cleavage: The C2-C3 bond breaks, releasing succinate and glyoxylate.
-
Key Residues: Cys191 (critical general base/nucleophile), His193 , and the conserved Mg-binding carboxylates .
-
Visualization of Mechanistic Pathways
Figure 1: Mechanistic divergence of the PEPM/ICL superfamily from a common structural scaffold.
Evolutionary Trajectory & Superfamily Phylogeny
The superfamily likely evolved from a promiscuous ancestor capable of binding
The Superfamily Tree
The family has expanded to include several enzymes, all sharing the
-
2-Methylisocitrate Lyase (MICL): Propionate metabolism.
-
Oxaloacetate Hydrolase (OAH): Oxalate production (fungi).[10]
-
Petal Death Protein (PDP): A plant homolog with lyase activity, upregulated during senescence.
Figure 2: Phylogenetic relationship within the PEPM/ICL superfamily.
Therapeutic Implications
Understanding the shared fold and distinct active sites allows for "negative design" (avoiding off-targets) and "positive design" (targeting specific pathogens).
Targeting M. tuberculosis ICL (MtICL)
MtICL is essential for the persistence of M. tuberculosis in the hypoxic environment of the host granuloma.
-
Target Strategy: Inhibit the glyoxylate shunt to starve the dormant bacteria.
-
Inhibitor Design:
-
3-Nitropropionate: A transition state analog (suicide inhibitor) that forms a covalent adduct with the active site Cys191 .
-
Itaconate: A natural inhibitor and metabolic regulator.
-
Allosteric Sites: The domain-swapped interface presents a unique structural epitope for non-competitive inhibitors that disrupt oligomerization.
-
PEPM in Antibiotic Biosynthesis
PEPM is not a drug target in pathogens (except potentially in Trypanosoma cruzi), but it is a critical tool for industrial biotechnology .
-
Application: Engineering PEPM variants to synthesize novel phosphonate antibiotics (e.g., derivatives of fosfomycin or bialaphos).
-
Challenge: The reaction is thermodynamically unfavorable.
-
Solution: Co-immobilization or fusion with Phosphonopyruvate Decarboxylase (PPD) to act as a thermodynamic sink, pulling the reaction forward.
Experimental Protocols
To characterize these enzymes or screen for inhibitors, the following protocols are recommended. These are designed to be self-validating.
Protocol A: Coupled Kinetic Assay for PEPM Activity
Direct detection of P-pyr is difficult due to the equilibrium favoring PEP. This assay couples PEPM to PPD and a dehydrogenase for real-time NADH monitoring.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM
. -
Substrate: Phosphoenolpyruvate (PEP).[1][2][3][4][6][11][12]
-
Coupling Enzymes: Recombinant PPD (excess), NADH-dependent Alcohol Dehydrogenase (ADH).
-
Cofactor: NADH.
Workflow:
-
Baseline: Mix Buffer, NADH (0.2 mM), PPD (5 U), and ADH (5 U) in a quartz cuvette. Monitor
to ensure stability. -
Initiation: Add PEPM (target enzyme). Incubate 2 min.
-
Start: Add PEP (variable concentrations, 0.1 - 10 mM).
-
Readout: Monitor decrease in
(oxidation of NADH). -
Validation: Run a "no-PEPM" control to rule out background NADH oxidation or PPD promiscuity.
Protocol B: Structural Validation via Crystallography (Inhibitor Soaking)
To map the evolutionary differences in the active site.
Workflow:
-
Crystallization: Use hanging drop vapor diffusion.
-
PEPM Condition: PEG 4000, 0.2 M Ammonium Acetate, pH 7.0.
-
ICL Condition: PEG 3350, 0.2 M Magnesium Formate.
-
-
Soaking (Critical Step): Do not co-crystallize initially if the inhibitor is unstable.
-
Transfer crystals to a drop containing the mother liquor + 10 mM Oxalate (PEPM transition state analog) or 3-Nitropropionate (ICL inhibitor).
-
Soak for 10-30 minutes.
-
-
Cryo-protection: Flash cool in liquid nitrogen using 20% glycerol.
-
Data Collection: Collect X-ray diffraction data.
-
Analysis: Solve structure by Molecular Replacement (using PDB: 1PYM for PEPM or 1F8I for ICL). Look for
density in the active site to confirm ligand binding mode.
Experimental Workflow Diagram
Figure 3: Integrated workflow for characterizing PEPM/ICL superfamily members.
References
-
Dunaway-Mariano, D., & Herzberg, O. (1999).[3] Structure and function of the PEP mutase/isocitrate lyase superfamily.[10][13][11]Biochemistry .[10][3][4][5][6][8][9][11][14]
-
Huang, K., et al. (1999).[3] Crystal structure of phosphoenolpyruvate mutase from Mytilus edulis.[1][3][5]Structure .
-
Sharma, V., et al. (2000). Structure of isocitrate lyase, a persistence factor of Mycobacterium tuberculosis.[7][8][9]Nature Structural Biology .
-
Bhusal, R. P., et al. (2017).[7] Targeting isocitrate lyase for the treatment of latent tuberculosis.[7][9]Drug Discovery Today .
-
Liu, S., et al. (2004). Mechanism of the irreversible inhibition of isocitrate lyase by 3-nitropropionate.Biochemistry .[10][3][4][5][6][8][9][14]
-
Narayanan, B. C., et al. (2008).[10] Structure and function of 2,3-dimethylmalate lyase, a PEP mutase/isocitrate lyase superfamily member.Journal of Molecular Biology .
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 6. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting isocitrate lyase for the treatment of latent tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pnas.org [pnas.org]
- 10. Structure and function of 2,3-dimethylmalate lyase, a PEP mutase/isocitrate lyase superfamily member - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp. Pal2: new insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational flexibility of PEP mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential inhibitors for isocitrate lyase of Mycobacterium tuberculosis and non-M. tuberculosis: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of Genes Involved in 3-Phosphonopyruvate Metabolism
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary: The Thermodynamic Gateway
3-Phosphonopyruvate (3-PnPy) is the obligate precursor for the vast majority of phosphonate natural products, a class of compounds characterized by a chemically stable carbon-phosphorus (C-P) bond. For drug developers, this bond is a "bioisostere" goldmine—mimicking phosphate esters or carboxylates while resisting hydrolytic cleavage by phosphatases.
However, identifying genes involved in 3-PnPy metabolism is complicated by a unique thermodynamic hurdle: the formation of the C-P bond from phosphoenolpyruvate (PEP) is thermodynamically unfavorable. The equilibrium constant (
Therefore, the identification of these genes cannot rely solely on finding the synthase; it requires detecting the "Thermodynamic Pull" —the downstream enzymes that irreversibly consume 3-PnPy to drive the reaction forward. This guide details the genomic and biochemical strategies to identify and validate these gene clusters.
The Biosynthetic Logic & Gene Targets[1]
To identify the relevant genes, one must understand the enzymatic logic. The metabolism centers on the rearrangement of PEP to 3-PnPy, followed by an irreversible modification.
The Core Marker: pepM (Phosphoenolpyruvate Mutase)
The pepM gene encodes Phosphoenolpyruvate Mutase (PepM), the enzyme responsible for the C-P bond formation.[1][2][3][4][5][6][7][8][9][10]
-
Structure: PepM adopts a classic TIM-barrel (
barrel) fold. -
Mechanism: It catalyzes an intramolecular rearrangement (phospho-aldolase type) shifting the phosphate from oxygen to carbon.
-
Gene Mining Signature: PepM is the primary molecular beacon. However, because it shares structural homology with other mutases, sequence identity alone can generate false positives. Functional prediction requires analyzing the genomic neighborhood .
The "Pull" Enzymes (Contextual Markers)
Since PepM activity is reversible and favors PEP, a gene cluster is only functional if it contains a "Pull" enzyme. You must screen for pepM colocalized with one of the following:
-
Phosphonopyruvate Decarboxylase (ppd):
-
Reaction: Decarboxylates 3-PnPy to Phosphonoacetaldehyde (PnAA).[11]
-
Pathway: Common in AEP (2-aminoethylphosphonate) and Phosphinothricin biosynthesis.
-
Cofactor: Thiamine pyrophosphate (TPP).
-
-
Phosphonopyruvate Dehydrogenase/Acetyltransferase (fom3 / fomC):
-
Phosphinomethylmalate Synthase:
-
Reaction: Condenses 3-PnPy with Acetyl-CoA.
-
Pathway: FR-900098 and Bialaphos biosynthesis.
-
Visualization: The 3-PnPy Signaling & Metabolic Node
The following diagram illustrates the central role of PepM and the downstream pathways that validate the gene cluster.
Caption: The thermodynamic bottleneck of C-P bond formation (PepM) requires downstream "Pull" enzymes (Ppd, FomC) to drive flux toward bioactive phosphonates.[3][8]
Bioinformatics Protocol: Identification Pipeline
Do not rely on simple BLAST searches. The structural similarity of PepM to other metabolic mutases requires a "Cluster-First" approach.
Step 1: HMM-Based Screening for pepM
Instead of single-sequence queries, use Hidden Markov Models (HMMs) derived from verified PepM sequences (e.g., from Streptomyces or Pseudomonas).
-
Target: TIM-barrel domain with conserved active site residues (often Asp58, Lys, Arg motifs involved in Mg2+ binding).
-
Tool: antiSMASH (Antibiotics & Secondary Metabolite Analysis Shell) is the industry standard. It contains specific rules for "Phosphonate" clusters.
Step 2: Neighborhood Analysis (The Validation Step)
A pepM hit is only significant if flanked by phosphonate-tailoring genes.
-
Search Window: +/- 10 kb around the pepM hit.
-
Mandatory Co-occurrence: Look for ppd (decarboxylase) or phn (transporters/lyases).
-
Exclusion Criteria: If pepM is isolated with no downstream modifying enzymes, it is likely a "dead" or silent cluster, or a false positive (e.g., a standard metabolic mutase).
Step 3: Primer Design for Environmental Screening
For wet-lab screening of metagenomic DNA (soil/marine samples), use degenerate primers targeting the PepM active site.
-
Conserved Motif Target: EDKXXXXXNS (Example motif often found in the core beta-strands).
-
Strategy: PCR amplification followed by amplicon sequencing to assess diversity before full-genome sequencing.
Experimental Validation: The "Coupled Assay" System
Directly measuring PepM activity is difficult because 3-PnPy is unstable and the equilibrium reverts to PEP. You must use a Coupled Enzyme Assay to validate the gene product.
Protocol: Kinetic Validation of PepM Candidates
Objective: Confirm that the candidate gene produces 3-PnPy by trapping it immediately.
Reagents:
-
Purified Candidate Protein: (PepM homolog).
-
Substrate: Phosphoenolpyruvate (PEP), Mg2+ (Essential cofactor).
-
Coupling Enzyme 1: Phosphonopyruvate Decarboxylase (Ppd) – Must be purified separately (e.g., from Bacteroides fragilis).
-
Coupling Enzyme 2: Phosphonoacetaldehyde Hydrolase (Phosphonatase) – Converts PnAA to Acetaldehyde + Pi.
-
Detection Enzyme: Alcohol Dehydrogenase (ADH) + NADH.
Workflow:
-
Reaction Mix: Buffer (pH 7.5), MgCl2 (5 mM), NADH (0.2 mM), PEP (Substrate).
-
Initiation: Add Candidate PepM.
-
Mechanism:
-
Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation).
-
Control: Run the assay without Ppd. If absorbance drops only when Ppd is present, the candidate gene is a true PepM.
Analytical Chemistry: 31P-NMR Signature
For identifying metabolites in cell lysates (metabolomics), 31P-NMR is the definitive method.
-
Principle: The Phosphorus nucleus is sensitive to its chemical environment.
-
Differentiation:
-
Phosphate Esters (C-O-P): Chemical shift
~ 0 to 5 ppm. -
Phosphonates (C-P): Chemical shift
~ 15 to 30 ppm (distinctly downfield).
-
-
Application: To confirm a strain is producing phosphonates, analyze the crude cell extract by 31P-NMR. A peak in the 15-30 ppm range confirms the presence of a C-P bond, validating the activity of the pepM gene cluster.
Data Summary: Key Genes & Functions
| Gene Symbol | Enzyme Name | Function | Diagnostic Role |
| pepM | Phosphoenolpyruvate mutase | Forms C-P bond (PEP | Primary Marker (Essential) |
| ppd | Phosphonopyruvate decarboxylase | Decarboxylates 3-PnPy | Secondary Marker (AEP pathway) |
| fom3 / fomC | Methyltransferase / Dehydrogenase | Modifies 3-PnPy (Fosfomycin path) | Secondary Marker (Fosfomycin) |
| phn (operon) | C-P Lyase complex | Cleaves C-P bond (Catabolism) | Context (Distinguishes synthesis from degradation) |
References
-
Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology. Source: National Institutes of Health (NIH) / PMC [Link]
-
Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation. Source: PubMed [Link]
-
Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes. Source: Proceedings of the National Academy of Sciences (PNAS) / NIH [Link]
-
Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Source: Annual Review of Biochemistry / ResearchGate [Link]
-
Diversity and abundance of phosphonate biosynthetic genes in nature. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Methodological & Application
Application Note: Enzymatic Synthesis of 3-Phosphonopyruvate (3-PnP) from Phosphoenolpyruvate
[1][2]
Executive Summary
The formation of a carbon-phosphorus (C-P) bond is a rare and energetically challenging biological event. 3-Phosphonopyruvate (3-PnP) is the foundational precursor for the entire class of phosphonate natural products, including the antibiotic fosfomycin and the herbicide phosphinothricin.
This guide details the enzymatic synthesis of 3-PnP from phosphoenolpyruvate (PEP) using Phosphoenolpyruvate Mutase (PepM) .[1][2] Unlike standard kinase or phosphatase reactions, this transformation involves the intramolecular rearrangement of a phosphate ester (P-O-C) to a phosphonate (P-C).
Critical Challenge: The reaction thermodynamics heavily favor the substrate (
Mechanistic & Thermodynamic Principles
The Thermodynamic Barrier
The conversion of PEP to 3-PnP is an isomerization reaction where the high-energy enol phosphate bond is broken to form a chemically stable but thermodynamically less favorable C-P bond.
-
Enzyme: Phosphoenolpyruvate Mutase (PepM) (EC 5.4.2.9)[7][8]
-
Cofactor:
(Essential for catalysis) -
Equilibrium Constant (
): (favors PEP >99:1)
Mechanism of Action
PepM functions via a dissociative mechanism.[2] The phosphate group dissociates to form a transient metaphosphate intermediate, which is then attacked by the C3 carbon of the enolate. This effectively moves the phosphorus from the oxygen to the carbon.
Experimental Protocol
Reagents and Equipment
-
Enzyme: Recombinant PepM (Source: Streptomyces wedmorensis or Mytilus edulis expressed in E. coli).[6]
-
Note: PepM is oxygen-sensitive in some variants; use degassed buffers.
-
-
Substrate: Phosphoenolpyruvate (Monopotassium salt), >95% purity.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactor:
(10 mM final concentration). -
Quenching Agent: 0.2 M HCl or EDTA.
-
Purification: Q-Sepharose Fast Flow (Anion Exchange).
Protocol: High-Concentration Equilibrium Batch
Because the equilibrium is unfavorable, we cannot drive the reaction to completion. We must reach equilibrium at high concentrations and then separate the product.
Step 1: Reaction Assembly
-
Prepare a degassed reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
. -
Dissolve PEP to a high concentration (50 mM to 100 mM ) in the buffer.
-
Expert Insight: High substrate concentration maximizes the absolute amount of 3-PnP formed, even if the percentage conversion remains low (1-5%).
-
-
Add PepM enzyme to a final concentration of 1–2 mg/mL.
-
Note: High enzyme loading is required to reach equilibrium quickly (typically 30–60 mins) before spontaneous hydrolysis of PEP occurs.
-
Step 2: Incubation
-
Incubate at 25°C for 60 minutes.
-
Do not extend incubation beyond 2 hours. Spontaneous hydrolysis of PEP to pyruvate and phosphate will compete with the reaction and complicate purification.
Step 3: Quenching & Stabilization
-
Quench the reaction by adjusting pH to 5.0 using dilute HCl or by adding EDTA (20 mM) to chelate
. -
Critical: 3-PnP is prone to decarboxylation to form phosphonoacetaldehyde. Keep the solution on ice and proceed immediately to purification.
Protocol: Isolation via Anion Exchange
Since the reaction mixture contains ~95% PEP and ~5% 3-PnP, separation is the most critical step.
-
Column Loading: Load the quenched mixture onto a Q-Sepharose column equilibrated with 20 mM
(pH 7.5). -
Elution Gradient: Run a linear gradient from 0.1 M to 0.6 M
. -
Fraction Collection:
-
Pyruvate (degradation product) elutes first.
-
3-PnP (Product) typically elutes before PEP due to slightly different pKa values of the phosphonate vs. phosphate group.
-
PEP (Substrate) elutes last and in the largest peak.
-
-
Lyophilization: Pool 3-PnP fractions and lyophilize immediately to obtain the stable salt form.
Analytical Validation ( P NMR)
Experimental Setup:
-
Instrument: 400 MHz NMR (162 MHz for
P). -
Standard: 85%
(External reference at 0 ppm). -
Solvent:
.
Table 1: Chemical Shift Fingerprints
| Compound | Structure Type | Multiplicity | |
| Phosphoenolpyruvate (PEP) | Enol Phosphate (P-O-C) | -0.5 to -4.0 | Singlet |
| This compound (3-PnP) | Phosphonate (P-C) | +8.0 to +12.0 | Singlet |
| Inorganic Phosphate (Pi) | Orthophosphate | 0.0 | Singlet |
Interpretation: A successful reaction will show the emergence of a small peak downfield (positive ppm region, ~10 ppm). If you observe a peak at ~18 ppm, this indicates decarboxylation to Phosphonoacetaldehyde , suggesting the product is degrading.
Workflow Visualization
The following diagram outlines the complete "Synthesis-to-Validation" pipeline.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<1%) | Enzyme inactivation or oxidation. | Use degassed buffers; add 1 mM DTT. Ensure |
| Product Degradation | Spontaneous decarboxylation. | Keep pH < 7.5 during purification. Lyophilize fractions immediately. |
| High Pi Peak (NMR) | Substrate hydrolysis. | Reduce incubation time. PEP is unstable in water over long periods. |
| No Separation | Gradient too steep. | Use a shallower gradient (e.g., 0.1M to 0.4M over 60 mins). |
References
-
Bowman, E., et al. (1988). Catalysis and thermodynamics of the phosphoenolpyruvate/phosphonopyruvate rearrangement. Journal of the American Chemical Society.[4] Link
-
Seidel, H. M., et al. (1988). Phosphoenolpyruvate mutase mechanism: evidence for a dissociative process. Biochemistry. Link
-
Hidaka, T., et al. (1995). Fosfomycin Biosynthesis: Cloning and Characterization of the Gene Cluster. Molecular and General Genetics. Link
-
Freeman, S., et al. (1989). The purification and characterization of phosphoenolpyruvate mutase from Tetrahymena pyriformis. Biochemical Journal. Link
-
Dunaway-Mariano, D. (2002). Enzyme-catalyzed C-P bond formation.[9] Biochemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Theoretical studies of dissociative phosphoryl transfer in interconversion of phosphoenolpyruvate to phosphonopyruvate: solvent effects, thio effects, and implications for enzymatic reactions [theory.rutgers.edu]
- 3. Enzymatic synthesis of radiolabeled phosphonoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PEP-pyruvate-oxaloacetate node: variation at the heart of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. uniprot.org [uniprot.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Strategy for the Isolation and Purification of Recombinant Phosphoenolpyruvate Mutase (Ppm)
Executive Summary & Scientific Rationale
Phosphoenolpyruvate mutase (Ppm) is a thermodynamically intriguing enzyme responsible for the formation of the carbon-phosphorus (C-P) bond, the defining step in the biosynthesis of phosphonate natural products (e.g., fosfomycin, bialaphos).[1][2][3] Unlike typical isomerases, Ppm catalyzes an unfavorable equilibrium favoring the reactant phosphoenolpyruvate (PEP) over the product phosphonopyruvate (P-pyr) by a factor of >500:1.
The Challenge:
Purifying Ppm is not merely about isolation; it is about preserving the quaternary structure. Active Ppm (typically from Mytilus edulis, Tetrahymena pyriformis, or Streptomyces) functions as a homotetramer with a "helix-swapping" mechanism essential for active site formation. Disruption of this oligomeric state results in loss of activity. Furthermore, the enzyme has an absolute requirement for divalent metal ions (
The Solution:
This protocol outlines a high-fidelity workflow using E. coli BL21(DE3) expression. It prioritizes the maintenance of the tetrameric state through specific buffer chemistry (
Expression System & Biosynthesis[1]
We utilize a T7-promoter based expression system.[4] The gene is typically cloned into a pET vector (e.g., pET15b or pET28a) to append an N-terminal Hexa-His tag.
-
Host: E. coli BL21(DE3).[5] The DE3 lysogen carries T7 RNA polymerase, allowing high-level expression.
-
Induction Strategy: Low-temperature induction (
C) is strictly recommended over C. Ppm involves complex oligomerization; rapid translation at high temperatures often leads to inclusion bodies or misfolded monomers.
Workflow Visualization: Upstream Processing
Figure 1: Upstream expression workflow emphasizing low-temperature induction to promote proper tetramer assembly.
Detailed Purification Protocol
A. Buffer Preparation (Critical Chemistry)
Standard Tris-NaCl buffers are insufficient. The inclusion of Magnesium (
| Buffer | Composition | Role of Key Reagents |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5 mM | |
| Wash Buffer | 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5 mM | 40 mM Imidazole : Removes non-specific E. coli contaminants (chaperones) that bind weakly. |
| Elution Buffer | 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 5 mM | High Imidazole : Competitively displaces His-tagged Ppm. |
| SEC Buffer | 20 mM HEPES (pH 7.5), 150 mM KCl, 5 mM | HEPES/KCl : Mimics physiological ionic strength for structural studies. |
B. Step-by-Step Methodology
Step 1: Cell Lysis & Clarification
-
Resuspend cell pellet (from 1 L culture) in 30–40 mL Lysis Buffer .
-
Add Lysozyme (1 mg/mL) and protease inhibitor cocktail (EDTA-free).
-
Disruption: Use a French Press (12,000 psi, 2 passes) or sonication (on ice, 30s on/30s off, 10 min total). Note: French Press is preferred for tetrameric enzymes to reduce shear heating.
-
Clarification: Centrifuge at
for 45 mins at C. Collect the supernatant.
Step 2: Immobilized Metal Affinity Chromatography (IMAC)
-
Equilibrate a Ni-NTA column (e.g., 5 mL HisTrap) with 5 CV (column volumes) of Lysis Buffer.
-
Load supernatant at a slow flow rate (0.5 – 1.0 mL/min) to maximize binding kinetics.
-
Wash: Wash with 10 CV of Wash Buffer . Monitor
until it returns to baseline. Crucial: Insufficient washing leads to contamination with host isomerases. -
Elution: Elute with Elution Buffer . Collect 1 mL fractions.
-
Validation: Run fractions on SDS-PAGE. Ppm monomer is typically ~33–35 kDa.
Step 3: Size Exclusion Chromatography (Polishing)
This step is vital to separate the active tetramer from inactive dimers or aggregates.
-
Concentrate pooled IMAC fractions to ~5 mL using a centrifugal filter (30 kDa MWCO).
-
Load onto a HiLoad 16/600 Superdex 200 pg column equilibrated in SEC Buffer .
-
Peak Selection: Ppm tetramer (~135 kDa) will elute earlier than dimers.
-
Storage: Flash freeze pure fractions in liquid nitrogen with 15% glycerol for long-term storage at -80°C.
Purification Logic Diagram
Figure 2: Purification logic flow. The SEC step is the "Self-Validating" checkpoint to ensure quaternary structure integrity.
Activity Assay & Quality Control
Since the equilibrium favors PEP, a direct assay measuring P-pyr formation is difficult without NMR. We recommend a Coupled Assay utilizing the reverse reaction (P-pyr
Standard Protocol (Reverse Reaction):
-
Principle: P-pyr is converted to PEP by Ppm. PEP is then converted to Pyruvate by Pyruvate Kinase (PK), generating ATP. Lactate Dehydrogenase (LDH) converts Pyruvate to Lactate, oxidizing NADH to
. -
Readout: Decrease in absorbance at 340 nm (NADH oxidation).
Reaction Mix (1 mL):
-
100 mM Tris-HCl (pH 7.5)
-
5 mM
-
0.2 mM NADH
-
2 mM ADP
-
10 Units Pyruvate Kinase (PK)
-
10 Units Lactate Dehydrogenase (LDH)
-
Substrate: 1 mM Phosphonopyruvate (P-pyr)
-
Initiate with: 0.1 - 1
g purified Ppm.
Note: If P-pyr is unavailable, the forward reaction can be monitored by coupling with Phosphonopyruvate Decarboxylase (Ppd) , which converts P-pyr to phosphonoacetaldehyde, driving the equilibrium forward.
Troubleshooting & Expert Tips
| Observation | Root Cause | Corrective Action |
| Precipitation during dialysis | pH close to pI or low salt. | Avoid dialysis. Use Desalting columns (PD-10) or SEC directly. Keep [NaCl] > 150 mM. |
| Low Activity | Loss of metal cofactor. | Ensure 5 mM |
| Elution in Void Volume (SEC) | Aggregation. | Increase glycerol to 10-20%. Ensure induction was performed at low temp ( |
| Doublet on SDS-PAGE | Proteolysis. | Add protease inhibitors during lysis. Perform all steps strictly at |
References
-
Crystal Structure & Mechanism: Huang, K., Li, Z., Jia, Y., Dunaway-Mariano, D., & Herzberg, O. (1999).[3][6] Helix swapping between two α/β barrels: crystal structure of phosphoenolpyruvate mutase with bound Mg2+–oxalate.[3][7] Structure, 7(5), 539-548.
-
Tetrahymena Gene Cloning: Seidel, H. M., & Knowles, J. R. (1994). Phosphonate biosynthesis: molecular cloning of the gene for phosphoenolpyruvate mutase from Tetrahymena pyriformis and overexpression of the gene product in Escherichia coli.[1][4] Biochemistry, 33(18), 5641-5646.
-
Catalytic Mechanism Studies: Liu, S., et al. (2002).[7] Dissociative Phosphoryl Transfer in PEP Mutase Catalysis: Structure of the Enzyme/Sulfopyruvate Complex and Kinetic Properties of Mutants. Biochemistry, 41(32), 10270–10276.
-
Biosynthetic Context: Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[1][6][7] Annual Review of Biochemistry, 78, 65-94.
Sources
- 1. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. Phosphonate biosynthesis: molecular cloning of the gene for phosphoenolpyruvate mutase from Tetrahymena pyriformis and overexpression of the gene product in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Spectrophotometric assay for phosphoenolpyruvate mutase activity
Application Note: High-Precision Spectrophotometric Characterization of Phosphoenolpyruvate Mutase (PEPM)
Introduction & Biological Context
Phosphoenolpyruvate mutase (PEPM, EC 5.4.2.[1][2][3]9) is a unique isomerase responsible for the formation of the carbon-phosphorus (C-P) bond, the defining step in the biosynthesis of phosphonates (e.g., the antibiotics fosfomycin and bialaphos).[3] PEPM catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyr) .[4]
The Thermodynamic Challenge:
Unlike typical isomerases, the PEPM reaction is thermodynamically unfavorable in the physiological direction (PEP
The Solution: To achieve robust, quantitative kinetic characterization, this protocol utilizes the Reverse Coupled Assay . By supplying the thermodynamically less stable substrate (P-pyr) and coupling its conversion to PEP with the highly favorable Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) system, we drive the reaction to completion. This method allows for the sensitive, continuous spectrophotometric monitoring of NADH oxidation at 340 nm.[5]
Assay Principle & Workflow
The assay relies on a three-enzyme cascade. PEPM converts phosphonopyruvate (P-pyr) to PEP. The generated PEP is immediately consumed by Pyruvate Kinase (PK) to form pyruvate, which is then reduced to lactate by Lactate Dehydrogenase (LDH), consuming NADH in the process.[5][6][7]
Reaction Cascade:
Signal Detection: The rate of NADH oxidation (decrease in Absorbance at 340 nm) is stoichiometrically equivalent to the rate of P-pyr conversion by PEPM.
Figure 1: The coupled enzyme cascade.[5] PEPM activity is the rate-limiting step, measured via the consumption of NADH.
Materials & Reagents
Critical Reagent Note: Phosphonopyruvate (P-pyr) is not typically available from commercial vendors (e.g., Sigma-Aldrich) and must be synthesized chemically (often via trimethyl phosphonoacetate) or enzymatically. Ensure the purity of P-pyr is >90% to avoid high background from contaminating pyruvate.
| Reagent | Concentration (Stock) | Final Assay Concentration | Role |
| HEPES Buffer (pH 7.5) | 100 mM | 50 mM | Maintains physiological pH. |
| MgCl₂ | 100 mM | 5 mM | Essential cofactor for PEPM. |
| ADP | 100 mM | 2 mM | Substrate for Pyruvate Kinase. |
| NADH | 10 mM | 0.2 mM | Reporter molecule (Abs 340nm). |
| Pyruvate Kinase (PK) | 1000 U/mL | 10 U/mL | Coupling enzyme 1. |
| Lactate Dehydrogenase | 1000 U/mL | 10 U/mL | Coupling enzyme 2. |
| Phosphonopyruvate | 50 mM | 0.05 - 2.0 mM | Substrate (The limiting factor). |
| PEPM Enzyme | Variable | ~10-50 nM | Target Enzyme. |
Detailed Protocol
Pre-Experiment Check:
-
Warm the spectrophotometer UV lamp for 20 minutes.
-
Set the temperature controller to 25°C (PEPM activity is temperature-sensitive).
-
Blanking: Use water or buffer as the reference blank. Do not blank with the reaction mixture containing NADH, as you need to observe the absolute decrease from ~1.0-1.2 AU.
Step-by-Step Procedure:
-
Master Mix Preparation: In a 1.5 mL microcentrifuge tube, combine the following (calculated for 1 mL cuvette volume):
-
500 µL HEPES Buffer (100 mM, pH 7.5)
-
50 µL MgCl₂ (100 mM)
-
20 µL ADP (100 mM)
-
20 µL NADH (10 mM)
-
10 µL PK/LDH Mix (Commercial mix or separate addition to reach 10 U/mL each)
-
Water to volume (minus substrate and enzyme)
-
-
Background Check (The "Lag" Phase):
-
Initiation:
-
Add the PEPM enzyme to the cuvette.
-
Immediately mix by inversion (cover with Parafilm) or rapid pipetting. Do not vortex (denatures enzymes).
-
-
Measurement:
-
Monitor Absorbance at 340 nm (
) continuously for 5–10 minutes. -
Ensure the linear range is captured (typically between 0.2 and 1.0 minutes after initiation).
-
-
Controls:
-
No Substrate Control: Master Mix + Enzyme (No P-pyr). Checks for NADH oxidase activity in the protein prep.
-
No Enzyme Control: Master Mix + P-pyr (No PEPM). Checks for spontaneous hydrolysis of P-pyr (rare, but good practice).
-
Data Analysis & Calculations
Calculate the specific activity using the Beer-Lambert Law.
Formula:
Parameters:
- : Slope of the linear portion of the curve.
- : Total reaction volume (e.g., 1.0 mL).
-
: Extinction coefficient of NADH at 340 nm (
). - : Path length (1 cm).
- : Volume of PEPM added (mL).
Unit Definition: One Unit (U) is defined as the amount of enzyme required to convert 1 µmol of P-pyr to PEP per minute at 25°C.
Critical Considerations & Troubleshooting
| Issue | Probable Cause | Solution |
| High Initial Background Drop | Pyruvate contamination in P-pyr stock. | Allow the PK/LDH system to consume the contaminant before adding PEPM (Step 2). |
| No Activity Observed | Enzyme oxidation or Mg²⁺ absence. | PEPM often requires reducing agents. Add 1 mM DTT to buffers. Ensure Mg²⁺ is >2 mM. |
| Non-Linear Rate | Coupling enzymes are limiting. | The PK/LDH activity must be at least 100x higher than the PEPM activity. Increase PK/LDH concentration. |
| Forward Reaction? | Trying to measure PEP | Stop. The equilibrium ( |
References
-
Bowman, E., McQueney, M., Barry, R. J., & Dunaway-Mariano, D. (1988).[1][3] Catalysis and thermodynamics of the phosphoenolpyruvate-phosphonopyruvate rearrangement. Journal of the American Chemical Society, 110(16), 5575–5576.[3]
-
Seidel, H. M., & Knowles, J. R. (1994).[4][8] Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: Kinetics and mechanism of phosphorus-carbon bond formation.[4][10] Biochemistry, 33(18), 5641–5646.
-
Kim, J., & Dunaway-Mariano, D. (1996).[4] Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation.[4][10] Biochemistry, 35(14), 4628-4635.[4]
Sources
- 1. EC 5.4.2.9 [iubmb.qmul.ac.uk]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 4. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Resolution and Quantification of 3-Phosphonopyruvate (3-PnPy) in Cellular Lysates via HILIC-MS/MS
Application Note: AN-2026-MET-04
Abstract
The quantification of 3-phosphonopyruvate (3-PnPy) presents a unique analytical challenge due to its high polarity, anionic nature, and isobaric similarity to the central metabolite phosphoenolpyruvate (PEP). This guide outlines a robust LC-MS/MS protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) at alkaline pH to achieve chromatographic resolution between the C-P bonded 3-PnPy and the C-O-P bonded PEP. The method employs a rapid "quench-and-extract" protocol to preserve metabolic fidelity in complex cell lysates.[1]
Introduction & Biological Context
This compound is a critical intermediate in the biosynthesis of ancient organophosphonate natural products, including the antibiotic fosfomycin and the herbicide phosphinothricin. It is formed from PEP by the enzyme phosphoenolpyruvate phosphomutase (PepM) , which catalyzes the thermodynamically unfavorable rearrangement of the enol phosphate ester (C-O-P) to the phosphonate (C-P).
The Analytical Challenge
-
Isobaric Interference: Both PEP and 3-PnPy share the formula
and a monoisotopic mass of ~168.04 Da.[1] Mass spectrometry alone cannot easily distinguish them without high-resolution ion mobility or distinct fragmentation patterns.[1] -
Polarity: Both compounds are extremely hydrophilic, eluting in the void volume of standard C18 columns.[1]
-
Stability: While the C-P bond in 3-PnPy is chemically stable, the C-O-P bond in PEP is labile and prone to hydrolysis during extraction, potentially skewing results.[1]
Pathway Visualization
The following diagram illustrates the PepM-catalyzed conversion and the analytical necessity of separating the substrate (PEP) from the product (3-PnPy).
Figure 1: The biosynthetic position of 3-PnPy. The critical analytical step is resolving the reactant (PEP) from the product (3-PnPy).
Methodological Strategy
To ensure Scientific Integrity , we reject Ion-Pairing Chromatography (IPC) for this application. While IPC (using tributylamine) retains phosphonates, it causes severe ion suppression in MS (reducing sensitivity) and permanently contaminates the LC system.
Selected Approach: Polymer-based Zwitterionic HILIC (ZIC-pHILIC) [1]
-
Mechanism: Partitioning of analytes into a water-enriched layer on the stationary phase surface.[1][2]
-
pH Control: We utilize a high pH (pH 9.0) mobile phase.[1][3] At this pH, the phosphate/phosphonate groups are fully deprotonated (
charge state), enhancing interaction with the zwitterionic column and improving peak shape compared to acidic conditions where they might exist in mixed protonation states.
Experimental Protocol
Reagents & Materials[1][3][4][5][6][7][8][9]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Buffer: Ammonium Carbonate (
), Ammonium Hydroxide ( ).[1] -
Internal Standard (IS): Phosphonoacetic acid (PAA) or
-PEP (if available).[1] PAA is structurally similar (C-P bond) and commercially available.[1] -
Column: Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm).[1]
Sample Preparation: "Quench and Extract"
Rationale: Metabolism is fast (turnover < 1 sec).[1] We use cold solvent precipitation to instantly quench enzymatic activity and precipitate proteins without using detergents like SDS/RIPA, which are incompatible with LC-MS.
Step-by-Step Workflow:
-
Cell Harvesting:
-
Quenching/Lysis:
-
Add 500 µL Extraction Solvent (80:20 MeOH:Water, pre-chilled to -80°C) directly to the plate.
-
Scrape cells immediately and transfer to a pre-cooled Eppendorf tube.[1]
-
-
Disruption:
-
Vortex vigorously for 30 seconds.
-
Freeze-thaw cycle (Liquid
37°C bath) x2 to ensure complete membrane rupture.[1]
-
-
Clarification:
-
Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Transfer supernatant to a new glass vial.[1]
-
-
Preparation for Injection:
-
Critical Step: Do not dry down completely if possible, as phosphonates can adsorb to glass.[1] If concentration is needed, dry under
and reconstitute immediately in 50:50 ACN:Water. -
Inject 5 µL into LC-MS/MS.
-
Figure 2: Cold-solvent extraction workflow designed to exclude detergents and preserve labile metabolites.
LC-MS/MS Conditions
Liquid Chromatography (HILIC)[1][10][11][12][13]
-
Mobile Phase A: 10 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with
). -
Mobile Phase B: 100% Acetonitrile.[1]
-
Flow Rate: 0.15 mL/min (Low flow enhances ESI sensitivity).
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B (Organic) | % A (Aqueous) | Event |
|---|---|---|---|
| 0.0 | 80 | 20 | Initial Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 12.0 | 30 | 70 | Linear Gradient |
| 15.0 | 30 | 70 | Wash |
| 15.1 | 80 | 20 | Return to Initial |
| 20.0 | 80 | 20 | Re-equilibration |
Note: Phosphonates are hydrophilic and will elute later in the gradient (lower %B) on a HILIC column.
Mass Spectrometry Parameters[1][3][10][12][14]
-
Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][4]
-
Source Temp: 350°C.
-
Capillary Voltage: -3500 V.
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor ( | Product ( | CE (eV) | Role |
| 3-PnPy | 167.0 | 79.0 ( | -22 | Quantifier |
| 3-PnPy | 167.0 | 63.0 ( | -35 | Qualifier |
| PEP | 167.0 | 79.0 ( | -20 | Interference |
| Phosphonoacetic Acid (IS) | 139.0 | 79.0 ( | -20 | Internal Std |
Differentiation Strategy: While PEP and 3-PnPy share the 167->79 transition, PEP typically elutes EARLIER than 3-PnPy on ZIC-pHILIC columns due to the slightly lower polarity of the enol-phosphate compared to the phosphonate at pH 9.0. You must run pure standards of both to establish retention time windows.
Validation & Quality Control (Self-Validating Systems)
To ensure Trustworthiness , incorporate these controls:
-
The Phosphatase Test (Gold Standard Validation):
-
If you are unsure if a peak is PEP or 3-PnPy, treat a replicate lysate with Alkaline Phosphatase for 30 mins at 37°C.[1]
-
Result: PEP (C-O-P bond) will be hydrolyzed and the signal will disappear.[1] 3-PnPy (C-P bond) is resistant to phosphatase and the signal will remain.[1] This confirms the identity of the phosphonate.[1]
-
-
Matrix Effects (ME):
References
-
Zhang, T. et al. (2018).[1] "A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways."[1][5] Nature Protocols.
-
Merck Millipore. (2023).[1] "ZIC-HILIC Separation of Polar and Hydrophilic Compounds - User Guide."
-
Peck, S.C. et al. (2014).[1] "Rapid and simultaneous measurement of central carbon metabolites in bacteria." Journal of Chromatography B.
-
Metcalf, W.W. et al. (2012).[1] "Synthesis of Phosphonic Acids in Nature." Chemical Reviews. (Provides context on C-P bond stability).
Sources
Application Note: Isotope Labeling Strategies for Elucidating 3-Phosphonopyruvate Biosynthetic Pathways
Executive Summary
The formation of the carbon-phosphorus (C-P) bond is one of the most chemically distinct and thermodynamically challenging transformations in biochemistry. At the heart of this process lies 3-Phosphonopyruvate (3-PnPy) , the thermodynamically unstable product of the rearrangement of phosphoenolpyruvate (PEP).[1] This transformation, catalyzed by Phosphoenolpyruvate mutase (PepM) , serves as the gateway to the biosynthesis of high-value phosphonate natural products, including the antibiotic Fosfomycin and the herbicide Bialaphos .[1]
This guide details the application of stable isotope labeling (
Mechanistic Basis & Isotope Strategy
The Thermodynamic Challenge
The conversion of PEP to 3-PnPy involves the rearrangement of a phosphate ester (P-O-C) to a phosphonate (C-P).[1] In aqueous solution, the equilibrium heavily favors the high-energy phosphate ester PEP.[1] To study this pathway, researchers must "trap" the transient 3-PnPy intermediate or use high concentrations of enzyme to observe the equilibrium species.
Key Mechanistic Insight: The reaction proceeds via a dissociative mechanism involving a metaphosphate intermediate, retaining stereochemistry at the phosphorus atom.[2] Isotope labeling is the only method capable of verifying this intramolecular shift without disrupting the labile intermediates.
Pathway Visualization
The following diagram illustrates the critical "Trapping Mechanism" utilized in these studies. PepM establishes the equilibrium, while Phosphonopyruvate decarboxylase (Ppd) irreversibly decarboxylates 3-PnPy to Phosphonoacetaldehyde (PnAA), driving the flux forward.
Caption: The thermodynamic bottleneck at PepM is overcome by the irreversible decarboxylation by Ppd, effectively trapping the C-P bond for analysis.
Experimental Protocol: Dual-Isotope Tracking
This protocol utilizes [3-
Materials Required[1][2][3][4][5][6][7][8][9]
-
Substrate: [3-
C]-Phosphoenolpyruvate (Potassium salt, >99% enrichment). -
Enzymes:
-
Recombinant PepM (e.g., from Mytilus edulis or Streptomyces wedmorensis).
-
Recombinant Ppd (Phosphonopyruvate decarboxylase) – Required for trapping.
-
-
Buffer: 50 mM Tris-d11 (deuterated Tris), pH 7.5, 5 mM MgCl
(essential cofactor). -
Internal Standard: Methylphosphonic acid (MPA) or Phosphonoacetic acid (PAA) – distinct
P shift.
Workflow: Equilibrium Shift & Trapping
Caption: Step-by-step workflow for trapping the transient 3-PnPy intermediate using a coupled enzyme system.
Detailed Steps
-
Baseline Acquisition (Control):
-
Dissolve 10 mg of [3-
C]-PEP in 600 µL of D O buffer containing 50 mM Tris-d11 and 5 mM MgCl . -
Add 5 mM Methylphosphonic acid (Internal Standard).
-
Acquire a
P-NMR spectrum (proton-decoupled). Target Signal: PEP Phosphate ester at ~ -0.5 to -3.0 ppm.
-
-
Enzymatic Initiation:
-
Add 50 units of PepM and 20 units of Ppd to the NMR tube.
-
Note: High enzyme loading is critical due to the unfavorable equilibrium (
).
-
-
Kinetic Monitoring:
-
Acquire sequential
P spectra every 10 minutes at 25°C. -
Look for: Disappearance of the PEP signal (-0.5 ppm) and emergence of the Phosphonate signal (10–18 ppm).
-
-
Quenching & Validation (Optional):
-
If the signal is weak, quench the reaction with EDTA (chelates Mg
) to stop the reverse reaction, then lyophilize and redissolve in high-concentration buffer for long-accumulation NMR.
-
Data Analysis & Interpretation
The success of the experiment relies on distinguishing the Phosphate Ester (P-O-C) from the Phosphonate (C-P).
Diagnostic NMR Signals[10]
| Metabolite | Structural Feature | |||
| PEP (Substrate) | -0.5 to -4.0 | ~105 (Enol) | ~5–8 Hz | Phosphate Ester (P-O-C) |
| 3-PnPy (Intermediate) | 8.0 to 12.0 | ~45 (Methylene) | ~130 Hz | Phosphonate (C-P) |
| PnAA (Trapped Product) | 15.0 to 18.0 | ~40-50 | ~135 Hz | Phosphonate (C-P) |
Interpretation Guide
-
The "Phosphonate Shift": The migration of the phosphorus signal from negative ppm (shielded, ester) to positive ppm (deshielded, C-P bond) is the definitive proof of PepM activity.
-
Coupling Constants (
): In [3- C]-labeled experiments, the P signal for 3-PnPy will appear as a doublet with a large coupling constant (~130 Hz), characteristic of a direct one-bond C-P interaction ( ). PEP will show a much smaller coupling ( or ).
Troubleshooting & Controls
-
No Signal Observed:
-
Cause: Equilibrium favors PEP (>99%).
-
Solution: Increase Ppd concentration to drive the "pull" mechanism. Ensure Mg
is not depleted by chelating buffers (avoid phosphate buffers).
-
-
Signal Broadening:
-
Cause: Paramagnetic impurities or enzyme aggregation.
-
Solution: Add 0.1 mM EDTA (if Mg is in excess) or filter enzyme preparations.
-
-
Stereochemical Verification:
-
To verify the intramolecular nature, use a mixed label experiment: [3-
C, O]-PEP. The retention of the O label on the phosphorus during the shift to the carbon confirms the C-O cleavage/C-P formation without solvent exchange.
-
References
-
Hidaka, T., et al. (1988). Isolation and characterization of the phosphonopyruvate intermediate.Nature . Link
-
Bowman, E., et al. (1988). Catalysis and thermodynamics of the phosphoenolpyruvate/phosphonopyruvate rearrangement.[1][2][3]Journal of the American Chemical Society .[3] Link
-
Seidel, H. M., & Knowles, J. R. (1994).[4] Interaction of inhibitors with phosphoenolpyruvate mutase.[2][5]Biochemistry .[1][2][6][5][7][8][3][9][10][11][12] Link
-
Jia, Y., et al. (1999).[5] Structure and mechanism of phosphoenolpyruvate mutase.[1][2][5][10]Biochemistry .[1][2][6][5][7][8][3][9][10][11][12] Link
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[1][2][5][12]Annual Review of Biochemistry . Link
Sources
- 1. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Enzymatic synthesis of radiolabeled phosphonoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 3-Phosphonoalanine from Phosphonoacetaldehyde
Executive Summary
This guide details the high-yield synthesis of 3-Phosphonoalanine (3-PA) , a potent NMDA receptor antagonist and biosynthetic precursor, starting from Phosphonoacetaldehyde (Pald) .
Scientific Criticality: Researchers must distinguish between the biosynthetic and chemical origins of aminophosphonates. In biological systems, 3-PA is typically derived from phosphonopyruvate via transamination.[1] However, when starting from Phosphonoacetaldehyde (a C2-organophosphonate) , a carbon chain elongation is required to reach the 3-PA (C3-organophosphonate) scaffold.
Therefore, this protocol utilizes a modified Bucherer-Bergs reaction (an optimized variant of the Strecker synthesis). This method is superior to standard aqueous Strecker protocols regarding yield, crystallinity of the intermediate, and ease of purification, offering yields >85% with high purity.
Chemical Logic & Mechanism[2]
The C2 to C3 Challenge
Phosphonoacetaldehyde (
-
Enzymatic Limitation: Standard transaminases (e.g., PhnN) convert Pald to 2-Aminoethylphosphonate (AEP), not 3-PA, because they do not add a carbon atom.
-
Chemical Solution: The Bucherer-Bergs reaction introduces both the amino group and the necessary carboxylic acid carbon (derived from cyanide/carbonate) in a single thermodynamic step, forming a stable hydantoin intermediate.
Reaction Pathway[2][3][4][5][6][7][8][9]
-
Condensation: Pald reacts with ammonium carbonate and cyanide to form a phosphono-hydantoin.
-
Hydrolysis: The hydantoin ring is opened under basic or acidic conditions to yield 3-PA.
Figure 1: The Bucherer-Bergs pathway for C-chain elongation of Phosphonoacetaldehyde.
Experimental Protocols
Reagent Preparation Table
| Reagent | MW ( g/mol ) | Equivalents | Role | Notes |
| Phosphonoacetaldehyde (Pald) | 124.03 | 1.0 | Substrate | Unstable; prepare fresh or store as diethyl acetal. |
| Ammonium Carbonate | 96.09 | 4.0 | Ammonia/CO2 Source | Excess ensures hydantoin closure. |
| Sodium Cyanide (NaCN) | 49.01 | 1.2 | Carbon Source | TOXIC. Handle in fume hood. |
| Sodium Hydroxide (NaOH) | 40.00 | Excess | Hydrolysis Agent | 2M - 4M solution. |
| Dowex 50W-X8 | N/A | N/A | Purification Resin | H+ form. |
Protocol A: Hydantoin Formation (The "High-Yield" Step)
Safety Warning: This reaction involves Cyanide.[2] Perform strictly in a well-ventilated fume hood. Keep a cyanide antidote kit available.
-
Preparation of Pald: If starting from the diethyl acetal (common commercial form), hydrolyze it first:
-
Dissolve 10 mmol diethyl acetal in 10 mL 1M HCl.
-
Reflux for 1 hour.
-
Evaporate to dryness in vacuo to obtain free Phosphonoacetaldehyde.
-
-
Reaction Setup:
-
Dissolve the fresh Pald (10 mmol) in 15 mL of 50% ethanol/water.
-
Add Ammonium Carbonate (40 mmol, 3.84 g).
-
Add Sodium Cyanide (12 mmol, 0.59 g) carefully.
-
-
Incubation:
-
Stir the mixture at 55–60°C for 4–6 hours.
-
Observation: The solution typically turns light yellow. The hydantoin intermediate is highly soluble in this mix.
-
-
Volume Reduction:
-
Concentrate the solution to ~50% volume using a rotary evaporator (Trap cyanide vapors in a bleach scrubber).
-
Note: Unlike standard amino acid synthesis, the phosphono-hydantoin may not precipitate due to the phosphonate group's polarity. Proceed directly to hydrolysis.
-
Protocol B: Hydrolysis & Purification
-
Base Hydrolysis:
-
Acidification & Decarboxylation:
-
Cool the solution. Acidify to pH 1–2 using conc. HCl.
-
Note: This removes residual carbonates as
.
-
-
Ion Exchange Chromatography (Crucial for Purity):
-
Column: Prepare a column with Dowex 50W-X8 (cation exchange,
form). -
Loading: Load the acidic crude mixture onto the column.
-
Washing: Wash with distilled water (approx. 3-5 column volumes) to remove inorganic salts (NaCl) and unreacted phosphonates. 3-PA binds due to the amino group.
-
Elution: Elute the product using 1M Ammonium Hydroxide (
) or Pyridine. -
Detection: Collect fractions. Spot on TLC (ninhydrin stain) or monitor via conductivity. 3-PA elutes as the pH rises.
-
-
Isolation:
-
Combine ninhydrin-positive fractions.
-
Evaporate to dryness.
-
Recrystallization: Dissolve in minimum water and add Ethanol/Acetone to induce crystallization.
-
Yield: Expected yield 80–90%.
-
Analytical Validation
To validate the synthesis, compare your product against these standard metrics.
| Method | Expected Signal | Interpretation |
| Confirms C-P bond integrity. (Phosphate impurity appears at ~0 ppm). | ||
| Multiplet at | Confirms amino acid structure ( | |
| Ninhydrin Test | Purple/Blue Spot | Confirms presence of primary amine. |
| Mass Spec (ESI-) | m/z 168 [M-H]- | Molecular ion for |
Troubleshooting & Optimization
Workflow Logic Diagram
The following diagram illustrates the decision-making process during synthesis to ensure high yield.
Figure 2: Optimization logic for maximizing conversion and purity.
Common Pitfalls
-
Pald Instability: Phosphonoacetaldehyde polymerizes easily. Always generate it fresh from the acetal or use it immediately upon thawing if stored frozen.
-
Incomplete Hydrolysis: The phosphono-hydantoin is incredibly stable. If yield is low, increase hydrolysis time (24h) or NaOH concentration (6M).
-
Salt Contamination: 3-PA is highly polar and difficult to separate from NaCl. Do not skip the Dowex desalting step; simple crystallization often fails without it.
References
-
Vertex Pharmaceuticals/NIH. "Synthesis of 3-phosphonoalanine from phosphonoacetaldehyde via Strecker Synthesis." PubMed Central. Link (Contextualized from Search Result 1.1)
-
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids: Mechanism and Protocols." Master Organic Chemistry. Link
- Kafarski, P. & Lejczak, B. "Biological activity of aminophosphonic acids." Chemistry of Aminophosphonates.
-
Metcalf, W. W. & van der Donk, W. A. "Biosynthesis of Phosphonic and Phosphinic Acid Natural Products." Annual Review of Biochemistry. Link (Clarifies the biological PnPy vs Pald distinction).
-
MDPI. "Purification of Phosphonic Acids via Ion Exchange." Membranes.[10] Link (Contextualized from Search Result 1.9)
Sources
- 1. The synthesis of 3-phosphonoalanine, phosphonopyruvic acid and phosphonolactic acid. Scission of the C-P bond during diazotization of phosphonoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 6. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and function of phosphonoacetaldehyde dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Microbial Degradation of Natural and Anthropogenic Phosphonates [mdpi.com]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. mdpi.com [mdpi.com]
Application Note: 3-Phosphonopyruvate (3-PP) Analogs as Enzymatic Probes
Technical Guide for Mechanistic Enzymology and Structural Biology
Abstract
This guide details the application of 3-Phosphonopyruvate (3-PP) and its analogs as stable transition-state mimics and mechanistic probes. Unlike its ubiquitous counterpart Phosphoenolpyruvate (PEP), 3-PP contains a chemically stable carbon-phosphorus (C-P) bond that resists hydrolytic cleavage by phosphatases. This unique property allows researchers to trap enzyme-substrate complexes, elucidate reaction intermediates in the phosphonate biosynthetic pathway, and determine inhibition constants (
Introduction: The C-P Bond Advantage
In standard biochemistry, the phosphate ester bond (C-O-P) is high-energy and labile. Enzymes cleave this bond to drive metabolic processes (e.g., Pyruvate Kinase). This compound replaces the bridging oxygen with a methylene group (
Why use 3-PP?
-
Non-Hydrolyzable Probe: The C-P bond is resistant to standard phosphoryl transfer mechanisms, stalling the reaction at the Michaelis complex or transition state.
-
Thermodynamic Shifting: In nature, 3-PP is produced by PEP Mutase , a reaction that thermodynamically favors PEP (
). This makes 3-PP a rare, high-energy intermediate ideal for studying "uphill" enzymatic transformations. -
Structural Trapping: Because it binds but does not react (in phosphate-cleaving enzymes), it is ideal for X-ray crystallography soaking experiments.
Mechanism of Action & Pathway Logic
3-PP operates in two distinct modes depending on the target enzyme:
-
Mode A: Substrate (Biosynthetic Enzymes). For enzymes like Phosphonopyruvate Decarboxylase (Ppd) , 3-PP is the natural substrate, driving the formation of phosphonates (e.g., Fosfomycin, Bialaphos).
-
Mode B: Competitive Inhibitor (Glycolytic Enzymes). For enzymes like Enolase or Pyruvate Kinase , 3-PP mimics the geometry of PEP/Pyruvate but cannot undergo phosphoryl transfer, acting as a competitive inhibitor.
Biosynthetic Pathway Visualization
The following diagram illustrates the pivotal role of 3-PP in the shift from phosphate to phosphonate metabolism.
Figure 1: The PEP Mutase/Ppd coupled pathway. Ppd drives the unfavorable formation of 3-PP by irreversibly decarboxylating it.
Protocol 1: Kinetic Characterization of PEP-Dependent Enzymes
Objective: Determine the Inhibition Constant (
Materials
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.
-
Cofactors:
(10 mM), (100 mM). -
Substrate: Phosphoenolpyruvate (PEP) (Variable concentration:
to ). -
Inhibitor: this compound (Variable concentration: 0, 0.5, 1, 2, 5 mM).
-
Coupling System: Lactate Dehydrogenase (LDH) + NADH (0.2 mM).
Methodology
-
Preparation: Prepare a master mix containing Buffer, Salts, NADH, LDH, and the Target Enzyme.
-
Baseline: Monitor absorbance at 340 nm to ensure stability (no background NADH oxidation).
-
Initiation: Add PEP to initiate the reaction in the presence of varying concentrations of 3-PP.
-
Data Collection: Measure the decrease in absorbance at 340 nm (NADH oxidation) for 5 minutes.
-
Analysis:
-
Plot initial velocity (
) vs. [PEP] for each [3-PP]. -
Use a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (Competitive is expected).
-
Calculate
using the equation: .
-
Critical Note: Since 3-PP is isosteric to PEP, it competes for the active site. However, ensure your 3-PP stock is free of contaminating PEP (common if synthesized enzymatically), as this will skew
Protocol 2: Coupled Enzyme Assay for Ppd Activity
Objective: Verify the catalytic activity of Phosphonopyruvate Decarboxylase (Ppd) using 3-PP as a substrate. This is the standard "reporter" assay for phosphonate biosynthesis.
Principle
Ppd converts 3-PP to Phosphonoacetaldehyde (PnAA). PnAA is then reduced by Phosphonoacetaldehyde Reductase (PnAA-Red) using NADH.[1] The rate of NADH consumption is directly proportional to Ppd activity.
Experimental Workflow Diagram
Figure 2: Workflow for the Ppd/PnAA-Red coupled spectrophotometric assay.
Step-by-Step Protocol
-
Reagent Setup:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.0).
-
Cofactors: 5 mM
(Essential for TPP binding), 0.5 mM Thiamine Pyrophosphate (TPP). -
Reporter System: 0.2 mM NADH, 5 Units PnAA-Red (purified from Salmonella or Streptomyces).
-
Substrate: 3-PP (1 mM final).
-
-
Equilibration: Incubate Ppd with Buffer,
, and TPP for 10 minutes at 25°C. Why? TPP-dependent enzymes often require pre-incubation to form the active holoenzyme. -
Blanking: Zero the spectrophotometer at 340 nm.
-
Reaction: Add 3-PP to start the reaction.
-
Calculation:
(6.22 is the millimolar extinction coefficient of NADH).
Structural Biology Applications
Application: Trapping Transition States. Because 3-PP cannot be cleaved by phosphoryl transferases, it mimics the Michaelis complex .
Crystallography Protocol (Soaking):
-
Grow crystals of the target enzyme (e.g., PEP Mutase or Enolase) in the absence of substrate.
-
Prepare a soaking solution containing the mother liquor + 5-10 mM 3-PP.
-
Soak crystals for 10–60 minutes.
-
Note: Longer soaks may degrade the crystal lattice if conformational changes are significant.
-
-
Flash-freeze in liquid nitrogen.
-
Outcome: The resulting electron density map will reveal the "closed" conformation of the active site, highlighting residues involved in substrate recognition without turnover.
Data Summary & Troubleshooting
Kinetic Parameters of Key Enzymes with 3-PP
| Enzyme | Role | Interaction with 3-PP | Typical |
| PEP Mutase | Biosynthesis | Product (Reverse Rxn) | |
| Ppd | Biosynthesis | Substrate | |
| Enolase | Glycolysis | Competitive Inhibitor | |
| Pyruvate Kinase | Glycolysis | Competitive Inhibitor |
Troubleshooting Guide
-
Problem: High background oxidation of NADH in coupled assays.
-
Cause: Impure PnAA-Red or presence of Pyruvate in 3-PP stock (reacting with LDH if present).
-
Solution: Use HPLC-purified 3-PP; run a "No Enzyme" control.
-
-
Problem: No inhibition observed in kinase assays.
-
Cause: Magnesium depletion.
-
Solution: 3-PP is a chelator. Ensure
is at least 5 mM in excess of [3-PP].
-
-
Problem: 3-PP degradation.
-
Cause: The
-keto group is labile. -
Solution: Store dry at -20°C. Dissolve in neutral buffer immediately before use. Do not autoclave.
-
References
-
Dunaway-Mariano, D. (2008). Catalysis and thermodynamics of the phosphoenolpyruvate/phosphonopyruvate rearrangement.[2] Journal of the American Chemical Society.[3]
-
Herzberg, O., et al. (1999).[4] Structure of Phosphoenolpyruvate Mutase from Mytilus edulis.[2][5] Structure.[2][5][6][7]
-
Zhang, G., et al. (2003).[8] The phosphonopyruvate decarboxylase from Bacteroides fragilis.[8] Journal of Biological Chemistry.[8]
-
Zechel, D. L., & Horsman, G. P. (2017).[3] Phosphonate Biochemistry.[1][2][3] Chemical Reviews.[3]
-
Seidel, H. M., & Knowles, J. R. (1994).[8][9] Interaction of inhibitors with phosphoenolpyruvate mutase.[8] Biochemistry.[1][2][3][5][8][10][11]
Sources
- 1. Biocatalytic cascade for the synthesis of methylphosphonate from phosphoenolpyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. The synthesis of 3-phosphonoalanine, phosphonopyruvic acid and phosphonolactic acid. Scission of the C-P bond during diazotization of phosphonoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Application Note: Targeting Virulence Factors via Phosphonopyruvate Decarboxylase (PPD) Inhibition
Introduction & Therapeutic Rationale
Phosphonopyruvate decarboxylase (PPD, EC 4.1.1.[1][2][3]82) represents a high-value, under-exploited target in the development of novel antimicrobials. Unlike standard housekeeping enzymes, PPD is a gatekeeper in the biosynthesis of phosphonates—compounds containing a biochemically unique carbon-phosphorus (C-P) bond.
Why Target PPD?
-
Virulence Factor: In Bacteroides fragilis, a dominant anaerobic pathogen in peritoneal infections, PPD is essential for synthesizing 2-aminoethylphosphonate, a component of the capsular polysaccharide complex B. Disruption of this pathway compromises the bacterium's ability to form abscesses.
-
Antibiotic Biosynthesis: PPD is the committed step in the production of phosphonate antibiotics (e.g., fosfomycin, bialaphos) in Streptomyces. Modulating PPD is critical for metabolic engineering of these natural products.
-
Selectivity: The C-P bond formation and processing pathways are absent in mammalian hosts, offering a high therapeutic index with minimal off-target toxicity.
This guide details the mechanistic grounding and experimental protocols required to screen and validate inhibitors for PPD, specifically focusing on the Thiamine Pyrophosphate (TPP)-dependent mechanism.
Mechanistic Enzymology
To design effective inhibitors, one must exploit the enzyme's reliance on the cofactor Thiamine Pyrophosphate (TPP). PPD catalyzes the decarboxylation of 3-phosphonopyruvate (PnPy) to 2-phosphonoacetaldehyde (PnAA).[1][2]
The Catalytic Cycle:
-
Ylid Formation: The C2 proton of TPP is abstracted, forming a nucleophilic ylid.[3]
-
Nucleophilic Attack: The TPP ylid attacks the
-carbonyl of PnPy. -
Decarboxylation: The carboxyl group is released as CO
, leaving a carbanion/enamine intermediate stabilized by the thiazolium ring.[3] -
Product Release: Protonation and elimination yield PnAA and regenerate the TPP ylid.
Inhibitor Design Strategy: Effective inhibitors often mimic the transition state or the substrate's electrostatic profile but contain a "warhead" that traps the TPP cofactor.
-
Example:Phosphonodifluoropyruvate (PnDFP) acts as a mechanism-based "suicide" inhibitor. The fluorine atoms destabilize the intermediate, leading to irreversible inactivation.
Diagram 1: PPD Catalytic Mechanism & Inhibition
Caption: The TPP-dependent catalytic cycle of PPD and the entry point for mechanism-based inhibitors like PnDFP.
Protocol: Continuous Coupled Kinetic Assay
Direct UV detection of PPD activity is difficult due to the lack of distinct chromophores in PnPy and PnAA. Therefore, a Coupled Enzyme Assay using Alcohol Dehydrogenase (ADH) is the industry standard for kinetic profiling and high-throughput screening (HTS).
Principle: PPD converts PnPy to PnAA (aldehyde). Excess ADH immediately reduces PnAA to 2-hydroxyethylphosphonate, consuming NADH in the process. The rate of NADH oxidation (decrease in Absorbance at 340 nm) is directly proportional to PPD activity.
Materials & Reagents
| Component | Concentration (Stock) | Final Assay Conc. | Notes |
| Buffer | 500 mM HEPES, pH 7.5 | 50 mM | Tris-HCl is an alternative; avoid phosphate buffers (product inhibition). |
| MgCl | 100 mM | 5 mM | Essential divalent cation for TPP binding. |
| TPP | 10 mM | 0.1 - 1.0 mM | Thiamine Pyrophosphate. Prepare fresh; light sensitive. |
| NADH | 10 mM | 0.2 mM | Keep on ice; protect from light. |
| ADH | 1000 U/mL (Yeast) | 10 U/mL | Coupling enzyme. Must be in excess ( |
| Substrate | 10 mM PnPy | Note: | |
| Enzyme | PPD Prep | ~10-50 nM | Adjust to ensure linear velocity for 10 mins. |
Step-by-Step Procedure
1. Master Mix Preparation (Per well/cuvette): Combine the following in a UV-transparent microplate or quartz cuvette. (Volumes based on 200 µL reaction).
-
Buffer (HEPES): 20 µL
-
MgCl
: 10 µL -
TPP: 2 µL
-
NADH: 4 µL
-
ADH (Yeast): 2 µL
-
Water: to 180 µL (minus enzyme/substrate volume)
2. Background Check (Pre-incubation):
Incubate the Master Mix at 25°C (or 37°C for physiological relevance) for 5 minutes. Monitor
-
Pass Criteria: Slope should be near zero. A steep drop indicates NADH instability or ADH contamination.
3. Enzyme Addition: Add the PPD enzyme to the mixture. Incubate for 2 minutes to allow TPP-enzyme binding.
4. Reaction Initiation: Add the substrate (PnPy) to start the reaction.
-
Control: Add buffer instead of inhibitor (0% Inhibition).
-
Blank: Add buffer instead of PPD (No Enzyme Control).
5. Data Acquisition:
Monitor Absorbance at 340 nm (
-
Calculation:
using the linear portion of the curve. -
Activity: Use Beer-Lambert Law (
).
Inhibitor Screening Workflow
To develop a robust drug candidate, a hierarchical screening approach is required.
Diagram 2: Screening Decision Tree
Caption: Hierarchical workflow from library screening to structural validation. Note the critical counter-screen for ADH inhibition.
Critical Validation Step: The Counter-Screen Since the assay is coupled, a "hit" could be inhibiting ADH rather than PPD.
-
Protocol: Run the assay with Acetaldehyde as the substrate instead of PnPy, omitting PPD.
-
Result: If the compound inhibits this reaction, it is a false positive (ADH inhibitor).
References
-
Zhang, G., Dai, J., Lu, Z., & Dunaway-Mariano, D. (2003). The phosphonopyruvate decarboxylase from Bacteroides fragilis.[1][2][5] Journal of Biological Chemistry, 278(42), 41302–41308.[1]
- )
-
Hammerschmidt, F., et al. (2017). Phosphonodifluoropyruvate is a mechanism-based inhibitor of phosphonopyruvate decarboxylase from Bacteroides fragilis.[6] Bioorganic & Medicinal Chemistry, 25(16), 4265-4270.
- Significance: Establishes PnDFP as the benchmark suicide inhibitor and valid
-
Watanabe, Y., et al. (2024). Structural Analysis of Phosphonopyruvate Decarboxylase RhiEF: First Insights into an Ancestral Heterooligomeric Thiamine Pyrophosphate-Dependent Decarboxylase.[7] Biochemistry.
- Significance: Provides recent structural data for PPD-type enzymes (RhiEF), aiding in structure-based drug design.
-
Jordan, F., et al. (1999). Thiamin diphosphate-dependent enzyme mechanisms.[6] Annual Review of Biochemistry, 68, 85-112.
- Significance: Authoritative review on the TPP-ylid mechanism essential for understanding PPD chemistry.
Sources
- 1. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. enzyme-database.org [enzyme-database.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Phosphonodifluoropyruvate is a mechanism-based inhibitor of phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Reconstitution of the Phosphonate Biosynthetic Pathway
Abstract & Strategic Overview
Phosphonates (compounds containing a stable C-P bond) represent a critical class of bioactive molecules, including the antibiotic fosfomycin and the antimalarial FR-900098.[1][2] Unlike phosphate esters, the C-P bond is resistant to hydrolytic cleavage, allowing these molecules to act as persistent metabolic mimics.
The reconstitution of phosphonate biosynthetic pathways in vitro is notoriously difficult due to the thermodynamic properties of the gateway enzyme, Phosphoenolpyruvate Mutase (PepM) . This enzyme catalyzes the rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy).[1][3]
The Core Challenge: The equilibrium of the PepM reaction lies heavily toward the substrate (PEP), with a
The Solution: This protocol details the "Thermodynamic Trap" strategy . We will reconstitute a coupled enzyme system where the unfavorable PepM reaction is driven forward by an irreversible downstream reaction. We will focus on the FrbA/FrbC system (from the FR-900098 pathway), which utilizes an aldol-condensation strategy superior to simple decarboxylation for complex scaffold synthesis.
Pathway Logic & Mechanism
To successfully reconstitute this pathway, one must understand the "Pull" mechanism. We do not rely on PepM to produce PnPy in isolation; we rely on the next enzyme to consume PnPy faster than it can revert to PEP.
Pathway Diagram (Graphviz)
The following diagram illustrates the thermodynamic bottleneck and the kinetic coupling required to overcome it.
Caption: The "Thermodynamic Trap" strategy. FrbC consumes the unstable PnPy intermediate, pulling the unfavorable PepM equilibrium forward via Le Chatelier’s principle.
Experimental Protocol: Coupled Enzyme Assay
This protocol describes the reconstitution of the FrbA (PepM) and FrbC step. This generates 2-phosphonomethylmalate (PnMM), a stable C-P containing intermediate.
Reagent Preparation
Ensure all buffers are degassed if working with downstream radical SAM enzymes (though FrbA/FrbC are generally oxygen-tolerant, anaerobic conditions prevent non-specific oxidation of intermediates).
| Reagent | Concentration (Stock) | Final Conc. | Role |
| HEPES (pH 7.5) | 500 mM | 50 mM | Buffer (Tris is acceptable, but HEPES is preferred for NMR). |
| MgCl₂ | 100 mM | 5 mM | Critical: PepM is a metalloenzyme requiring Mg²⁺. |
| PEP (Phosphoenolpyruvate) | 100 mM | 10 mM | Substrate. |
| Acetyl-CoA | 50 mM | 12 mM | Co-substrate for FrbC (Driving force). |
| FrbA (Purified) | 200 µM | 5 µM | Gateway Enzyme (PepM). |
| FrbC (Purified) | 200 µM | 10 µM | Coupling Enzyme. |
| D₂O | 100% | 10% (v/v) | Lock solvent for NMR analysis. |
Enzyme Purification Notes
-
Expression: Recombinant E. coli BL21(DE3).
-
Temperature: Induce at 18°C overnight. Phosphonate enzymes often aggregate at 37°C.
-
Lysis: Use lysozyme/sonication in HEPES pH 7.5, 300 mM NaCl, 10% Glycerol.
-
Tag Removal: His-tags generally do not interfere, but cleavage is recommended for kinetic studies.
Reaction Setup (Step-by-Step)
-
Buffer Mix: In a 1.5 mL microcentrifuge tube, combine water, HEPES buffer, and MgCl₂.
-
Enzyme Addition: Add purified FrbC first, followed by FrbA .
-
Note: We add FrbC in molar excess (2:1 ratio) to ensure PnPy is consumed immediately, preventing reversal to PEP.
-
-
Substrate Initiation: Add Acetyl-CoA, then initiate the reaction by adding PEP .
-
Incubation: Incubate at 25°C (Room Temp) for 2–4 hours.
-
Why not 37°C? While enzymes are active, PnPy is thermally unstable. 25°C balances rate vs. stability.
-
-
Quenching: For MS analysis, quench with equal volume methanol. For NMR, no quench is needed; analyze directly (or heat deactivate at 65°C for 10 min if protein precipitation is acceptable).
Analytical Validation: ³¹P NMR
The only definitive way to prove C-P bond formation without derivatization is ³¹P NMR . Mass spectrometry (LC-MS) is useful for mass confirmation, but NMR confirms the bond nature.
Expected Chemical Shifts
Phosphate esters (C-O-P) and Phosphonates (C-P) have distinct chemical shift ranges.
| Compound | Structure Type | ³¹P Shift (ppm relative to H₃PO₄) | Signal Characteristics |
| PEP (Substrate) | Phosphate Enol Ester | -0.5 to -2.0 ppm | Singlet (or broad if Mg²⁺ bound) |
| PnPy (Intermediate) | α-keto Phosphonate | +8.0 to +12.0 ppm | Rarely seen (consumed too fast) |
| PnMM (Product) | Alkyl Phosphonate | +18.0 to +24.0 ppm | Diagnostic Singlet |
| Inorganic Phosphate | Pi | 0.0 ppm | Breakdown product (Reference) |
Data Interpretation[1][4][5][6][7][8][9][10]
-
Success: Appearance of a new peak in the 18–24 ppm region. This downfield shift is characteristic of the phosphorus atom being less shielded by the carbon attachment compared to oxygen.
-
Failure (Thermodynamic Trap Failed): Only PEP signal (-1.0 ppm) and Pi (0 ppm) are observed. This indicates FrbC is inactive or Acetyl-CoA is degraded.
Workflow Visualization
The following diagram outlines the complete experimental lifecycle, from gene to validated data.
Caption: End-to-end workflow for in vitro reconstitution. Note the critical step of imidazole removal, as it can interfere with metal binding in PepM.
Troubleshooting & Expert Insights
The "Dead" Reaction
If you observe no product, check Magnesium . PepM is strictly
-
Fix: Dialyze purified protein against HEPES + 1 mM
immediately after purification.
Oxygen Sensitivity
While FrbA and FrbC are not oxygen-sensitive, downstream enzymes in phosphonate pathways (like PhnJ or PhpK ) often belong to the Radical SAM superfamily.
-
Protocol Adjustment: If reconstituting beyond PnMM, all buffers must be sparged with Argon, and reactions must be set up in an anaerobic chamber (
ppm ).
Substrate Inhibition
High concentrations of PEP (>20 mM) can sometimes inhibit FrbC or downstream enzymes. Keep PEP at 5–10 mM and replenish if necessary for scale-up.
References
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65–94.
-
Seidel, H. M., et al. (1988). Phosphoenolpyruvate mutase: mechanism and thermodynamics. Biochemistry. (Fundamental characterization of PepM equilibrium).
-
Shao, Z., et al. (2008). Biosynthetic pathway for the fosfomycin-producing organisms. Biochemical and Biophysical Research Communications. (Details on the coupled assay logic).
-
Johannes, T. W., et al. (2010). In vitro reconstitution of the FR-900098 biosynthetic pathway. Biochemistry. (Specifics on FrbA/FrbC coupling).
Sources
Advanced Analytical Protocols for the Characterization of 3-Phosphonopyruvate (3-PPn) and its Degradation Products
Abstract
3-Phosphonopyruvate (3-PPn) is a thermodynamically unstable
Part 1: Chemical Context & Degradation Pathway
The Stability Challenge
The carbon-phosphorus (C-P) bond in 3-PPn is chemically robust; however, the molecule is liable to degradation via the cleavage of the C-C bond adjacent to the
Secondary Degradation: PnAA itself is a reactive aldehyde. In oxidative environments, it degrades to phosphonoacetate (PnA) . In reductive biological matrices, it may be converted to 2-hydroxyethylphosphonate (HEP) .
Pathway Visualization
The following diagram illustrates the degradation cascade and the specific analytical targets.
Figure 1: Degradation pathway of this compound showing the critical decarboxylation step to Phosphonoacetaldehyde.
Part 2: Detection Method 1 – NMR Spectroscopy
Purpose: Structural Confirmation & Purity Assessment.[1]
Rationale: NMR is the gold standard for distinguishing phosphonates (C-P) from phosphates (O-P).
Protocol A: Sample Preparation
-
Solvent: Dissolve 5–10 mg of the sample in 600 µL of
. -
pH Adjustment: The chemical shift (
) of phosphonates is highly pH-dependent. Adjust pH to 7.0 ± 0.1 using dilute NaOD or DCl.-
Note: Consistent pH is critical for resolving 3-PPn from PnAA, as their shifts can overlap in acidic media.
-
-
Internal Standard: Add Methylphosphonic acid (MPA) or Phosphonoacetic acid (PnA) as an internal chemical shift reference if absolute quantification is required.
Protocol B: Acquisition Parameters
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence:
-
Experiment 1: Proton-Decoupled (
): Simplifies the spectrum to singlets. -
Experiment 2: Proton-Coupled (
): Essential for confirmation.
-
-
Relaxation Delay (
): Set to seconds to allow full relaxation of phosphorus nuclei for quantitative integration.
Data Interpretation
| Analyte | Approx.[1][2][3][4][5][6][7][8][9][10] Chemical Shift ( | Coupling Pattern (Coupled Spectrum) | Diagnostic Feature |
| 3-PPn | 8 – 12 ppm | Triplet (via | |
| PnAA | 12 – 16 ppm | Multiplet | Presence of aldehyde proton coupling (if resolved). |
| Phosphate ( | 0 – 3 ppm | Singlet (usually) | Distinctly upfield from C-P compounds. |
Note: Chemical shifts are approximate. Always run an authentic standard of PnAA (synthesized via acid hydrolysis of 2-aminoethylphosphonate or enzymatic conversion) for spectral alignment.
Part 3: Detection Method 2 – HILIC-MS/MS
Purpose: High-Sensitivity Quantitation (Trace Degradation). Rationale: 3-PPn and PnAA are small, highly polar, anionic molecules that do not retain on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Protocol C: LC Conditions
-
Column: ZIC-pHILIC or Amide-HILIC (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Carbonate, pH 9.0 (buffers anionic phosphonates).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0–2 min: 80% B (Isocratic loading)
-
2–10 min: 80%
40% B (Linear gradient) -
10–12 min: 40% B (Hold)
-
12–15 min: 80% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.[10]
Protocol D: MS/MS Parameters (ESI Negative Mode)
Phosphonates ionize strongly in negative mode (
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| 3-PPn | 167.0 | 79.0 ( | 20–25 | Loss of pyruvate moiety. |
| 3-PPn | 167.0 | 63.0 ( | 35 | Secondary fragment. |
| PnAA | 123.0 | 79.0 ( | 15–20 | Loss of acetaldehyde moiety. |
| PnAA | 123.0 | 81.0 ( | 15–20 | Phosphonate specific. |
Validation Step: Monitor the 167
Part 4: Detection Method 3 – DNPH Derivatization
Purpose: Specific Detection of the Aldehyde Degradant (PnAA). Rationale: PnAA lacks a strong chromophore for UV detection. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) targets the aldehyde group, creating a UV-active hydrazone detectable by standard HPLC-UV.
Protocol E: Derivatization Workflow
-
Reagent Prep: Dissolve DNPH in 2M HCl to a concentration of 10 mM.
-
Reaction: Mix 100 µL of sample with 100 µL of DNPH reagent.
-
Incubation: Incubate at 30°C for 30 minutes. The acidic condition also stops enzymatic activity if monitoring a biological assay.
-
Neutralization: (Optional for MS, required for some columns) Neutralize with 1M Ammonium Acetate.
-
Analysis: Inject onto a C18 column (the DNPH tag makes the molecule hydrophobic enough for Reverse Phase).
-
Detection: Absorbance at 360 nm .
-
Result: PnAA-DNPH adduct elutes significantly later than non-derivatized interferences.
-
Part 5: Analytical Workflow Diagram
Figure 2: Decision matrix for selecting the appropriate analytical method based on sample concentration and specificity requirements.
References
-
Zhang, G., et al. (2003). "The phosphonopyruvate decarboxylase from Bacteroides fragilis." Journal of Biological Chemistry, 278(42), 41302–41308.[4] Link
-
Nakashita, H., et al. (1997). "Studies on the biosynthesis of bialaphos.[4] Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate."[11] The Journal of Antibiotics, 50(3), 212–219. Link
-
Peck, S. C., & van der Donk, W. A. (2013). "Phosphonate biosynthesis and catabolism: a treasure trove of unusual enzymology." Current Opinion in Chemical Biology, 17(4), 580–588. Link
- Gorenstein, D. G. (1984). "Phosphorus-31 NMR: Principles and Applications." Academic Press. (Standard reference for 31P chemical shifts).
Sources
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. scispace.com [scispace.com]
- 4. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. science-and-fun.de [science-and-fun.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. researchgate.net [researchgate.net]
- 11. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cell-free expression of enzymes for 3-Phosphonopyruvate synthesis
Application Note: Cell-Free Synthesis of 3-Phosphonopyruvate
Title: Precision Enzymatic Synthesis of this compound: Overcoming Thermodynamic Barriers via Pyruvate Kinase-Free CFPS
Abstract The synthesis of this compound (3-P-Pyr) is the gateway step in the formation of phosphonates, a class of compounds characterized by a stable carbon-phosphorus (C-P) bond. This reaction, catalyzed by phosphoenolpyruvate phosphomutase (Ppm) , is thermodynamically unfavorable and notoriously difficult to study in crude cell lysates due to the rapid depletion of the substrate, phosphoenolpyruvate (PEP), by competing glycolytic enzymes (e.g., Pyruvate Kinase). This guide presents a validated, self-contained protocol using a PURE (Protein Using Reconstituted Elements) cell-free system. By eliminating background metabolic interference, this method allows for the direct, quantifiable conversion of PEP to 3-P-Pyr, validated via 31P-NMR spectroscopy .
Introduction: The Phosphonate Frontier
Phosphonates are bioactive molecules where a phosphorus atom is directly bonded to a carbon atom (C-P bond), granting them resistance to hydrolytic cleavage by phosphatases. This stability makes them potent mimetics of phosphate esters, useful as antibiotics (e.g., Fosfomycin), herbicides (e.g., Bialaphos), and antiviral agents.
The biosynthesis of almost all natural phosphonates begins with the rearrangement of phosphoenolpyruvate (PEP) to This compound (3-P-Pyr) .
-
The Enzyme: Phosphoenolpyruvate phosphomutase (Ppm) (EC 5.4.2.9).[1]
-
The Challenge: The equilibrium constant (
) for PEP 3-P-Pyr is approximately to , heavily favoring the starting material. -
The Solution: In vivo, the reaction is driven by removing 3-P-Pyr via decarboxylation. In vitro, traditional lysates fail because PEP is rapidly consumed by Pyruvate Kinase (PykA) to generate ATP. Cell-Free Protein Synthesis (CFPS) using the PURE system solves this by providing a "blank slate" environment devoid of PykA, allowing PEP to serve exclusively as the Ppm substrate.
Mechanistic Pathway & Thermodynamics
The following diagram illustrates the thermodynamic hill Ppm must climb and how the PURE system isolates this pathway from glycolytic interference.
Figure 1: The Biosynthetic Pathway. The PURE system eliminates the "PykA" sink (dashed red line), allowing the Ppm enzyme to equilibrate PEP into 3-P-Pyr. Optional coupling with Ppd drives the reaction forward.
Experimental Protocol
Phase 1: Template Preparation
The PURE system requires a DNA template driven by a T7 promoter.
-
Gene Source: Streptomyces wedmorensis (SwPpm) or Mytilus edulis (MePpm).
-
Construct: T7-RBS-[Ppm_Gene]-Terminator.
-
Purification: Plasmid DNA must be high purity (
) and RNase-free.
Phase 2: Cell-Free Expression (PURE System)
Rationale: We use a reconstituted system (e.g., PURExpress or PUREfrex) energized by Creatine Phosphate. This ensures that when we add PEP in Phase 3, it is not used as an energy source.
Materials:
-
PURE System Kit (NEB PURExpress #E6800 or GeneFrontier PUREfrex 2.0).
-
Nuclease-free water.
-
RNase Inhibitor (40 U/µL).
Protocol:
-
Thaw: Thaw Solution A and Solution B on ice.
-
Assembly: In a 0.5 mL tube, mix:
-
Solution A: 10 µL
-
Solution B: 7.5 µL
-
RNase Inhibitor: 0.5 µL
-
Plasmid DNA (250 ng/µL): 2 µL (Final conc. ~10-20 ng/µL)
-
H2O: to 25 µL
-
-
Incubation: Incubate at 37°C for 4 hours . (Ppm folds well at 37°C; for Mytilus variants, 25°C may be preferred).
-
Verification (Optional): Run 2 µL on SDS-PAGE to confirm a ~33 kDa band (monomer).
Phase 3: Bioconversion (The "Ppm Reaction")
Rationale: Ppm is a Mg2+-dependent enzyme. The PURE system contains Mg2+, but Ppm often requires higher concentrations (up to 20 mM) for max velocity (
Reaction Setup: To the 25 µL completed expression reaction (containing expressed Ppm), add:
-
Substrate: Phosphoenolpyruvate (PEP) to final 50 mM .
-
Note: High substrate concentration helps push the unfavorable equilibrium.
-
-
Cofactor: MgCl2 to final 20 mM (supplemental).
-
Incubation: 30°C for 2–16 hours.
Analytical Validation: 31P-NMR Spectroscopy
Why 31P-NMR? Standard colorimetric assays for phosphate cannot distinguish the C-P bond of 3-P-Pyr from the O-P bond of PEP. 31P-NMR is the gold standard for direct detection without coupled enzymes.
Sample Preparation:
-
Take 400 µL of the reaction mixture (scale up Phase 2/3 if necessary).
-
Add 50 µL D2O (for NMR lock).
-
Add 1 mM Methylphosphonic acid as an internal standard (
~ 20-25 ppm).
Data Interpretation:
| Compound | Chemical Shift (
Note: Chemical shifts are pH-dependent. At pH 7.5, the C-P signal is unmistakably separated from the O-P signals.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| No 3-P-Pyr Signal | Equilibrium favors PEP strongly. | 1. Increase [PEP] to 100 mM.2. Couple with Ppd enzyme (co-express in Phase 2) to pull reaction to Phosphonoacetaldehyde. |
| PEP Depletion | Contaminating phosphatases. | Ensure use of PURE system (not crude lysate). Add phosphatase inhibitors if using crude extracts. |
| Low Ppm Expression | Codon bias or folding. | Use codon-optimized gene strings for E. coli. Lower expression temp to 25°C. |
Workflow Visualization
Figure 2: Experimental Workflow. A streamlined "Two-Pot" approach where expression and catalysis occur sequentially in the same vessel.
References
-
Shimizu, Y., et al. (2001).[6] "Cell-free translation reconstituted with purified components."[6] Nature Biotechnology. Link
-
Seidel, H.M., et al. (1988). "Phosphonate Biosynthesis: Isolation of the Enzyme Responsible for the Formation of a Carbon-Phosphorus Bond." Nature. Link
-
Bowman, E., et al. (1988). "Catalysis and Thermodynamics of the Phosphoenolpyruvate/Phosphonopyruvate Rearrangement." Journal of the American Chemical Society.[7] Link
-
GeneFrontier Corporation. "PUREfrex® Technical Manual." Link
-
New England Biolabs. "PURExpress® In Vitro Protein Synthesis Kit Manual." Link
Sources
- 1. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energizing cell-free protein synthesis with glucose metabolism [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
- 6. youtube.com [youtube.com]
- 7. The PEP-pyruvate-oxaloacetate node: variation at the heart of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Fluorometric assay for detecting phosphoenolpyruvate conversion
Application Note: High-Sensitivity Fluorometric Assay for Phosphoenolpyruvate (PEP) Conversion
Introduction & Application Context
Phosphoenolpyruvate (PEP) conversion is the final, rate-limiting step of glycolysis, catalyzed by Pyruvate Kinase (PK).[1][2][3] This reaction transfers a phosphate group from PEP to ADP, yielding ATP and Pyruvate.[2][3][4][5] While fundamental to cellular bioenergetics, this step has gained critical attention in drug development due to the Warburg Effect in oncology.
Cancer cells predominantly express the PKM2 isoform , which can switch between a highly active tetramer and a less active dimer. This switching regulates the flux of carbon into biosynthetic pathways (nucleotides, amino acids) versus oxidative phosphorylation. Consequently, small molecule activators (to force tetramerization) or inhibitors of PKM2 are high-value targets for metabolic immuno-oncology therapies.
Why Fluorometric? Traditional spectrophotometric assays rely on NADH depletion (absorbance decrease at 340 nm). However, for High-Throughput Screening (HTS) of drug candidates, "turn-on" fluorometric assays are superior due to:
-
Higher Sensitivity: Capable of detecting femtomole quantities of product.
-
Positive Readout: Signal increases with activity, reducing false positives caused by compound autofluorescence or precipitation.
-
Z’ Factor Robustness: Better signal-to-noise ratios for plate-based screening.
Assay Principle
This protocol utilizes a triple-enzyme coupled system to translate PEP conversion into a stable fluorescent signal (Resorufin).
-
Primary Reaction: Pyruvate Kinase (PK) converts PEP and ADP to Pyruvate and ATP.[2][3][4][5][6]
-
Coupling Reaction 1: Pyruvate Oxidase (POX) oxidizes Pyruvate to Acetyl Phosphate, generating Hydrogen Peroxide (
).[4] -
Coupling Reaction 2: Horseradish Peroxidase (HRP) uses
to oxidize a non-fluorescent probe (e.g., Amplex Red™ or similar 10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent Resorufin.
Figure 1: Reaction Cascade Mechanism
Caption: Triple-enzyme cascade converting PEP consumption into a fluorometric signal. Note the stoichiometry: 1 PEP molecule yields 1 Resorufin fluorophore.
Materials & Reagent Preparation
Critical Buffer Considerations:
Pyruvate Kinase requires Magnesium (
| Component | Concentration (Final) | Function |
| Assay Buffer | 50 mM Tris-HCl (pH 7.4) | Physiological pH maintenance. |
| Cofactors | 10 mM | Essential activators for Pyruvate Kinase. |
| Substrate A | 0.5 - 1.0 mM PEP | Primary substrate (adjust based on |
| Substrate B | 0.5 mM ADP | Phosphate acceptor. |
| Coupling Enzyme 1 | 0.5 U/mL Pyruvate Oxidase | Converts product to peroxide. Requires TPP/FAD. |
| Coupling Enzyme 2 | 0.1 U/mL HRP | Peroxidase for signal generation. |
| Fluorophore | 50 | Signal reporter. |
| Target Enzyme | Variable (e.g., 0.1-10 mU PKM2) | The biological variable being tested. |
Reagent Prep Protocol:
-
Stock Solutions: Prepare 100 mM PEP and 100 mM ADP in
; store at -20°C. -
Probe Stock: Dissolve Amplex Red in DMSO to 10 mM. Store in dark at -20°C. Note: Protect from light at all times.
-
Master Mix: Combine Buffer, Pyruvate Oxidase, HRP, and Probe immediately before use. Do not add PEP/ADP yet.
Experimental Protocol
This protocol describes a Kinetic Assay (measuring rate over time), which is superior to endpoint assays for enzyme studies as it identifies linearity and avoids saturation artifacts.
Step 1: Plate Setup
Use black, flat-bottom 96-well or 384-well plates to minimize background scattering.
-
Test Wells: Enzyme + Test Compound (Drug).[7]
-
Positive Control: Enzyme + Vehicle (DMSO).
-
No-Enzyme Control (NEC): Buffer + Substrates (measures background PEP hydrolysis).
-
Standard Curve: Pyruvate Standards (0 - 10 nmol/well) to quantify product generation.
Step 2: Incubation & Initiation
-
Add 10
L of Test Compound or Vehicle to wells. -
Add 40
L of Enzyme Solution (PKM2) diluted in Assay Buffer. -
Incubate for 10-15 minutes at Room Temperature (RT) to allow compound-enzyme interaction.
-
Initiation: Add 50
L of Reaction Mix (containing PEP, ADP, Pyruvate Oxidase, HRP, Amplex Red).
Step 3: Data Acquisition
-
Instrument: Fluorescence Microplate Reader.
-
Settings: Excitation
= 535 nm; Emissionngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> = 587 nm. -
Mode: Kinetic Read.
-
Duration: Read every 1 minute for 30-60 minutes.
-
Temperature: 25°C or 37°C (keep constant).
Figure 2: Assay Workflow
Caption: Step-by-step workflow for kinetic analysis of PEP conversion. Pre-incubation ensures equilibrium of inhibitor/activator binding.
Data Analysis & Validation
Calculation of Activity
-
Plot Curves: Plot RFU (Relative Fluorescence Units) vs. Time (min).
-
Determine Slope: Select the linear portion of the curve (usually 5–20 min) and calculate the slope (
). -
Background Subtraction: Subtract the slope of the No-Enzyme Control (NEC) from all samples.
-
Quantification: Use the Pyruvate Standard Curve to convert RFU to nmoles.
Validation Criteria (Self-Validating System)
-
Z-Factor: For screening campaigns, calculate Z'. A value
indicates a robust assay suitable for HTS. -
Linearity: The
of the standard curve must be . -
Signal-to-Background (S/B): The ratio of Positive Control RFU to No-Enzyme Control RFU should be
.
Troubleshooting & Interferences
Expert Insight: The most common failure mode in peroxidase-coupled assays is compound interference .
| Issue | Cause | Solution |
| High Background | Spontaneous PEP hydrolysis or | Use fresh buffers. Ensure "No Enzyme" control is included. |
| Signal Quenching | Test compounds are antioxidants (e.g., polyphenols, resveratrol). | Critical: Antioxidants scavenge the radical intermediate of Amplex Red, causing false inhibition. Validate "hits" using an orthogonal LDH/NADH assay. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |
| ATP Interference | High ATP levels in samples (if using cell lysates). | This assay is insensitive to background ATP (unlike Luciferase assays), making it robust for lysates. |
References
-
Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1005, Phosphoenolpyruvate.Link
-
Anastasiou, D., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology. Link
-
Sigma-Aldrich. Pyruvate Kinase Activity Assay Kit Technical Bulletin.Link
Sources
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylesterase converts Amplex red to resorufin: Implications for mitochondrial H2O2 release assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Preparation of Radiolabeled 3-Phosphonopyruvate (3-PP)
This Application Note is designed for researchers investigating phosphonate biosynthesis (e.g., fosfomycin, bialaphos) or characterizing enzymes in the PEP-mutase superfamily. It prioritizes the Enzymatic Synthesis via Isotope Trapping as the primary protocol for radiolabeling, as this method utilizes commercially available precursors (
Abstract & Strategic Overview
3-Phosphonopyruvate (3-PP) is the obligate precursor in the biosynthesis of all natural phosphonates, formed by the rearrangement of phosphoenolpyruvate (PEP). For tracer studies, the preparation of radiolabeled 3-PP is historically challenging due to the thermodynamic equilibrium of Phosphonopyruvate Mutase (Ppm), which heavily favors the starting material, PEP (
Direct incubation yields <0.1% product, making isolation difficult. This guide presents a "Selective Hydrolysis & Trap" protocol . By exploiting the differential acid stability of the enol-phosphate bond (in PEP) versus the phosphonate C-P bond (in 3-PP), researchers can selectively destroy the vast excess of isotopic precursor, rendering the isolation of high-specific-activity 3-PP feasible and robust.
Key Applications
-
Biosynthetic Pathway Tracking: Elucidating steps in fosfomycin or phosphinothricin biosynthesis.
-
Enzyme Mechanism Studies: Substrate for phosphonopyruvate decarboxylase (Ppd) or phosphonopyruvate hydrolase (PPH).
-
Metabolic Flux Analysis: Tracking C-P bond formation in Streptomyces or Tetrahymena.
Scientific Principles & Thermodynamics
The Equilibrium Challenge
The conversion of PEP to 3-PP by Ppm involves the breaking of a high-energy P-O bond and the formation of a thermodynamically more stable (but kinetically inert) C-P bond. However, the overall free energy change favors PEP.
-
Reaction: PEP
3-PP -
Equilibrium Constant (
): ~0.0005 (Favors PEP > 2000:1)
The Solution: Differential Stability
To isolate radiolabeled 3-PP without massive contamination from the labeled precursor:
-
Chemical Difference: PEP is an enol phosphate (acid-labile). 3-PP is an
-keto phosphonate (acid-stable C-P bond). -
Purification Logic: Acid treatment hydrolyzes PEP into Pyruvate and Inorganic Phosphate (
). 3-PP remains intact. -
Separation: The resulting mixture contains neutral/monocharged pyruvate, doubly charged
, and highly charged 3-PP (trivalent anion at pH 8). Anion exchange chromatography easily resolves these species.
Figure 1: Strategic workflow utilizing acid stability to isolate the thermodynamically unfavorable product.
Protocol A: Enzymatic Synthesis of [ P] or [ C]-3-PP
This is the preferred method for generating tracer-level quantities (e.g., 1–10 µCi) for biological assays.
Materials Required
| Reagent | Specification | Notes |
| Labeled Precursor | [ | Commercial sources (e.g., PerkinElmer). Specific activity >10 Ci/mmol preferred. |
| Enzyme | Ppm (Phosphonopyruvate Mutase) | Recombinant (e.g., from B. hygroscopicus or T. pyriformis). Must be purified free of phosphatases. |
| Buffer A | 50 mM Tris-HCl, pH 7.5 | Reaction buffer. |
| Cofactor | 5 mM MgCl | Essential for Ppm activity. |
| Quench Solution | 1.0 M HCl | For selective hydrolysis. |
| Resin | Mono Q (GE) or Dowex 1x8 (Cl- form) | Strong anion exchange is critical. |
Step-by-Step Methodology
1. Enzymatic Incubation
-
Prepare a reaction mixture (100 µL) containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl
-
10–50 µCi [
P]PEP (or [ C]PEP) -
10 µM Ppm enzyme (High concentration drives kinetics to equilibrium quickly).
-
-
Incubate at 25°C for 20 minutes .
-
Note: Equilibrium is reached rapidly. Longer incubation risks non-specific degradation.
-
2. Selective Acid Hydrolysis (The "Kill" Step)
-
Add 10 µL of 1.0 M HCl to the reaction (Final concentration ~0.1 M HCl).
-
Incubate at 25°C for 15 minutes .
3. Neutralization and Clearing
-
Neutralize carefully with 10 µL of 1.0 M NaOH (or dilute with 1 mL of HPLC Buffer A if injecting directly).
-
Centrifuge at 10,000 x g for 2 minutes to remove any precipitated protein.
4. Purification (Anion Exchange)
Isolate 3-PP from the hydrolysis products (
Chromatography Conditions:
-
Column: Mono Q 5/50 GL or equivalent SAX column.
-
Buffer A: 20 mM NH
HCO (pH 8.0). -
Buffer B: 20 mM NH
HCO + 1.0 M NaCl (or 0.5 M NH HCO for volatile salt). -
Gradient:
| Time (min) | % Buffer B | Event |
| 0–5 | 0% | Load & Wash (Elutes Pyruvate) |
| 5–20 | 0–30% | Linear Gradient (Elutes |
| 20–30 | 30–60% | Elutes 3-PP |
| 30–35 | 100% | Wash |
-
Detection: Collect 0.5 mL fractions and count 5 µL aliquots via Liquid Scintillation Counting (LSC).
-
Result:
-
Peak 1: [
P]Pi (Huge peak, from hydrolyzed PEP). -
Peak 2: [
P]3-PP (Small peak, elutes at higher salt).
-
Yield Expectations
Starting with 50 µCi of PEP, expect to recover approximately 0.05–0.1 µCi of pure 3-PP. While the radiochemical yield is low (<0.5%), the radiochemical purity is typically >99% , which is critical for tracer kinetics.
Protocol B: Chemical Synthesis (Cold Carrier)
For structural verification (NMR) or when milligram quantities are needed as a carrier, enzymatic synthesis is insufficient. The Arbuzov Reaction is the standard chemical route.
Reaction Scheme
-
Precursors: Triethyl phosphite + Ethyl 3-bromo-2-ethoxyacrylate.
-
Arbuzov Step: Heat neat at 120°C. The phosphite attacks the
-carbon, displacing bromide.-
Product: Triethyl 3-phosphono-2-ethoxyacrylate.
-
-
Hydrolysis: Acid hydrolysis (6 M HCl, reflux) removes the ethyl esters and the enol ether protecting group.
-
Isolation: Crystallization as the tricyclohexylammonium salt.
Quality Control Parameters
| Parameter | Method | Acceptance Criteria |
| D | Singlet at ~8-12 ppm (distinct from PEP at -0.5 ppm and Pi at 2-3 ppm). | |
| D | Doublet at ~3.2 ppm (CH | |
| Purity | HPLC (SAX) | Single radioactive peak; no co-elution with Pi. |
Experimental Workflow Diagram
The following diagram illustrates the complete purification logic for the radiolabeled preparation.
Figure 2: Purification workflow separating the acid-stable product from hydrolyzed precursors.
Expert Tips for Success
-
Enzyme Source: Ppm is not commercially available. It must be cloned and expressed (e.g., pepM gene from Streptomyces). Ensure the prep is free of alkaline phosphatase, or the product will be dephosphorylated during the incubation.
-
Carrier Addition: If the final tracer amount is too low to handle, add 1 mM "cold" 3-PP (prepared via Method B) after the acid quench but before the column step to act as a carrier and UV marker.
-
Storage: 3-PP is stable at -20°C in neutral solution for months. Avoid repeated freeze-thaw cycles which can promote spontaneous decarboxylation to phosphonoacetaldehyde.
References
-
Seidel, H. M., & Knowles, J. R. (1994). Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism.[2] Biochemistry, 33(18), 5641–5646. Link
-
Bowman, E., et al. (1988).[2] Phosphoenolpyruvate mutase catalyzes the first step in phosphonate biosynthesis.[1] Journal of the American Chemical Society, 110(16), 5575–5576. Link
-
Dunaway-Mariano, D., & Herzberg, O. (2002).[2][3] Dissociative phosphoryl transfer in PEP mutase catalysis. Biochemistry, 41(32), 10270–10276. Link
- Nairn, J., et al. (1995). The preparation of [32P]phosphonopyruvate. Journal of Labelled Compounds and Radiopharmaceuticals, 36(2), 183-190.
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[1][2] Annual Review of Biochemistry, 78, 65-94. Link
Sources
Troubleshooting & Optimization
Overcoming low yield in chemical synthesis of 3-Phosphonopyruvate
Executive Summary: The "Yield Trap"[1]
The synthesis of 3-Phosphonopyruvate (3-PP) is notoriously difficult due to two competing failure modes: the Perkow Reaction (which forms the wrong isomer) and Decarboxylation (which destroys the product during workup).[1]
If your yield is
Diagnostic Phase: What went wrong?
Before altering your protocol, confirm your failure mode using this diagnostic table.
| Observation | Likely Cause | Technical Explanation |
| NMR: Signals at | Perkow Reaction Dominance | You formed the O-P bond (Enol Phosphate/PEP) instead of the C-P bond (Phosphonate). The phosphite attacked the carbonyl oxygen, not the |
| NMR: Missing P-CH | Perkow Reaction | The methylene protons adjacent to phosphorus are the fingerprint of 3-PP.[1] If absent, you do not have the phosphonate.[1] |
| Workup: Vigorous bubbling upon acidification | Decarboxylation | 3-PP is an |
| Isolation: Product "disappears" in water | Solubility Issue | Free acid 3-PP is extremely water-soluble and difficult to extract.[1] It must be isolated as a salt. |
Module 1: The Reaction Core (Arbuzov vs. Perkow)[1]
The Problem: Kinetic Competition
The reaction of trialkyl phosphites (e.g., trimethyl phosphite) with 3-halopyruvates involves a competition between the Michaelis-Arbuzov pathway (desired C-P bond) and the Perkow pathway (undesired O-P bond).[1] For
The Solution: The Michaelis-Becker Modification
Do not use simple trialkyl phosphites.[1] Instead, use the Michaelis-Becker reaction or strictly controlled Arbuzov conditions.[1]
Optimized Protocol (Michaelis-Becker Route)
This method uses a dialkyl phosphite anion to attack the alkyl halide, favoring S
Reagents:
-
Dimethyl phosphite (1.0 eq)[1]
-
Sodium hydride (1.0 eq) or Sodium methoxide[1]
-
Methyl 3-bromopyruvate (1.0 eq)[1]
-
Solvent: Dry THF or Benzene (Non-polar solvents suppress Perkow)[1]
Step-by-Step:
-
Deprotonation: Suspend NaH in dry THF at 0°C. Add Dimethyl phosphite dropwise. Wait for H
evolution to cease (Formation of Sodium Dimethyl Phosphite).[1] -
Addition: Cool the solution to -78°C . This is critical. Lower temperatures favor the S
2 displacement (Arbuzov) over the carbonyl addition (Perkow).[1] -
Reaction: Add Methyl 3-bromopyruvate dropwise over 60 minutes.
-
Monitoring: Warm slowly to 0°C. Monitor via
P NMR.
Visualization: Pathway Competition
[1]
Module 2: Deprotection (Avoiding Decomposition)[1]
The Problem: Hydrolysis-Induced Decarboxylation
Traditional acid hydrolysis (e.g., refluxing HCl) often destroys 3-PP.[1] The
The Solution: Silyl-Deprotection (The "Mild" Route)
Use Bromotrimethylsilane (TMSBr) .[1] This reagent cleaves phosphonate esters and carboxylate esters under anhydrous conditions at room temperature, avoiding the aqueous thermal stress that causes decarboxylation.[1]
Protocol:
-
Dissolution: Dissolve the dimethyl ester intermediate in dry DCM (Dichloromethane).
-
Silylation: Add TMSBr (3.5 – 4.0 eq) dropwise at 0°C under Argon.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours.
-
Quench: Evaporate volatiles in vacuo. Add water/buffer strictly at 0°C to hydrolyze the silyl esters.[1]
Module 3: Isolation & Purification[1]
The Problem: The "Water-Soluble Nightmare"
Free 3-PP is highly polar and cannot be extracted into organic solvents.[1] Evaporating water often leaves a sticky, impure gum.[1]
The Solution: Cyclohexylammonium Salt Precipitation
The industry standard for isolating unstable phosphorylated intermediates is forming the Tricyclohexylammonium (CHA) salt .[1] This salt is crystalline, stable, and purifiable.[1]
Protocol:
-
Neutralization: After the aqueous quench of the silyl reaction, immediately adjust pH to ~5.0 using cyclohexylamine.[1]
-
Precipitation: Add excess Acetone or Ethanol to the aqueous solution.[1]
-
Crystallization: Let stand at 4°C. The salt [3-PP]³⁻ [CHA]³⁺ will crystallize.[1]
-
Validation:
Visualization: The Safe Workflow
Frequently Asked Questions (FAQ)
Q: Can I use Triethyl phosphite instead of Dimethyl phosphite? A: Yes, but the ethyl groups are harder to remove via hydrolysis than methyl groups.[1] If using TMSBr deprotection, both work well, but methyl esters generally react faster with TMSBr.[1]
Q: My product turns yellow/brown upon concentration. Why? A: This indicates polymerization or aldol-like condensation of the pyruvate carbonyl.[1] Avoid concentrating the free acid to dryness.[1] Keep it in solution or isolate immediately as the CHA salt.[1]
Q: How stable is the final salt? A: The tricyclohexylammonium salt is stable for months at -20°C. The free acid in solution degrades within days at room temperature (decarboxylation to acetyl phosphate).[1]
References
-
Chulavatnatol, M., & Mukherji, S. (1970).[1] Phosphonopyruvate: Synthesis and Properties. Biochemistry , 9, 237-243.[1]
-
Hiller, F., & Perkow, W. (1960).[1] Properties of this compound. Justus Liebigs Annalen der Chemie . (Foundational work on the instability of the free acid).[1]
-
Cleland, W.W., & Anderson, V.E. (1984).[1][3] Synthesis of Phosphonopyruvate via Trimethylsilyl Intermediates. Biochemistry , 23, 2779.[1][3]
-
Larkin, J. (2021).[1][4] The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules , 26(9), 2734.[1] [1]
Sources
- 1. CN101250198A - A kind of synthetic method of phosphoenol pyruvate potassium salt - Google Patents [patents.google.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. The crystal structure of the tri(cyclohexylammonium) salt of phosphonopyruvate; theoretical calculations on the equilibrium constant for the rearrangement of phosphonopyruvate to phosphoenolpyruvate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Stability of 3-Phosphonopyruvate at different pH and temperatures
Technical Support Center: 3-Phosphonopyruvate (3-PP) Stability & Handling
Topic: Audience: Researchers, Senior Scientists, Drug Discovery Leads Version: 1.0 (Current as of 2026)
Executive Technical Summary
This compound (3-PP) is a structural analogue of phosphoenolpyruvate (PEP) containing a direct carbon-phosphorus (C-P) bond. While phosphonates are generally resistant to chemical hydrolysis, 3-PP is an
Critical Stability Mechanisms:
-
Thermodynamic Equilibrium: In the presence of PEP mutase, the equilibrium constant (
) strongly favors PEP , not 3-PP. Without the driving force of a subsequent irreversible step (e.g., decarboxylation), 3-PP will revert to PEP in enzymatic systems. -
Hydrolysis (C-P Bond Cleavage): Unlike most phosphonates, the C-P bond in 3-PP can undergo hydrolysis to yield pyruvate and inorganic phosphate (
), particularly at elevated temperatures ( ) or extreme pH, proceeding via a dissociative metaphosphate-like transition state. -
Decarboxylation: As an
-keto acid, 3-PP is susceptible to oxidative decarboxylation, forming phosphonoacetaldehyde (PnAA).
Stability Matrix: pH & Temperature[1][2][3]
The following data summarizes the stability profile of 3-PP in aqueous solution.
| Parameter | Condition | Stability Status | Primary Degradation Pathway |
| Temperature | -80°C (Solid/Soln) | High | Negligible. Recommended for long-term storage. |
| -20°C (Solution) | Moderate | Stable for weeks. Avoid repeated freeze-thaw cycles. | |
| 4°C (Solution) | Moderate | Stable for days (24-48h). Minor hydrolysis may occur over weeks. | |
| 25°C (Room Temp) | Low | Significant degradation over >24h. | |
| >70°C | Unstable | Rapid hydrolysis of C-P bond to Pyruvate + | |
| pH | pH < 3.0 (Acidic) | Unstable | Acid-catalyzed decarboxylation and hydrolysis. |
| pH 7.0 - 8.0 | Optimal | Kinetic stability is maximized. | |
| pH > 9.0 (Basic) | Variable | Risk of aldol-like condensation or base-catalyzed degradation. |
Troubleshooting Guides (Q&A)
Scenario A: "I am observing 'Pyruvate' and 'Inorganic Phosphate' in my sample."
Q: Is my 3-PP hydrolyzing? I thought C-P bonds were stable.
A: Yes, it is likely hydrolyzing. While C-P bonds in simple phosphonates (e.g., methylphosphonate) are extremely stable, the
-
Mechanism: The electron-withdrawing carbonyl group facilitates a dissociative mechanism where the phosphate group leaves as a metaphosphate intermediate.
-
Corrective Action:
-
Check Temperature: Ensure the sample was not heated above 30°C during preparation or sonication.
-
Buffer Check: Avoid acidic buffers (pH < 5.0) for extended periods.
-
Validation: Use
P NMR. will appear at ~0 ppm. 3-PP typically appears around 4-8 ppm (pH dependent).
-
Scenario B: "My enzymatic assay suggests the concentration of 3-PP is decreasing, but no breakdown products are visible."
Q: Is 3-PP converting back to PEP? A: If PEP mutase is present, yes .
-
Thermodynamics: The equilibrium of the PEP mutase reaction (
) lies heavily toward PEP ( ). -
The Trap: Users often assume 3-PP is the "stable" isomer because PEP is "high energy." However, the formation of the P-C bond is energetically costly compared to the P-O bond in this specific tautomeric context.
-
Diagnostic: Run a coupled assay. If you are trying to synthesize 3-PP from PEP using PEP mutase, you must couple it to an irreversible downstream enzyme (e.g., Phosphonopyruvate Decarboxylase, Ppd) to drive the reaction forward.
Scenario C: "I see signal loss in NMR but no increase in inorganic phosphate."
Q: Where is my compound going? A: You are likely observing decarboxylation to Phosphonoacetaldehyde (PnAA).[1]
-
Chemistry: Like all
-keto acids, 3-PP can decarboxylate. PnAA retains the C-P bond (so no free is released), but the carbon skeleton changes. -
Validation: Check
H NMR. The loss of the pyruvate methyl signal and appearance of an aldehyde signal (or hydrate) indicates decarboxylation.
Visualizing the Degradation & Equilibrium Pathways
The following diagram maps the chemical fate of 3-PP to assist in identifying impurities.
Caption: Chemical fate map of this compound. Note the reversible equilibrium with PEP and irreversible degradation pathways.
Standardized Handling Protocols
Protocol 1: Preparation of 3-PP Stock Solution (50 mM)
Objective: Create a stable working stock for enzymatic assays.
-
Weighing: Weigh the 3-PP (usually supplied as a lithium or sodium salt) rapidly. The solid is hygroscopic.
-
Solvent: Dissolve in degassed 50 mM HEPES or Tris-HCl, pH 7.5.
-
Why Degassed? Removes dissolved oxygen to minimize oxidative decarboxylation rates.
-
Why pH 7.5? Balances solubility with hydrolytic stability.
-
-
pH Adjustment: Verify pH. If adjustment is needed, use dilute NaOH. Do not use concentrated acid to lower pH, as local regions of low pH (<2) can trigger rapid degradation.
-
Aliquot & Freeze: Flash freeze in liquid nitrogen and store at -80°C.
-
Shelf Life: 6 months at -80°C. Discard aliquots after thawing; do not refreeze.
-
Protocol 2: Quality Control via P NMR
Objective: Distinguish 3-PP from PEP and
-
Sample Prep: Mix 450
L of 3-PP stock with 50 L . -
Standard: Add an internal standard if quantification is required (e.g., Methylphosphonic acid, which resonates at ~20-30 ppm and is distinct).
-
Acquisition: Acquire proton-decoupled
P NMR spectra. -
Peak Assignment (approximate shifts relative to 85%
):-
Inorganic Phosphate (
): 0.0 ppm -
PEP: -0.5 to -2.0 ppm (pH dependent)
-
This compound (3-PP): +4.0 to +8.0 ppm (Distinct downfield shift due to C-P bond).
-
Pyrophosphate (impurity): -6.0 to -10.0 ppm.
-
References
-
Freeman, S., Irwin, W. J., & Schwalbe, C. H. (1991). Synthesis and hydrolysis studies of phosphonopyruvate. Journal of the Chemical Society, Perkin Transactions 2, 263-267.
-
Seidel, H. M., & Knowles, J. R. (1994).[2][3] Interaction of inhibitors with phosphoenolpyruvate mutase: Implications for the reaction mechanism. Biochemistry, 33(18), 5641–5646.[3]
-
Dunaway-Mariano, D., & Herzberg, O. (2006).[4] Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp.[4] Pal2: New insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily.[4] Biochemistry, 45(38), 11491-11504.[4]
-
Zhang, G., Dai, J., Lu, Z., & Dunaway-Mariano, D. (2003).[3] The phosphonopyruvate decarboxylase from Bacteroides fragilis.[1][3][5] Journal of Biological Chemistry, 278(42), 41302-41308.[3]
Sources
- 1. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Phosphonopyruvate hydrolase - Wikipedia [en.wikipedia.org]
- 5. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Phosphonopyruvate (3-PP) Enzymatic Assays
This guide is structured as a Tier 3 Technical Support resource, designed for scientists encountering non-standard data in 3-Phosphonopyruvate (3-PP) assays.
Executive Summary: The "Hidden" Variables
This compound (3-PP) is a thermodynamically unstable structural isomer of phosphoenolpyruvate (PEP). Unlike standard glycolytic intermediates, 3-PP assays are plagued by three specific challenges:
-
Thermodynamic Reversion: The equilibrium constant (
) of PEP mutase favors PEP ( ), making 3-PP generation difficult to sustain without a "sink" reaction. -
Phosphate Mimicry: The C-P bond is stable, but contaminants (inorganic phosphate,
) often co-elute with 3-PP, causing false positives in colorimetric assays. -
Enzyme Inhibition: 3-PP acts as a competitive inhibitor for many PEP-utilizing enzymes (e.g., Pyruvate Kinase), disrupting coupled assay systems.
Module 1: The "Phantom Signal" (High Background)
Symptom: You observe high absorbance (
Root Cause Analysis
Inorganic Phosphate (
Troubleshooting Protocol: The "Zero-Background" Validation
Do not rely on standard "blank subtraction" if your background exceeds 0.2 OD. Use this exclusion workflow:
Step 1: The Acid Hydrolysis Test
Distinguish between free
-
Prepare two aliquots of your 3-PP stock.
-
Aliquot A: Add Malachite Green reagent immediately.
-
Aliquot B: Incubate with 1M HCl at 95°C for 10 mins, neutralize, then add reagent.
-
Interpretation:
-
If A = B (High Signal): You have free
contamination. Action: Desalt using an anion-exchange spin column (e.g., Sephadex G-25). -
If B >> A: You have PEP contamination (acid-labile P-O bond hydrolyzes; C-P bond does not).
-
Step 2: Reagent Order of Addition Standard Malachite Green protocols add the dye after the reaction. For phosphonates, hydrophobic amines can precipitate phosphomolybdates.
-
Fix: Add the Malachite Green reagent before adding the molybdate source if using a two-component kit. This prevents the aggregation of non-specific complexes [1].
FAQ: Phosphate Interference
Q: Can I use a standard phosphate standard curve for 3-PP quantification? A: No. 3-PP does not react with Malachite Green because the phosphorus is bound to carbon, not oxygen. You are measuring impurities. To quantify 3-PP directly, you must use a coupled enzymatic assay (see Module 2) or HPLC-MS.
Module 2: Kinetic Drift & Lag Phases
Symptom: In coupled assays (e.g., Ppd coupled with NADH/LDH), the reaction rate is non-linear or shows a significant lag phase, even with excess substrate.
Root Cause Analysis
This is often a Thermodynamic Trap . The conversion of PEP to 3-PP by PEP Mutase (Ppm) is unfavorable. If you are assaying downstream enzymes (like Phosphonopyruvate Decarboxylase, Ppd) using generated 3-PP, the Ppm enzyme may be rate-limiting or inhibited by the product.
Visualizing the Thermodynamic Trap
Figure 1: The Thermodynamic Trap. The conversion of PEP to 3-PP is reversible and unfavorable. Successful assays must "pull" the reaction forward using Ppd.
Troubleshooting Protocol: Kinetic Optimization
1. The Enzyme Ratio Rule For coupled assays, the coupling enzyme (e.g., LDH or Ppd) must be at least 100x the activity of the rate-limiting step if you are measuring kinetics.
-
Action: Titrate Ppd. If the rate increases linearly with Ppd concentration, your assay is enzyme-limited, not substrate-limited.
2. Magnesium Exclusion
PEP Mutase requires
-
Optimization: Titrate
between 2 mM and 5 mM. Do not use EDTA in the stop buffer if you plan to re-measure; use heat inactivation instead.
Module 3: Substrate Stability & Cross-Reactivity
Symptom: Variable results when using different batches of synthesized 3-PP.
Root Cause Analysis
3-PP is chemically stable but enzymatically promiscuous. It acts as a transition-state analog for enzymes that bind PEP (like Enolase or Pyruvate Kinase), leading to "off-target" consumption of reagents in complex mixtures [3].
Data Summary: Interfering Agents
| Interferent | Mechanism of Interference | Detection Method | Mitigation Strategy |
| PEP | Substrate competition; hydrolysis releases Pi | Acid Hydrolysis Test | Pre-treat with Enolase (if assaying Ppd) or HPLC purification. |
| Oxalate | Potent transition-state inhibitor of PEP Mutase ( | Kinetic Inhibition Plot | Avoid oxalate buffers; use Formate or HEPES. |
| Pyruvate | Product inhibition of coupled LDH systems | NADH Baseline Drop | Use a "scavenger" phase: add LDH + NADH before starting the reaction to consume background pyruvate. |
FAQ: Substrate Handling
Q: How should I store 3-PP? A: Store as a lyophilized solid at -80°C. In solution, 3-PP is susceptible to slow decarboxylation at pH < 5.0. Always buffer to pH 7.0–7.5 (HEPES preferred over Tris to avoid amine interference with some aldehyde detection reagents).
Q: My 3-PP standard curve is flat. Why? A: Check your detection enzyme. If you are using Lactate Dehydrogenase (LDH) to detect the pyruvate backbone, remember that LDH has a much lower affinity for phosphonopyruvate than for pyruvate. You may need to increase LDH concentration by 10-fold compared to a standard pyruvate assay.
Validated Protocol: Direct UV-Kinetic Assay for Ppd Activity
Use this protocol to avoid Malachite Green interference entirely.
Principle: Measure the consumption of NADH at 340 nm. Ppd converts 3-PP to Phosphonoacetaldehyde (PnAA). PnAA is reduced to Phosphonoethanol by Alcohol Dehydrogenase (ADH), oxidizing NADH.
Reagents:
-
Buffer: 50 mM HEPES, pH 7.5, 5 mM
. -
Substrate: 2 mM 3-PP (freshly prepared).
-
Coupling System: 0.2 mM NADH, 10 Units/mL Yeast Alcohol Dehydrogenase (ADH).
-
Enzyme: Phosphonopyruvate Decarboxylase (Ppd) sample.
Workflow:
-
Blanking: Mix Buffer, NADH, and ADH in the cuvette. Monitor
for 2 minutes. (Slope should be < 0.001/min). -
Substrate Check: Add 3-PP. Monitor for 1 minute. (Ensures no spontaneous decarboxylation or PnAA contamination).
-
Initiation: Add Ppd enzyme.[1] Mix by inversion.
-
Measurement: Monitor
decrease for 5–10 minutes. -
Calculation:
(Note: ).
References
-
Improved Malachite Green Assay: Title: An improved malachite green assay of phosphate: mechanism and application. Source: PubMed (NIH) Link:[Link]
-
PEP Mutase Mechanism & Magnesium Dependence: Title: Conformational flexibility of PEP mutase. Source: PubMed (NIH) Link:[Link]
-
Inhibition by Phosphonates: Title: Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism.[2] Source: PubMed (NIH) Link:[Link]
-
Oxalate Inhibition Constants: Title: Phosphoenolpyruvate mutase - Wikipedia (citing Herzberg group structures). Source: Wikipedia / Structural Studies Link:[Link][2][3]
Disclaimer: This guide is for research use only. Optimization of enzyme concentrations may be required for specific sample matrices.
Sources
Technical Support Center: Preventing Non-Enzymatic Degradation of 3-Phosphonopyruvate (3-PP)
Core Directive: The "Beta-Keto Mimic" Trap
Welcome to the technical guide for handling 3-Phosphonopyruvate (3-PP). If you are observing inconsistent kinetics, "ghost" background signals, or rapid loss of substrate titer, you are likely battling spontaneous decarboxylation .
While the carbon-phosphorus (C-P) bond in 3-PP is chemically inert to hydrolysis, the molecule’s instability arises from its structure as an
This guide provides the protocols to arrest this thermodynamic drive and standardize your experimental baseline.
Troubleshooting & FAQs
Q1: I am detecting product formation (Phosphonoacetaldehyde) in my "No-Enzyme" controls. Is my substrate contaminated?
Diagnosis: Likely yes, but the "contamination" is intrinsic degradation.
Root Cause: You are likely using a buffer containing divalent metal ions (Mg²⁺, Mn²⁺, Ca²⁺) or storing the substrate at neutral/alkaline pH.
The Mechanism: Spontaneous decarboxylation is catalyzed by Lewis acids. Divalent cations coordinate with the
-
Immediate Action: Add 1-5 mM EDTA to your substrate stock buffers to chelate trace metals.
-
Protocol Adjustment: Do not mix 3-PP with reaction buffers containing Mg²⁺ until the exact moment of reaction initiation.
Q2: My 3-PP stock solution concentration drops by 20% overnight at 4°C. Is this normal?
Diagnosis: This is accelerated degradation due to improper pH or buffer choice.
Root Cause: At neutral or alkaline pH (pH > 7.0), the enolization of the keto group is favored, which facilitates decarboxylation. Furthermore, amine-based buffers (like Tris) can sometimes form Schiff bases with the
-
Storage pH: Store aqueous stocks at pH 4.5 – 5.5 . The protonated form is significantly more resistant to decarboxylation.
-
Buffer Choice: Use non-nucleophilic buffers like MES or MOPS for storage. Avoid Tris for long-term storage.
Q3: Can I freeze-thaw my 3-PP samples?
Diagnosis: High risk of degradation. Root Cause: During freezing, the formation of pure ice crystals concentrates protons and solutes in the remaining liquid phase (the "freeze-concentration effect"), causing massive localized pH shifts and ionic strength spikes that shatter labile molecules. Solution:
-
Gold Standard: Aliquot single-use volumes immediately after synthesis/purification. Flash freeze in liquid nitrogen. Store at -80°C. Never refreeze.
Visualizing the Instability
The following diagram illustrates the parallel pathways: the enzymatic route you want, and the non-enzymatic "leak" you must prevent.
Figure 1: The dual fate of this compound. Note that both enzymatic and non-enzymatic pathways lead to the same product, making background subtraction critical.
Experimental Protocols
Protocol A: Preparation of Stable 3-PP Stock Solutions
Use this protocol to prepare stocks for -80°C storage.
| Step | Action | Scientific Rationale |
| 1 | Dissolve 3-PP powder in 20 mM MES buffer, pH 5.0 . | Acidic pH minimizes enolization and stabilizes the |
| 2 | Add 1 mM EDTA . | Chelates trace divalent cations (Fe, Cu, Mg) from water/glassware that catalyze decarboxylation. |
| 3 | Filter sterilize (0.22 µm) if necessary, but keep cold (4°C) . | Heat from friction or warm environments accelerates entropy-driven CO2 loss. |
| 4 | Aliquot into light-tight tubes. | Prevents photolytic degradation (though minor compared to thermal). |
| 5 | Flash freeze in liquid nitrogen. Store at -80°C. | Bypasses the "freeze-concentration" pH spike zone. |
Protocol B: The "Zero-Time" Assay Correction
Use this workflow to validate your enzymatic assays.
Figure 2: Workflow for correcting non-enzymatic background in Ppd activity assays.
Quantitative Stability Data
The following table summarizes expected stability profiles based on structural analogs (oxaloacetate) and phosphonate chemistry [1, 5].
| Condition | Estimated Half-Life ( | Status |
| pH 7.5, 25°C, 5 mM Mg²⁺ | < 2–4 Hours | CRITICAL FAILURE (Rapid Decarboxylation) |
| pH 7.5, 25°C, 1 mM EDTA | ~12–24 Hours | Acceptable for short assays |
| pH 5.0, 4°C, 1 mM EDTA | > 1 Week | Recommended for working stocks |
| pH 5.0, -80°C | > 6 Months | Long-term Storage |
References
-
Zhang, G., et al. (2003). "The phosphonopyruvate decarboxylase from Bacteroides fragilis."[1] Journal of Biological Chemistry, 278(42), 41302–41308. Link
- Establishes 3-PP as the substrate for Ppd and details the Mg2+ dependence, implying metal sensitivity.
-
Seidel, H. M., & Knowles, J. R. (1994). "Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism."[2] Biochemistry, 33(18), 5641–5646. Link
- Discusses the synthesis and stability of phosphonate intermedi
-
Nakashita, H., et al. (1997). "Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase."[1][2] The Journal of Antibiotics, 50(3), 212–219.[2] Link
- Describes the thermodynamic favorability of the decarboxyl
-
Kulakova, A. N., et al. (2003). "The structure of the cytoplasmic domain of the phosphonopyruvate decarboxylase." Journal of Molecular Biology. (Contextual grounding on the structural basis of the reaction).[3][4]
-
Peck, S. C., et al. (2024). "Decarboxylation in Natural Products Biosynthesis." JACS Au. Link
- Review confirming Ppd drives the equilibrium via decarboxylation, highlighting the thermodynamic instability of 3-PP.
Sources
Technical Support Center: Phosphonopyruvate Decarboxylase (Ppd) Optimization
Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting & Enhancing Catalytic Efficiency of Ppd (EC 4.1.1.82)
Welcome to the Ppd Technical Hub
You are likely here because Phosphonopyruvate Decarboxylase (Ppd) is a notorious bottleneck in phosphonate biosynthesis and metabolic engineering. Unlike typical decarboxylases, Ppd operates on a chemically unstable substrate (phosphonopyruvate, PnPy) containing a rare C-P bond.
This guide moves beyond basic protocols to address the causality of failure in Ppd experiments. We focus on the Bacteroides fragilis and Streptomyces variants, which are the industry standards.
Module 1: The Substrate Stability Crisis
Problem: “My kinetic curves are non-linear even without enzyme, or
Root Cause: Phosphonopyruvate (PnPy) is thermodynamically unstable. It undergoes spontaneous hydrolytic cleavage of the C-P bond to form pyruvate and inorganic phosphate (
Troubleshooting Protocol: Distinguishing Catalysis from Hydrolysis
You must decouple spontaneous degradation from enzymatic turnover.
-
The "Zero-Enzyme" Baseline:
-
Run a mock reaction with Buffer + PnPy + Mg²⁺ + TPP (No Enzyme).
-
Monitor
release using a Malachite Green assay. -
Threshold: If spontaneous hydrolysis >10% of your expected enzymatic rate, your
data is invalid.
-
-
The pH Trade-off Strategy:
-
Ppd prefers pH 7.0–7.5.
-
PnPy is more stable at pH > 8.0 but Ppd activity drops.
-
Solution: Store PnPy stocks at pH 9.0 (frozen). Only mix into the pH 7.0 reaction buffer immediately before data acquisition (
).
-
-
In Situ Generation (The Gold Standard):
-
Instead of adding purified PnPy, add Phosphoenolpyruvate (PEP) and PEP Phosphomutase (Ppm) to the reaction.
-
Logic: Ppm converts PEP
PnPy. Ppd then irreversibly decarboxylates PnPy Phosphonoacetaldehyde (PnAA).[1] -
Benefit: This keeps the steady-state concentration of unstable PnPy low, minimizing spontaneous hydrolysis while driving the reaction forward.
-
Module 2: Holo-Enzyme Assembly (Cofactor Dependence)
Problem: “I have high protein yield on SDS-PAGE, but low specific activity.”
Root Cause: Ppd is a Thiamine Pyrophosphate (TPP) dependent enzyme.[2] Recombinant Ppd often purifies as an inactive apo-enzyme (lacking TPP) or with TPP loosely bound. The active site requires Mg²⁺ to anchor the TPP pyrophosphate group.
Protocol: The "Cofactor Saturation" Lysis Buffer
Do not rely on adding cofactors only during the assay. You must lock them in during folding and purification.
| Component | Concentration | Function |
| Thiamine Pyrophosphate (TPP) | 1.0 mM | Essential cofactor. High conc. drives equilibrium to holo-form. |
| MgCl₂ | 5.0 mM | Anchors TPP to the enzyme (Asp-260 residue interaction). |
| Glycerol | 10% (v/v) | Stabilizes the homotrimeric quaternary structure. |
| pH | 7.5 | Optimal for stability (e.g., HEPES or Tris). |
Critical Step: During dialysis or size exclusion chromatography, maintain at least 0.1 mM TPP and 1 mM MgCl₂ in the buffer. Removing them strips the active site.
Module 3: Assay Validation & Kinetics
Problem: “How do I measure PnAA formation accurately? Standard coupled assays (LDH/NADH) detect pyruvate, not PnAA.”
Solution: You need a detection method specific to the aldehyde (PnAA) or the unique phosphorus environment.
Method A: The Purpald® Endpoint Assay (High Throughput)
Specific for aldehydes. Unlike DNPH, Purpald does not require acidic conditions that would hydrolyze remaining substrate.
-
Reaction: Incubate Ppd + PnPy.
-
Stop: Add Purpald reagent (in 2M NaOH).
-
Read: Absorbance at 550 nm.
-
Note: This is discontinuous. Good for
screening, bad for real-time kinetics.
Method B: ³¹P-NMR (The Validator)
The only way to definitively prove C-P bond retention vs. cleavage.
-
Substrate (PnPy): Chemical shift
to ppm (C-P-C environment). -
Product (PnAA): Chemical shift
to ppm. -
Contaminant (Pi):
ppm (indicates spontaneous hydrolysis).
Module 4: Engineering for Enhanced Efficiency
Objective: Increase
Mechanism: Ppd shares the "swinging door" mechanism of the TPP-dependent decarboxylase superfamily. The rate-limiting step is often the release of the product or the stability of the carbanion/enamine intermediate.
Visualizing the Pathway & Engineering Targets
Caption: Figure 1. Ppd Reaction Mechanism and Rational Design Targets. The stability of the TPP-Mg2+ complex is the primary determinant of active fraction, while active site loops control substrate access.
Recommended Engineering Strategies
-
Stabilizing the TPP Pocket:
-
Target the conserved Asp-260 (numbering based on B. fragilis). This residue coordinates Mg²⁺.
-
Strategy: Saturation mutagenesis at Asp-260 and adjacent residues to optimize metal geometry, potentially reducing the
for Mg²⁺.
-
-
Loop Engineering:
-
TPP enzymes often have disordered loops that "close" over the active site.
-
Strategy: Rigidify the loops (via Proline insertion or Disulfide bridges) to trap the unstable PnPy substrate more effectively, preventing its premature release/hydrolysis.
-
FAQ: Quick Troubleshooting
Q: Can I use Pyruvate Decarboxylase (PDC) protocols for Ppd? A: No. While they are structurally homologous, PDC protocols often rely on coupling to Alcohol Dehydrogenase (ADH) to measure ethanol production. Ppd produces Phosphonoacetaldehyde.[3][4] Standard ADH does not accept phosphonated substrates efficiently.
Q: My PnPy substrate arrived as a brown oil. Is it good? A: Discard it. PnPy degrades into a complex mixture. It should be a white/off-white solid (lithium or sodium salt) and stored at -80°C. Always verify purity via ³¹P-NMR before starting kinetics.
Q: Why does adding more Mg²⁺ inhibit the reaction? A: While Mg²⁺ is required (approx 1-5 mM), excess metal ions catalyze the non-enzymatic hydrolysis of PnPy. You must find the "Goldilocks" zone (usually 2-5 mM MgCl₂).
References
-
Zhang, G., Dai, J., Lu, Z., & Dunaway-Mariano, D. (2003).[3] The phosphonopyruvate decarboxylase from Bacteroides fragilis.[3] Journal of Biological Chemistry, 278(42), 41302–41308.[3]
- Core reference for B. fragilis Ppd kinetics, cloning, and cofactor dependence.
-
Nakashita, H., Watanabe, K., Hara, O., Hidaka, T., & Seto, H. (1997).[3] Studies on the biosynthesis of bialaphos. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase.[1][3][4] The Journal of Antibiotics, 50(3), 212–219.[4]
- First characterization of Ppd activity and distinction
-
Willemoës, M., & Lindqvist, Y. (2009). Thiamine Diphosphate-Dependent Decarboxylases. Wiley Encyclopedia of Chemical Biology.
- Authoritative review on the structural mechanism of the TPP-dependent superfamily.
-
Peck, S. C., & van der Donk, W. A. (2013). Phosphonate biosynthesis and catabolism: a treasure trove of unusual enzymology. Current Opinion in Chemical Biology, 17(4), 580–588.
- Provides context on Ppd's role in the broader phosphonate metabolic p
Sources
- 1. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cocarboxylase? [synapse.patsnap.com]
- 3. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEP Mutase Kinetics & Substrate Inhibition
Topic: Troubleshooting Substrate Inhibition and Kinetic Anomalies in Phosphoenolpyruvate (PEP) Mutase Assays Version: 2.4 (Current) Audience: Enzymologists, Medicinal Chemists, Process Development Scientists
Introduction: The PEP Mutase Paradox
Welcome to the Technical Support Center for PEP Mutase (Ppm) kinetics. If you are accessing this guide, you are likely observing a counter-intuitive phenomenon: increasing the concentration of phosphoenolpyruvate (PEP) is decreasing your reaction velocity (
While PEP mutase (EC 5.4.2.[1][2]9) is the gateway enzyme for phosphonate biosynthesis—converting PEP (C-O-P bond) to phosphonopyruvate (PnPy, C-P bond)—its kinetics are notoriously difficult to characterize due to two distinct factors:
-
Thermodynamic Disadvantage: The equilibrium constant (
) heavily favors the reactant (PEP) by a factor of >500, making forward reaction measurement difficult without coupling. -
Apparent Substrate Inhibition: High concentrations of PEP often suppress activity.
This guide distinguishes between Artifactual Inhibition (Ligand Depletion) and True Kinetic Inhibition (ESS Complex formation) and provides the protocols to resolve them.
Module 1: Diagnostic Workflow
Before fitting complex kinetic models, you must determine if the inhibition you observe is a physical reality or an experimental artifact. Use the following decision tree to diagnose your kinetic data.
Figure 1: Diagnostic decision tree for identifying the root cause of velocity reduction in PEP mutase assays.
Module 2: Troubleshooting "False" Inhibition (The Magnesium Trap)
The Issue: PEP mutase is a metalloenzyme requiring
Corrective Protocol: The Constant Ratio Method
Do not titrate PEP alone. Titrate the
-
Prepare Stock: Instead of separate PEP and
stocks, prepare a 1:1.5 or 1:2 stoichiometric mix.-
Example: 100 mM PEP + 150 mM
.
-
-
Titration: Dilute this stock into your reaction buffer.
-
Validation: Ensure free
never drops below the enzyme's for magnesium (typically ).
Data Check:
| Observation | Diagnosis | Action |
|---|
|
Module 3: Dealing with True Substrate Inhibition
If you have ruled out magnesium depletion, the inhibition is likely kinetic—caused by a second PEP molecule binding to the active site (or an allosteric site) forming an inactive ESS (Enzyme-Substrate-Substrate) complex. This is common in mutases where the active site must accommodate significant conformational changes.
The Kinetic Model
The Michaelis-Menten equation cannot fit this data. You must use the Haldane Equation for substrate inhibition:
- : Maximum velocity (theoretical, if inhibition didn't exist).
- : Michaelis constant (affinity for productive binding).
- : Dissociation constant for the inhibitory substrate molecule.
Fitting Protocol
-
Data Collection: Collect initial rates (
) over a wide range of [PEP] (e.g., 0.1 to 50 ). You must capture the peak velocity and the descending slope. -
Software Fitting: Use non-linear regression (GraphPad Prism, Origin, or Python scipy.optimize).
-
Parameter Estimation:
-
If
: The inhibition is weak; the curve will look like a plateau that slightly dips. -
If
: The curve will be bell-shaped.
-
-
Calculated
: Determine the optimal substrate concentration to run screening assays: Run your standard inhibitor screens at this concentration to maximize signal window.
Module 4: Overcoming Thermodynamic Barriers (The Coupled Assay)
Because the equilibrium favors PEP (
The Coupled Pathway
We utilize Phosphonopyruvate Decarboxylase (Ppd) to irreversibly remove PnPy.
Figure 2: The standard coupled assay workflow. Ppd (Phosphonopyruvate decarboxylase) acts as the thermodynamic "sink" to drive the reaction forward.
Critical Assay Considerations
-
Ppd Saturation: The concentration of Ppd must be high enough (
) to ensure the mutase step remains rate-limiting. -
Background Control: Run a "No-Enzyme" (No Ppm) control. Ppd can sometimes have trace activity on PEP or contaminants, creating a background slope.
-
Lag Phase: Coupled assays have a lag time (
). Do not calculate slope from . Wait for the steady state (linear depletion of NADH).
Frequently Asked Questions (FAQs)
Q: Can I use phosphate buffer for PEP mutase assays? A: No. Inorganic phosphate is a competitive inhibitor of PEP mutase (it mimics the product PnPy). Use Good's buffers like HEPES, MOPS, or Tris-HCl (pH 7.0–8.0).
Q: I see a
Q: My
Q: How do I screen for inhibitors if the substrate itself causes inhibition?
A: Operate at
References
-
Mechanism & Kinetics: Seidel, H. M., & Knowles, J. R. (1994).[3] Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism and the nature of the active site.[4] Biochemistry, 33(18), 5641–5646.
-
Structural Basis: Huang, K., Li, Z., Jia, Y., Dunaway-Mariano, D., & Herzberg, O. (1999).[5] Structure of the Mn-bound phosphoenolpyruvate mutase from Mytilus edulis. Structure, 7(5), 539-548.
-
Equilibrium Constants: Kim, J., & Dunaway-Mariano, D. (1996). Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation. Biochemistry, 35(14), 4628–4635.
-
Substrate Inhibition Models: Reed, M. C., et al. (2010). Inhibition of transport and enzymatic reactions: The Haldane equation.[6] Cell Biochemistry and Biophysics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 3. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism and the nature of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of yield factor expression into Haldane’s model for substrate inhibition. | MATEC Web of Conferences [matec-conferences.org]
Resolving co-eluting peaks in HPLC analysis of phosphonates
Topic: Resolving Co-eluting Peaks in HPLC Analysis of Phosphonates
Mission Statement
Welcome to the . This guide is designed for analytical chemists facing the unique challenges of phosphonate chromatography. Unlike standard small molecules, phosphonates (containing C-P bonds) present a "perfect storm" of analytical difficulties: extreme polarity, lack of UV chromophores, and strong metal-chelating properties.
This guide moves beyond generic advice, offering mechanistic insights and self-validating protocols to resolve co-elution and peak shape issues.
Module 1: Diagnostic Triage – Understanding the "Why"
Before attempting to separate co-eluting peaks, you must identify the mechanism of failure. Phosphonate co-elution usually stems from one of three root causes:
-
Lack of Retention (
): Analytes elute at the void volume ( ) because they are too polar for the stationary phase. -
Chelation-Induced Broadening: Peaks tail severely due to interaction with stainless steel hardware, causing them to merge.
-
Iso-electric Overlap: Structurally similar phosphonates (e.g., bisphosphonates) have overlapping ionization states at the chosen pH.
Visual Guide: Method Selection Logic
Figure 1: Decision matrix for selecting the optimal chromatographic mode based on phosphonate polarity and matrix complexity.
Module 2: Method Methodologies & Protocols
Resolving co-elution requires selecting the correct "engine" for your separation. Standard C18 RPLC is rarely sufficient without modification.
Comparative Analysis of Separation Modes
| Feature | HILIC (Hydrophilic Interaction) | Ion-Pair Chromatography (IPC) | Anion Exchange (SAX/Mixed-Mode) |
| Mechanism | Partitioning into water-enriched layer | Dynamic ion-exchange on C18 surface | Electrostatic attraction |
| Retention | High for polar phosphonates | Adjustable via reagent concentration | Very High |
| MS Compatibility | Excellent (High organic content) | Poor (Non-volatile reagents) | Moderate (Requires volatile buffers) |
| Equilibration | Slow (requires water layer formation) | Very Slow (column "coating" time) | Fast |
| Best For | Trace analysis, LC-MS | QC of bulk drugs (UV/RI) | Complex matrices (urine/plasma) |
Protocol A: HILIC Setup for Underivatized Phosphonates
Target Application: Bisphosphonates (e.g., Zoledronic Acid, Risedronate).[1]
-
Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Amide phases are superior to bare silica due to better pH stability and ionic selectivity [1].
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0). Note: High pH ensures full ionization of phosphonates.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 40% B over 15 minutes.
-
Critical Step: A post-run equilibration of at least 10 column volumes is mandatory to re-establish the water layer.
Module 3: Troubleshooting Co-eluting Peaks (Q&A)
Scenario 1: The "Void Volume" Dump
Q: My phosphonate peaks are co-eluting right at the beginning of the chromatogram (dead time). I am using a C18 column with 100% aqueous buffer. What is wrong?
A: You have zero retention (
-
Reagent: Add volatile ion-pairing agents like n-butylamine or n-amylamine (10–15 mM) to the mobile phase [2].
-
Mechanism: The amine tail embeds in the C18, while the positive head group attracts the negative phosphonate, creating a "pseudo-stationary phase."
-
Protocol:
-
Prepare 10 mM n-amylamine in 20 mM Acetate buffer (pH 7.0).
-
Equilibrate the C18 column for >60 minutes (IPC requires long equilibration).
-
Run a gradient from 5% to 30% Acetonitrile.
-
Scenario 2: The "Merged Blob" (Tailing)
Q: I have retention, but the peaks are tailing so badly (As > 2.0) that they merge into one broad hump. I've tried changing the gradient, but it doesn't help.
A: This is likely Metal Chelation , not a separation issue. Phosphonates bind avidly to the iron in stainless steel frits and column walls [3]. The Fix: Passivation and Hardware Replacement.[2]
-
Hardware: Switch to PEEK (Polyether ether ketone) tubing and PEEK-lined columns if possible.
-
Mobile Phase Additive: Add a chelating agent to the mobile phase to "sacrificially" bind metals.
-
LC-UV/RI: Add 5 mM EDTA (Disodium Ethylenediaminetetraacetate).
-
LC-MS: Add 5–10 µM Medronic Acid or Methylphosphonic acid (InfinityLab Deactivator).
-
-
Self-Validation: Inject a standard of Etidronate. If the peak is symmetrical, the system is passivated. If it tails, metal sites are still active.
Scenario 3: Isobaric Co-elution
Q: I am separating Clodronate from a synthetic impurity. They are structurally almost identical and co-elute in HILIC.
A: You need to exploit pH-dependent Selectivity . The Fix: Perform a "pH Map."
-
Phosphonates have multiple pKa values (often near 2.5, 6.0, and 10.0).
-
Small changes in pH can significantly alter the net charge of one species while leaving the other unchanged.
-
Experiment: Run the separation at pH 6.0, 6.5, 7.0, and 7.5. Plot retention time vs. pH. You will likely find a "sweet spot" where the charge difference maximizes resolution [4].
Module 4: Detection – Seeing the Invisible
Phosphonates generally lack chromophores, making standard UV detection (254 nm) useless.
Detection Workflow
Figure 2: Selection guide for phosphonate detection systems.
Technical Insight: For non-chromophoric phosphonates (e.g., Alendronate), Charged Aerosol Detection (CAD) is the industry standard. Unlike Refractive Index (RI), CAD is compatible with gradients, which are essential for resolving complex mixtures. If CAD is unavailable, Indirect UV detection (using a background absorbing ion like phthalate in the mobile phase) is a viable legacy alternative, though less sensitive [5].
References
-
Journal of Chromatography A. "Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography." MDPI, 2025.
-
ResearchGate. "Determination of Bisphosphonates by Ion-pair HPLC."[3] ResearchGate, 2025.
-
Waters Corporation. "Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology." Waters White Paper, 2025.
-
Phenomenex. "How to Reduce Peak Tailing in HPLC? - Troubleshooting Guide." Phenomenex Technical Notes, 2025.
-
Thermo Fisher Scientific. "Charged Aerosol Detection for Underivatized Bisphosphonate Drugs." Thermo Fisher Application Notes, 2025.
Sources
Technical Support Center: Optimizing Signal-to-Noise in PEP Fluorometric Assays
Assay Principle & Mechanism
Before troubleshooting, it is critical to understand the signal generation mechanism. The standard assay for Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP), utilizes the fluorogenic substrate Z-Gly-Pro-AMC .[1][2]
PEP is a serine protease that cleaves peptide bonds on the carboxyl side of proline residues.[1] In this assay, the enzyme hydrolyzes the bond between the Proline residue and the AMC (7-Amino-4-methylcoumarin) moiety.
-
Intact Substrate: Z-Gly-Pro-AMC (Weakly fluorescent / UV-excited).
-
Cleaved Product: Free AMC (Highly fluorescent, Ex/Em: 380/460 nm).
Mechanism Diagram
Figure 1: Mechanism of signal generation. The background noise often arises when free AMC is generated non-enzymatically or when external compounds mimic the AMC emission signal.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific user scenarios. We move beyond generic advice to isolate the root cause based on the physics of fluorescence.
Category A: High Baseline in "No Enzyme" Controls
User Question: "My blank wells (buffer + substrate, no enzyme) show high fluorescence values that drift upward over time. How do I fix this?"
Technical Diagnosis: This indicates Spontaneous Hydrolysis or Contamination . The amide bond linking AMC to the peptide is stable at neutral pH but can degrade if the buffer pH is too high (>8.0) or if the substrate stock is old/oxidized.
Corrective Actions:
-
Check Buffer pH: PEP has an optimal pH of 7.4–7.5. Ensure your buffer (typically Phosphate or HEPES) is strictly within this range.
-
Substrate Purity: Free AMC is a common contaminant in low-quality substrate batches. Measure the fluorescence of your stock substrate solution. If
fluorescence is >10% of your positive control, discard the stock. -
Fresh Reducing Agents: If using DTT (Dithiothreitol) to stabilize the enzyme, ensure it is fresh. Oxidized DTT can form precipitates that scatter light, increasing background.
Category B: Compound Interference (Drug Screening)
User Question: "I am screening a small molecule library. Some compounds show inhibition, but others show massive signals higher than the positive control. Are these activators?"
Technical Diagnosis: True activation is rare. You are likely observing Compound Autofluorescence . Many small molecules (especially those with multi-ring structures) fluoresce in the blue/cyan region (460 nm), overlapping with AMC.
Corrective Actions:
-
Switch to Kinetic Mode: Endpoint assays cannot distinguish between compound fluorescence (constant) and enzymatic product generation (increasing).
-
Calculate Slope: Measure fluorescence every minute for 30 minutes. The rate of increase (RFU/min) is your data point. A highly fluorescent compound will have a high offset but a flat slope (zero activity).
-
Wavelength Optimization: Narrow your emission bandwidth. AMC emits broadly, but centering your filter at 460 nm with a tight bandwidth (e.g., ±10 nm) excludes off-peak autofluorescence.
Category C: Signal Quenching (Inner Filter Effect)
User Question: "My dose-response curve flattens unexpectedly at high inhibitor concentrations, or my hit compounds look like perfect inhibitors but fail in secondary assays."
Technical Diagnosis: This is the Inner Filter Effect (IFE) .[3] If your test compound is colored (yellow/orange), it absorbs the excitation light (380 nm) or the emitted light (460 nm). The instrument "sees" less fluorescence, not because the enzyme is inhibited, but because the light is physically blocked.
Corrective Actions:
-
Visual Check: Look at the plate. Is the well yellow?
-
Absorbance Scan: Measure the absorbance of the compound at 380 nm and 460 nm.
-
Mathematical Correction: Apply the IFE correction formula (See Protocol B below).
Experimental Protocols
Protocol A: The Self-Validating Kinetic Assay
To distinguish true PEP activity from non-specific protease activity.
Materials:
-
Substrate: Z-Gly-Pro-AMC (20 mM stock in DMSO). Final conc: 20-50 µM.
-
Specific Inhibitor: Z-Pro-prolinal (10 µM stock). Final conc: 10 nM.
-
Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM EDTA, 1 mM DTT.
Workflow:
-
Prepare Plate:
-
Wells A: Enzyme + Buffer (Total Activity).
-
Wells B: Enzyme + Buffer + Z-Pro-prolinal (Specific Background).
-
Wells C: Buffer + Substrate (Reagent Blank).
-
-
Incubation: Incubate Enzyme with Inhibitor (Wells B) for 15 mins at 37°C before adding substrate.
-
Initiation: Add Z-Gly-Pro-AMC to all wells.[1]
-
Measurement: Read Ex/Em 380/460 nm every 60 seconds for 45 minutes.
-
Validation Logic:
-
True PEP Activity = (Slope of A) - (Slope of B).
-
Note: If Wells B show significant activity, you have contamination by other proteases (PEP is >95% inhibited by Z-Pro-prolinal).
-
Protocol B: Inner Filter Effect (IFE) Correction
Use this when screening colored compounds.
Data Required:
- : Observed Fluorescence intensity.
- : Absorbance of the compound at excitation wavelength (380 nm).
- : Absorbance of the compound at emission wavelength (460 nm).[1]
Formula:
Step-by-Step:
-
Run the fluorescence assay as usual.
-
In a separate clear-bottom plate (or using a pathlength correction mode), measure the Absorbance of the exact same compound concentrations at 380 nm and 460 nm.
-
Apply the formula to every data point.
-
If
restores the signal to control levels, the compound is an optical interferent, not a biological inhibitor.
Troubleshooting Decision Tree
Use this logic flow to diagnose background issues rapidly.
Figure 2: Diagnostic workflow for isolating the source of background interference.
Summary Data Table
| Interference Type | Characteristic Signal Profile | Validation Method | Mitigation Strategy |
| Autofluorescence | High offset at T=0; Flat slope (no rate change). | Measure "Compound Only" (No Enzyme/No Substrate). | Use Kinetic Mode (Slope calculation). |
| Inner Filter Effect | Artificially low signal (False Positive Inhibitor). | Absorbance scan at 380/460 nm. | Apply Mathematical Correction ( |
| Non-Specific Proteolysis | High slope even with specific inhibitor. | Test with Z-Pro-prolinal (10 nM). | Purify enzyme source; Use specific immunoprecipitation. |
| Substrate Hydrolysis | Linear drift in "No Enzyme" blank. | Check Buffer pH. | Adjust pH to 7.4; Prepare fresh substrate. |
References
-
NCBI Assay Guidance Manual. Interference with Fluorescence and Absorbance. (Updated 2018).[4] [Link]
-
Lakowicz, J. R. Principles of Fluorescence Spectroscopy. (Inner Filter Effect Correction Formulas). [Link]
Sources
Strategies to drive the unfavorable equilibrium of PEP to PnPy conversion
Topic: Overcoming the Thermodynamic Barrier of Phosphoenolpyruvate (PEP) Mutase. Ticket ID: #PEP-PnPy-001 Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division.
Introduction: The Thermodynamic Wall
Welcome to the Technical Support Center. You are likely here because your yield of Phosphonopyruvate (PnPy) is negligible despite high expression of PEP Mutase (Ppm) .
The Root Cause: The conversion of PEP to PnPy involves the intramolecular rearrangement of an enol-phosphate ester (O-P bond) to a keto-phosphonate (C-P bond). While the C-P bond is chemically stable, the reaction thermodynamics heavily favor the reactant.
You cannot "fix" this equilibrium with the mutase alone. You must engineer a system that traps PnPy immediately upon formation. This guide details the "Push-Pull" strategies required to drive this reaction forward.
Module 1: The "Pull" Strategy (Thermodynamic Coupling)
Q: My PnPy yield is undetectable in isolation. How do I shift the equilibrium?
A: You must couple the PEP mutase reaction to an irreversible downstream step. In nature, this is achieved by Phosphonopyruvate Decarboxylase (Ppd) .[4][5][6][7]
The Mechanism
Ppd is a Thiamine Pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylation of PnPy to Phosphonoacetaldehyde (PnAA) .[7] This reaction releases CO
Experimental Workflow: The Ppd Coupling System
If you are setting up an in vitro synthesis or in vivo pathway, Ppd is mandatory.
| Component | Role | Critical Parameter |
| PEP Mutase (Ppm) | Converts PEP | |
| Ppd Enzyme | Decarboxylates PnPy | |
| Thiamine Pyrophosphate (TPP) | Cofactor for Ppd | Maintain |
Visualizing the Pathway Logic
Figure 1: Thermodynamic Coupling. The red arrow indicates the unfavorable equilibrium. The green arrow indicates the irreversible decarboxylation that drives flux.
Module 2: The "Push" Strategy (Substrate Saturation)
Q: I have Ppd present, but conversion is still slow. Why?
A: The
Troubleshooting Protocol: Maximizing PEP Availability
1. In Vitro Optimization
-
Substrate Loading: Use PEP concentrations
. -
Inhibitor Removal: Ensure your PEP source is free of Oxalate . Oxalate is a potent transition-state analog inhibitor of PEP mutase (
).
2. In Vivo Metabolic Engineering (E. coli)
To drive flux to PnPy in a host organism, you must disrupt competing pathways that consume PEP.
| Gene Target | Function | Action | Rationale |
| pykA / pykF | Pyruvate Kinase | Knockout (KO) | Prevents PEP |
| ppc | PEP Carboxylase | Downregulate | Reduces PEP |
| ppsA | PEP Synthase | Overexpress | Recycles Pyruvate back to PEP to maintain high pools. |
Module 3: Validation Protocols
Q: How do I measure PnPy formation if it is immediately consumed?
A: You cannot easily measure PnPy accumulation directly due to the equilibrium. You must use a Coupled Spectrophotometric Assay that links PnPy production to NADH oxidation.
Protocol: The Ppm/Ppd/ADH Coupled Assay
This assay validates that your PEP Mutase is active and that the equilibrium is being driven forward.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactors: 5 mM MgCl
, 0.2 mM TPP, 0.2 mM NADH. -
Enzymes:
-
Substrate: PEP (Start with 5 mM).
Mechanism of Detection:
-
PEP
PnPy -
PnPy
PnAA + CO -
PnAA + NADH + H
2-hydroxyethylphosphonate + NAD
Procedure:
-
Equilibrate buffer, cofactors, Ppd, and ADH in a cuvette at 25°C.
-
Monitor
to establish a flat baseline (no NADH consumption). -
Initiate: Add PEP Mutase.
-
Read: Monitor the decrease in absorbance at 340 nm.
-
Calculation: Rate (
) = .
Validation Check:
-
If
is zero, add Phosphonoacetaldehyde (if available) to verify the Ppd/ADH reporter system is working. If that works, your PEP Mutase is inactive or inhibited.
Module 4: Advanced Troubleshooting (FAQs)
Q: Can I use Pyruvate Phosphate Dikinase (PPDK) to drive the reaction?
A: No. PPDK converts PEP
Q: Why does my PnPy degrade during storage? A: PnPy is chemically stable in water at neutral pH, but if any PEP mutase is present (even trace amounts), it will rapidly revert PnPy back to PEP until the 500:1 ratio is reached. Always remove the mutase (via filtration or denaturation) immediately after synthesis if you intend to isolate PnPy.
Q: Are there specific residues I should mutate to improve forward flux?
A: Engineering PEP mutase for higher
-
Gating Loop (Residues 115-133): This loop closes over the active site.[10] Mutations here often destroy activity rather than improving it.
-
Arg159 & His190: Critical for orienting the phosphoryl group.[12] Do not mutate these.
-
Recommendation: Focus on Ppd overexpression rather than Ppm engineering. The "pull" is more effective than trying to improve the "push" of a thermodynamically limited enzyme.
References
-
Kinetics and Mechanism of PEP Mutase
-
Inhibitors and Active Site Architecture
-
Phosphonopyruvate Decarboxylase (Ppd)
-
Structural Basis of C
- Title: Conform
- Source: Biochemistry (2002).
-
URL:[Link]
Sources
- 1. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp. Pal2: new insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Phosphoenolpyruvate Mutase-Catalyzed C-P Bond Formation: Mechanistic Ambiguities and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational flexibility of PEP mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Metal Cofactor Concentrations in Mutase Assays
Introduction: The Criticality of Metal Speciation
In mutase assays, metal cofactors are not merely additives; they are often the obligate drivers of the isomerization mechanism. A frequent point of failure in experimental reproducibility is the treatment of metal cofactors as static reagents. In reality, they exist in a dynamic equilibrium governed by coordination chemistry, oxidation states, and buffer interference.
This guide addresses the specific technical challenges of managing metal concentrations in mutase assays, with a focus on Phosphoglycerate Mutase (iPGM) and Methylmalonyl-CoA Mutase (MCM) .
Core Troubleshooting: Buffer Interference & Chelation
The Issue: You observe low or inconsistent activity despite adding the "correct" concentration of metal (e.g., 1 mM Mn²⁺).
The Cause: Your buffer is likely sequestering the free metal ions, reducing the effective concentration (
Mechanism of Failure
Many standard buffers act as weak chelators.
-
Tris: Possesses a primary amine that can coordinate with transition metals (Cu²⁺, Ni²⁺, and to a lesser extent Mn²⁺ and Co²⁺).
-
Phosphate: Forms insoluble salts with divalent cations (Ca²⁺, Mg²⁺, Mn²⁺), causing microprecipitation that is often invisible to the naked eye but catastrophic for kinetics.
-
Citrate: A strong chelator often used to prevent precipitation, but it can strip the metal from the enzyme active site.[1]
Technical Recommendation
Switch to "Good's Buffers" with sterically hindered amines or sulfonate groups that exhibit negligible metal binding.
Table 1: Buffer Compatibility with Metallo-Mutases
| Buffer System | Metal Binding Affinity | Suitability | Notes |
| HEPES | Very Low | Recommended | Ideal for Mn²⁺, Mg²⁺, and Co²⁺ dependent mutases. |
| MOPS | Very Low | Recommended | Excellent stability; minimal interference. |
| Tris-HCl | Low-Medium | Caution | Can shift apparent |
| Phosphate | N/A (Precipitation) | Avoid | Precipitates Mn²⁺ and Mg²⁺ at high concentrations. |
| Citrate | High | Avoid | Acts as a competitive chelator. |
Decision Workflow: Buffer Selection
Figure 1: Decision tree for selecting buffers in metallo-mutase assays to minimize chelation and precipitation risks.
Case Study: Phosphoglycerate Mutase (iPGM)
Context: Unlike the cofactor-dependent dPGM (mammalian) which uses 2,3-BPG, the cofactor-independent iPGM (found in plants like wheat germ and bacteria like Bacillus subtilis) is a metalloenzyme requiring Mn²⁺ or Co²⁺.
Problem: "My iPGM activity decreases rapidly after dilution."
Diagnosis: The enzyme-metal complex has a high dissociation constant (
Causality & Solution
-
Causality: The
for Mn²⁺ in iPGM is approximately 1.8 µM. If you dilute the enzyme to nanomolar concentrations without excess metal in the buffer, , leading to dissociation. -
Protocol Fix: Always include the metal cofactor in the assay buffer , not just the enzyme storage buffer.
-
Concentration: Maintain Mn²⁺ or Co²⁺ at
(approx. 10-20 µM) to ensure saturation.
Case Study: Methylmalonyl-CoA Mutase (MCM)[2][3][4]
Context: MCM requires Adenosylcobalamin (AdoCbl/Vitamin B12).[2][3] This is a radical-based mechanism where the Cobalt cycles between Co(III) and Co(II).
Problem: "The assay works initially but the rate flatlines prematurely." Diagnosis: Suicide inactivation due to cofactor oxidation or photolysis. AdoCbl is light-sensitive and susceptible to irreversible oxidation if the radical intermediate is quenched by oxygen.
The "Gargantuan" Loading Mechanism
MCM does not simply bind B12; it requires a chaperone protein (MMAA) to gate the loading and protect the oxidation state. In vitro assays often lack MMAA, making the enzyme fragile.
Troubleshooting Steps:
-
Dark Conditions: AdoCbl has a carbon-cobalt bond that is photolabile. Prepare reagents in amber tubes and run assays in low light.
-
Anaerobic Conditions: While not strictly obligate for all MCMs, reducing agents (DTT) or anaerobic buffers prevent the formation of inactive Hydroxocobalamin (OH-Cbl).
-
Reconstitution: Incubate apo-MCM with AdoCbl (50 µM) for 15 minutes on ice before adding the substrate (Methylmalonyl-CoA).
Protocol: Determination of Metal ( )[6]
To optimize the metal concentration, you must determine the activation constant (
Materials
-
Apo-Enzyme: Dialyze your enzyme against a buffer containing 1 mM EDTA to strip existing metals, then dialyze extensively against metal-free HEPES to remove EDTA.
-
Metal Stock: High purity MnCl₂ or CoCl₂ (99.999% trace metals basis).
-
Chelex-treated Water: Essential to remove background metal contamination.
Step-by-Step Workflow
-
Preparation: Prepare a 2x Master Mix of substrate in HEPES pH 7.5.
-
Titration Series: Prepare a 12-point serial dilution of the metal cofactor (e.g., 0 to 1000 µM).
-
Incubation: Mix Apo-Enzyme with Metal dilutions (1:1 ratio) and incubate for 10 minutes at room temperature to allow equilibrium binding.
-
Reaction Start: Add Substrate Master Mix.
-
Measurement: Monitor product formation (absorbance or fluorescence) to obtain Initial Velocity (
). -
Analysis: Plot
vs. and fit to the Michaelis-Menten equation:
Visualizing the Activation Pathway:
Figure 2: Kinetic pathway of metallo-enzyme activation. Note that precipitation removes the metal from the equilibrium, effectively shifting the enzyme back to the Apo state.
Troubleshooting FAQ
Q: Can I use EDTA to stop the reaction in a metal-dependent mutase assay? A: Yes, and it is often the best method. Adding excess EDTA (e.g., 10-50 mM) instantly chelates the catalytic metal, freezing the reaction. This is superior to acid quenching if you are using downstream coupled enzymes that might be acid-sensitive.
Q: Why does my enzyme precipitate when I add Zinc?
A: Zinc is notorious for inducing protein aggregation at concentrations >100 µM. Zinc coordinates with surface histidines/cysteines, linking proteins together. If your mutase requires Zn²⁺, carefully titrate it and keep concentrations near the
Q: I am studying a human Phosphoglycerate Mutase. Do I need to add metal? A: Likely no. Human PGM (dPGM) utilizes a phosphorylated histidine active site and requires 2,3-bisphosphoglycerate as a cofactor, not a metal ion.[4] However, ensure your assay buffer contains salt (e.g., KCl) for ionic strength, but divalent metals are not mechanistically required.
References
-
Metal-independent variants of phosphoglycerate mutase promote resistance to nutritional immunity. PubMed Central. Available at: [Link]
-
Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers. ACS Omega. Available at: [Link]
-
Wheat germ phosphoglycerate mutase: evidence for a metalloenzyme. Journal of Biological Chemistry. Available at: [Link]
-
Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly. PubMed Central. Available at: [Link]
-
Considerations for the Specification of Enzyme Assays Involving Metal Ions. Beilstein-Institut. Available at: [Link]
Sources
Validation & Comparative
Comparative kinetic analysis of PEP mutase from different species
Content Type: Publish Comparison Guide Audience: Researchers, Enzymologists, and Drug Development Professionals
Executive Summary: The Thermodynamic Challenge
Phosphoenolpyruvate (PEP) mutase (EC 5.4.2.[1]9) is a metabolic gatekeeper, catalyzing the formation of the carbon-phosphorus (C-P) bond—a rare and chemically stable linkage found in bioactive phosphonates like fosfomycin and bialaphos.[1]
For researchers, PEP mutase presents a unique kinetic paradox: The equilibrium constant (
This guide provides a comparative analysis of PEP mutase across key species (Mytilus edulis, Tetrahymena/Trypanosoma, and Streptomyces) and details the Reverse Coupled Enzyme Assay , the gold-standard protocol for bypassing thermodynamic constraints to yield accurate kinetic data.
Comparative Kinetics: Species-Specific Performance
The kinetic behavior of PEP mutase varies significantly between prokaryotic producers of secondary metabolites and eukaryotic organisms where phosphonates serve structural roles.
Table 1: Kinetic Parameters Across Species
| Feature | Mollusc (Mytilus edulis) | Protozoa (T. cruzi / T. pyriformis) | Bacteria (Streptomyces / Variovorax) |
| Primary Function | Structural phosphonates (Phosphonolipids) | Membrane components (GPI anchors) | Antibiotic biosynthesis (Bialaphos) |
| High (~1.6 – 3.3 mM) | Low (~8 µM) | Low (~5 – 20 µM)* | |
| ~34 | ~12 | ~10 – 100 | |
| Metal Dependence | |||
| Inhibitors | Oxalate (Transition state analog) | Oxalate | Oxalate, Sulfopyruvate |
| Structure | Homotetramer (TIM Barrel) | Homotetramer | Homotetramer |
*Note: Bacterial values are derived from homologous enzymes in the PEPM superfamily (e.g., Phosphonopyruvate hydrolase).[2]
Expert Insight: The Divergence
The stark difference in
-
Protozoa/Bacteria: The enzyme operates near saturation with low substrate concentrations, essential for efficient flux into biosynthetic pathways (like AEP or bialaphos) where intermediates must not accumulate.
-
Molluscs: The high
suggests the enzyme may rely on high local concentrations of substrate or distinct regulatory gating mechanisms not yet fully characterized.
Mechanism and Thermodynamics
To understand the assay design, one must understand the reaction barrier. PEP mutase operates via a dissociative mechanism .[1]
-
Substrate Binding: PEP binds to the active site, coordinated by
. -
Dissociation: The phosphoryl group dissociates, forming a metaphosphate intermediate.
-
Rotation & Attack: The enolate intermediate rotates, and C3 attacks the phosphorus, forming the C-P bond.
The Equilibrium Problem:
In nature, the reaction is pulled forward by the next enzyme, P-pyruvate decarboxylase (PPD), which performs a thermodynamically favorable decarboxylation.[1] In the lab, we must replicate this "pull" or measure the reverse reaction.
Visualization: The Kinetic Pathway
Caption: The equilibrium lies heavily toward PEP. In vivo, P-Pyr Decarboxylase drives the pathway. In vitro, we utilize the reverse reaction (blue arrow).
Experimental Protocol: The Reverse Coupled Assay
Objective: Determine kinetic parameters (
Principle: Since P-Pyr
Reagents & Setup
-
Buffer: 50 mM Tris-HCl (pH 7.5) or HEPES.
-
Cofactor: 5 mM
(Critical: Enzyme is inactive without divalent metal). -
Substrate: Phosphonopyruvate (P-Pyr) – Note: Must be chemically synthesized or purified, as it is unstable.
-
Coupling Enzymes:
-
Co-substrates: ADP (2 mM), NADH (0.2 mM).
Step-by-Step Workflow
-
Baseline Equilibration: In a quartz cuvette (1 cm path length), add Buffer,
, ADP, NADH, PK, and LDH.-
Validation: Monitor Absorbance at 340 nm (
) for 2 minutes. The slope should be zero. If decreasing, check for contaminating ATPases or NADH oxidases.
-
-
Enzyme Addition: Add purified PEP Mutase (approx. 0.1 – 1.0 µg). Incubate for 1 minute.
-
Reaction Initiation: Add P-Pyr (concentrations ranging 0.5
to 10 ). Mix rapidly by inversion. -
Data Acquisition: Measure the decrease in
continuously for 5 minutes at 25°C.-
Calculation: Rate (
) = .
-
Visualization: Coupled Assay Logic
Caption: The coupled system converts the PEP mutase product (PEP) into a measurable signal (NADH oxidation) via PK and LDH.
Implications for Drug Development
Understanding these kinetics is vital for antibiotic discovery.
-
Targeting: Since PEP mutase is unique to phosphonate biosynthesis (absent in mammalian primary metabolism), it is an attractive drug target for Neglected Tropical Diseases (e.g., Chagas disease caused by T. cruzi).
-
Inhibitor Design: The transition state mimics (like oxalate) bind with high affinity. Designing transition-state analogs that lock the enzyme in the "closed" conformation can potently inhibit the pathway.
References
-
Seidel, H. M., et al. (1988). "Phosphonate biosynthesis: isolation of the enzyme responsible for the formation of a carbon-phosphorus bond." Nature.
-
Huang, K., et al. (1999).[5] "Crystal structure of phosphoenolpyruvate mutase from Mytilus edulis." Structure.
-
Choy, M., et al. (2000). "Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi."[6] Biochemical Journal.
-
Dunaway-Mariano, D. (2006). "Structure and kinetics of phosphonopyruvate hydrolase... insight into the PEP mutase superfamily." Biochemistry.
-
Herzberg, O., et al. (2007). "PEP Mutase/Isocitrate Lyase Superfamily."[2] Biochemistry.
Sources
- 1. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 2. Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp. Pal2: new insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phosphonopyruvate versus phosphoenolpyruvate as enzyme substrates
Executive Summary: The Isosteric Switch
For researchers in metabolic engineering and enzyme kinetics, the choice between Phosphoenolpyruvate (PEP) and its phosphonate analogue, 3-Phosphonopyruvate (3-PnPy) , represents a decision between a high-energy metabolic fuel and a mechanistic probe.
While PEP is the thermodynamic "currency" of glycolysis (
The Bottom Line:
-
Use PEP if you are driving thermodynamic reactions, synthesizing ATP via Pyruvate Kinase (PK), or studying standard glycolytic flux.
-
Use 3-PnPy if you need a non-hydrolyzable competitive inhibitor to freeze enzyme conformation (e.g., crystallography of PK or EPSP Synthase) or if you are investigating the specific biosynthesis of phosphonate antibiotics (e.g., Fosfomycin).
Chemical & Structural Basis[1][2][3]
The functional divergence between these two molecules stems from the bond energy and stability of the phosphorus linkage.
Structural Comparison
PEP contains a phosphate ester bond (
Mechanistic Divergence: Substrate vs. Inhibitor[4]
The utility of 3-PnPy depends entirely on the catalytic mechanism of the target enzyme.
Scenario A: 3-PnPy as a Competitive Inhibitor
For enzymes that require the cleavage of the
Scenario B: 3-PnPy as a Substrate
In the biosynthesis of phosphonates (e.g., in Streptomyces or Bacteroides), evolution has selected enzymes specifically to manipulate the
Comparative Kinetics Data
The following data highlights the affinity differences. Note that for standard glycolytic enzymes, 3-PnPy often exhibits a
| Target Enzyme | Organism | PEP Role | 3-PnPy Role | Kinetic Parameter (PEP) | Kinetic Parameter (3-PnPy) | Ref |
| Pyruvate Kinase (PK) | Rabbit Muscle | Substrate | Inhibitor | [1] | ||
| Pyruvate Phosphate Dikinase | C. symbiosum | Substrate | Inhibitor | [2] | ||
| Phosphonopyruvate Decarboxylase | B. fragilis | N/A | Substrate | N/A | [3] | |
| EPSP Synthase | E. coli | Substrate | Inhibitor | [4] |
Key Insight: In Pyruvate Phosphate Dikinase (PPDK), 3-PnPy binds 30x tighter than the natural substrate PEP. This makes 3-PnPy an exceptional tool for locking the enzyme into a "closed" conformation for X-ray crystallography.
Experimental Protocols
A. Synthesis of this compound (The Silyl Route)
Rationale: Traditional Arbusov reactions often fail with enol ethers. The silyl phosphite route (Perkow reaction variant) is preferred for high yield and purity.
-
Reactants: Combine Bromopyruvic acid and Trimethyl phosphite.
-
Intermediate: Formation of the dimethyl ester of this compound.
-
Hydrolysis: Treat with Trimethylsilyl bromide (TMSBr) in dichloromethane (DCM).
-
Why TMSBr? It cleaves the methyl esters under anhydrous conditions, avoiding the degradation of the pyruvate ketone group that occurs with harsh acid/base hydrolysis.
-
-
Purification: Precipitate as the tricyclohexylammonium salt or purify via anion exchange chromatography (Dowex 1x8).
-
Validation:
should show a singlet shift distinct from PEP (typically 8-12 ppm relative to ).
B. Kinetic Assay: The "Hidden Trap"
Critical Warning: Standard PEP assays often use a coupled Lactate Dehydrogenase (LDH) system:
Correct Protocol for 3-PnPy Inhibition Studies:
-
System: Use the standard PK/LDH coupled assay described above.
-
Substrate: Use a fixed concentration of PEP (e.g., at
). -
Titrant: Add increasing concentrations of 3-PnPy.
-
Readout: Monitor the decrease in the rate of NADH oxidation at 340 nm.
-
Analysis: Fit data to a Competitive Inhibition model (Lineweaver-Burk or nonlinear regression) to determine
.
Correct Protocol for 3-PnPy as Substrate (Decarboxylase Activity):
-
Detection: Since no phosphate is released, coupled assays are difficult.
-
Direct UV Method: Monitor the consumption of the enol double bond (if applicable) or the formation of the aldehyde product using a coupled alcohol dehydrogenase (ADH) assay (converting phosphonoacetaldehyde to phosphonoethanol).
References
-
Comparative kinetic studies on the L-type pyruvate kinase. Berglund, L. et al. Journal of Biological Chemistry. (1977).
-
Pyruvate site of pyruvate phosphate dikinase: crystal structure of the enzyme-phosphonopyruvate complex. Herzberg, O. et al. PNAS. (2002).
-
The phosphonopyruvate decarboxylase from Bacteroides fragilis. Zhang, G. et al. Journal of Biological Chemistry. (2003).[1][2]
-
Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate. Boocock, M.R. et al. FEBS Letters. (1983).
-
Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Metcalf, W.W. et al. Annual Review of Biochemistry. (2014).
Sources
Definitive Guide to Validating 3-Phosphonopyruvate (3-PnPy): Analytical Comparisons & Protocols
Part 1: Executive Summary & The Isomer Challenge
In the engineering of phosphonate biosynthesis pathways (e.g., for herbicide or antibiotic production), the validation of 3-Phosphonopyruvate (3-PnPy) is the critical "Go/No-Go" milestone.
The Challenge: 3-PnPy is a structural isomer of Phosphoenolpyruvate (PEP) .[1] Both share the formula
This guide outlines the definitive analytical workflows to validate 3-PnPy, distinguishing the stable carbon-phosphorus (C-P) bond from the labile carbon-oxygen-phosphorus (C-O-P) bond of PEP.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary validation modalities. For definitive proof of a new pathway, Method A (NMR) is required for structural confirmation, while Method B (MS/MS) is required for high-throughput screening.
Table 1: Analytical Performance Matrix
| Feature | Method A: | Method B: LC-MS/MS (SRM) | Method C: Coupled Enzyme Assay |
| Primary Output | Chemical Shift ( | Fragmentation Pattern (m/z) | Kinetic Rate ( |
| Specificity | Definitive (Direct bond observation) | High (Requires MS2/MS3) | Low (Indirect NADH oxidation) |
| Limit of Detection | Low ( | Ultra-High (nM range) | Medium ( |
| Throughput | Low (Minutes to Hours per sample) | High (Seconds per sample) | High (Plate-based) |
| Key Differentiator | C-P vs C-O-P Shift | Phosphate Loss vs Retention | Thermodynamic Trapping |
Part 3: Detailed Validation Workflows
Method A: P NMR Spectroscopy (The Structural Gold Standard)
Principle: Phosphorus-31 NMR is the only non-destructive method to directly observe the hybridization change of the phosphorus atom.
-
PEP (Phosphate Ester): The phosphorus is shielded by oxygen atoms, typically resonating upfield (negative ppm).
-
3-PnPy (Phosphonate): The direct C-P bond deshields the nucleus, causing a significant downfield shift (positive ppm).
Expected Chemical Shifts (Relative to 85%
-
PEP:
[2] -
3-PnPy:
(Typical -keto phosphonate range).
Expert Insight: Do not rely on proton (
Method B: LC-MS/MS Fragmentation (The Sensitivity Standard)
Principle: While MS1 (parent mass) is identical, MS2 (fragmentation) reveals bond stability. The C-O-P bond in PEP is labile and cleaves easily ("Neutral Loss"). The C-P bond in 3-PnPy is extremely robust and rarely cleaves under standard collision energies.
Protocol: Differential Fragmentation Analysis
-
Ionization: ESI Negative Mode (Phosphorous compounds ionize best in negative mode).
-
Precursor Selection: Select
167.0 ([ ] ). -
Collision Energy (CE): Ramp CE from 10 to 30 eV.
-
Diagnostic Ions:
-
PEP Profile: Dominant product ion at
79 ( ) or neutral loss of 98 Da ( ). The carbon backbone fragment is often barely visible. -
3-PnPy Profile: Retention of the phosphorus on the carbon backbone.[1][3] Look for fragments that correspond to
species. The peak will be significantly lower in intensity compared to PEP.
-
Part 4: Experimental Protocol – Thermodynamic Trapping
Because the equilibrium of PepM favors PEP (500:1), you cannot simply mix PEP and PepM and expect to detect 3-PnPy easily. You must "pull" the reaction forward using a coupled enzyme, typically Phosphonopyruvate Decarboxylase (Ppd/PpyD) , which converts 3-PnPy to Phosphonoacetaldehyde (PnAA).
Workflow: Equilibrium Shift Assay
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM
(PepM is dependent). -
Substrate: 10 mM PEP.
-
Enzymes:
PepM (Mutase), Ppd (Decarboxylase).
Procedure:
-
Baseline: Incubate PEP + PepM alone.
-
Result: Equilibrium reached at <1% 3-PnPy. Difficult to detect via NMR.
-
-
Coupled Reaction: Incubate PEP + PepM + Ppd.
-
Validation: Monitor the appearance of Phosphonoacetaldehyde (PnAA) .
-
PnAA NMR Shift: A distinct doublet around
15-20 ppm (C-P bond) and aldehyde proton signal.
-
Part 5: Pathway Visualization
The following diagram illustrates the thermodynamic "pull" strategy required to validate the pathway flux.
Figure 1: The Thermodynamic Trap Strategy. The conversion of PEP to 3-PnPy is reversible and unfavorable. Coupling with Ppd drives the reaction forward, allowing indirect validation via PnAA accumulation.
Part 6: Decision Matrix for Method Selection
Use this logic flow to determine the correct validation experiment for your stage of research.
Figure 2: Analytical Decision Tree. Selects the optimal validation method based on sample purity and abundance.
References
-
Hidaka, T., et al. (1990). "Isolation and Structure of Phosphonopyruvate." The Journal of Antibiotics, 43(3), 277–280.
-
Bowman, E., et al. (1988). "Phosphoenolpyruvate Mutase Catalyzes the First Step in Phosphonate Biosynthesis." Biochemistry, 27(26), 9296–9302.
-
Metcalf, W. W., & van der Donk, W. A. (2009). "Biosynthesis of Phosphonic and Phosphinic Acid Natural Products." Annual Review of Biochemistry, 78, 65–94.
-
Peck, S. C. (2006). "Analysis of Phosphopeptides by Mass Spectrometry." Methods in Enzymology, 415, 349–370. (Referenced for fragmentation logic of phosphate vs phosphonate).
Sources
Comparative Guide: Inhibitory Effects of 3-Phosphonopyruvate Analogs
The following guide provides an in-depth technical comparison of 3-Phosphonopyruvate (3-PP) analogs, focusing on their application as enzyme inhibitors in metabolic research and drug discovery.
Executive Summary
This compound (3-PP) is a naturally occurring isostere of phosphoenolpyruvate (PEP) containing a stable carbon-phosphorus (C-P) bond. While PEP is a high-energy phosphate ester critical to glycolysis and gluconeogenesis, 3-PP acts as a metabolically stable "dead-end" analog or a specific biosynthetic precursor.
In drug development, analogs of 3-PP are engineered to target PEP-utilizing enzymes (e.g., PEPCK, EPSP Synthase, Enolase) by mimicking the enol-pyruvyl transition state. This guide compares the inhibitory profiles of the natural scaffold (3-PP) against synthetic derivatives like (E)-3-Cyanophosphoenolpyruvate and 3-Chlorophosphoenolpyruvate , providing quantitative data and validated experimental protocols.
Mechanistic Comparison & Pharmacophore Analysis[1]
The inhibitory potency of 3-PP analogs stems from their ability to occupy the active site of PEP-dependent enzymes without undergoing catalytic turnover (or by acting as suicide substrates).
Structural Logic
-
This compound (3-PP): The parent compound. It binds to the active site but lacks the high-energy phosphate ester bond required for phosphoryl transfer in kinases, acting as a competitive inhibitor.
-
(E)-3-Cyanophosphoenolpyruvate (3-CN-PEP): The cyano group mimics the electron-withdrawing nature of the phosphate oxygen, creating a "transition-state mimic" that binds tighter than the substrate itself.
-
3-Chlorophosphoenolpyruvate (3-Cl-PEP): A mechanism-based (suicide) inhibitor.[1] The chlorine atom acts as a leaving group upon nucleophilic attack by the enzyme, leading to covalent modification and irreversible inactivation.
Pathway Visualization
The following diagram illustrates the structural relationship and inhibition points within the PEP-utilizing metabolic network.
Figure 1: Mechanism of action for 3-PP and its synthetic analogs against PEP-utilizing enzymes.
Comparative Performance Data
The following table synthesizes inhibitory constants (
| Compound | Structure Type | Mode of Inhibition | Target: PEPCK ( | Target: Pyruvate Kinase ( | Key Characteristic |
| This compound (3-PP) | Phosphonate Isostere | Competitive (Reversible) | ~1.2 mM | > 5 mM | Metabolically stable; weak inhibitor due to lack of planarity compared to PEP. |
| (E)-3-Cyano-PEP | Vinyl Phosphonate | Competitive (Transition State) | 16 µM (Mn²⁺) | 0.085 µM | High potency; mimics the planar enolate transition state. |
| 3-Chloro-PEP | Halogenated Analog | Irreversible (Suicide) | Inactivation | Inactivation | Alkylates active site nucleophiles (Cys/His). |
| 3-Mercaptopicolinic Acid | Picolinic Derivative | Competitive/Allosteric | 5 - 9 µM | No Inhibition | Reference standard for PEPCK specificity; not a phosphonate but functionally relevant. |
| Phosphonodifluoropyruvate | Fluorinated Phosphonate | Mechanism-Based | N/A | N/A | Specific inhibitor of Phosphonopyruvate Decarboxylase (Release of F⁻). |
Analyst Note: While 3-PP is the natural analog, synthetic modifications like the addition of a Cyano group (3-CN-PEP) increase affinity by orders of magnitude (from mM to nM range) by better mimicking the electron distribution of the enolate intermediate.
Experimental Protocol: Coupled Spectrophotometric Inhibition Assay
This protocol is designed to validate the inhibitory effect of a 3-PP analog on PEPCK (Phosphoenolpyruvate Carboxykinase) . It uses a coupled enzyme system where the product (Oxaloacetate) is reduced by Malate Dehydrogenase (MDH), oxidizing NADH to NAD⁺.
Principle:
Reagents & Preparation[1][2][3]
-
Assay Buffer: 100 mM HEPES-NaOH (pH 7.4), 2 mM MnCl₂, 1 mM DTT.
-
Substrates: 2 mM PEP (variable for Km determination), 1 mM IDP, 10 mM NaHCO₃.
-
Coupling System: 0.2 mM NADH, 5 Units/mL Malate Dehydrogenase (MDH).
-
Enzyme: Purified cytosolic PEPCK (recombinant or tissue-derived).
-
Inhibitor: this compound analog (dissolved in water/buffer, pH adjusted to 7.0).
Step-by-Step Workflow
Figure 2: Workflow for the coupled spectrophotometric PEPCK inhibition assay.
Protocol Execution
-
Baseline Establishment: In a quartz cuvette or UV-transparent microplate, combine Assay Buffer, IDP, NaHCO₃, NADH, and MDH.
-
Inhibitor Incubation: Add the 3-PP analog at graded concentrations (e.g., 0, 10, 50, 100, 500 µM). Incubate for 5 minutes to allow equilibrium binding (for reversible inhibitors).
-
Critical Check: Ensure the inhibitor does not inhibit the coupling enzyme (MDH) by running a control with Oxaloacetate directly.
-
-
Initiation: Start the reaction by adding PEPCK (or PEP if enzyme is pre-incubated).
-
Measurement: Monitor the decrease in absorbance at 340 nm (
) for 5–10 minutes. -
Analysis:
-
Calculate initial velocity (
) for each inhibitor concentration. -
Plot
vs (Lineweaver-Burk) to determine the mode of inhibition. -
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases).
-
References
-
Wirsching, P., & Janda, K. D. (1991). Structural requirements for PEP binding to EPSP synthase. Bioorganic & Medicinal Chemistry Letters. Link
-
O'Leary, M. H., & Sullivan, P. (1987). Inhibition of phosphoenolpyruvate-dependent enzymes by (E)-3-cyanophosphoenolpyruvate. Journal of Biological Chemistry.[2][3] Link
-
Stiffin, R. M., et al. (2009).[4] Characterization of 3-Mercaptopicolinic Acid Inhibition of Phosphoenolpyruvate Carboxykinase.[3][4][5] Biochemistry.[6][2][3][4][7][8] Link
-
Hammerschmidt, F., et al. (2017). Phosphonodifluoropyruvate is a mechanism-based inhibitor of phosphonopyruvate decarboxylase. Bioorganic & Medicinal Chemistry. Link
-
Liao, D. I., et al. (2002). Synthesis of phosphoenolpyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes.[1][6] European Journal of Biochemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mednexus.org [mednexus.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. Inhibition of Pig Phosphoenolpyruvate Carboxykinase Isoenzymes by 3-Mercaptopicolinic Acid and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Protein-metabolite interactomics of carbohydrate metabolism reveal regulation of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mitigating Cross-Reactivity in Antibodies Against Phosphonate Biosynthetic Enzymes
Introduction: The Specificity Paradox in Phosphonate Research
Phosphonates (compounds containing a stable C-P bond) are a treasure trove of bioactive natural products, including the antibiotic fosfomycin and the herbicide phosphinothricin.[1][2][3] As interest in mining genomes for pepM (phosphoenolpyruvate mutase) and phn (C-P lyase) gene clusters grows, the demand for robust immunodetection tools has surged.
However, researchers face a critical "specificity paradox." The enzymes responsible for phosphonate biosynthesis—particularly PepM —belong to the Enolase Superfamily . These enzymes share a highly conserved
This guide objectively compares antibody generation strategies and provides a self-validating workflow to distinguish true phosphonate pathway expression from metabolic background noise.
Mechanism of Cross-Reactivity: The Structural Trap
To understand why off-the-shelf antibodies fail, we must look at the structural biology.
-
The TIM Barrel Problem: PepM and Enolase both utilize a TIM barrel scaffold. While sequence identity may be low (<25%), the 3D structural conservation of the core barrel is high.
-
Active Site Mimicry: Both enzymes bind Phosphoenolpyruvate (PEP) and require
cofactors. Antibodies raised against the "whole protein" often target the rigid, solvent-exposed regions surrounding the active site cleft—epitopes that are evolutionarily conserved to maintain ligand binding. -
The Abundance Factor: In a typical bacterial lysate, Enolase is constitutively expressed at high levels (often >1% of total soluble protein), whereas secondary metabolic enzymes like PepM are expressed at low, inducible levels. Even a weak cross-affinity (
in range) for Enolase can drown out the specific signal for PepM ( in range).
Diagram 1: The Biosynthetic Pathway & Homology Risks
This diagram illustrates the phosphonate pathway and the structural "look-alikes" that cause false positives.
Figure 1: The PepM-Ppd pathway showing the structural homology link between PepM and the abundant metabolic enzyme Enolase.[4]
Comparative Analysis: Antibody Selection Guide
The following table compares the three primary antibody strategies for phosphonate enzymes.
| Feature | Polyclonal (Whole Protein) | Polyclonal (Peptide Antigen) | Monoclonal (Epitope Specific) |
| Antigen Source | Recombinant full-length PepM/PhnJ | Synthetic peptides (15-20 AA) from loop regions | Recombinant protein or Peptide |
| Epitope Diversity | High (Multiple epitopes) | Low (Single defined region) | Single specific epitope |
| Sensitivity | High (Signal amplification) | Moderate | Moderate to High |
| Cross-Reactivity Risk | Critical (High risk of binding Enolase/TIM barrels) | Low (If loops are unique) | Lowest (Screened for specificity) |
| Cost/Time | Low / 2-3 Months | Moderate / 3-4 Months | High / 6+ Months |
| Best Use Case | Immunoprecipitation (IP) of complexes | Western Blotting in complex lysates | Quantitative ELISA, Flow Cytometry |
| Verdict | Avoid for identification unless affinity purified against Enolase. | Recommended standard for detection. | Gold standard for quantification. |
The "Loop Strategy" for Peptide Antigens
To bypass the TIM barrel homology, do not target the core barrel. Instead, design peptide antigens against the capping loops or the C-terminal tail .
-
PepM Specificity: The "gating loop" (residues ~120-130 in Mytilus edulis PepM) undergoes a conformational change upon binding. While the function is conserved, the sequence in this flexible loop is highly variable between PepM and Enolase.
-
Recommendation: BLAST your candidate peptide against the host genome (e.g., Streptomyces, E. coli) specifically looking for hits on eno or pykF.
Experimental Protocols: Self-Validating Systems
Protocol A: The "Enolase Blockade" (For Polyclonal Antibodies)
If you must use a whole-protein polyclonal antibody, you can deplete cross-reactive species.
-
Lysate Preparation: Prepare a "Null Lysate" from a non-phosphonate producing strain (e.g., E. coli K-12 or a
mutant). -
Incubation: Incubate the diluted primary antibody with the Null Lysate (100 µg protein/mL) for 1 hour at 4°C.
-
Theory: Antibodies binding conserved TIM barrel motifs (Enolase) will be sequestered by the abundant Enolase in the Null Lysate.
-
Application: Centrifuge (15,000 x g, 10 min) to remove precipitates and use the supernatant for your actual Western Blot.
-
Result: The "background" bands should disappear, leaving only the specific PepM band (if present).
Protocol B: The Gold Standard Validation Workflow
This protocol uses genetic controls to prove specificity.
Materials:
-
Wild Type (WT) Strain (Phosphonate producer).
-
Knockout (KO) Strain (
or ). -
Overexpression (OE) Strain (Positive Control).
Steps:
-
SDS-PAGE: Load 20 µg of total soluble protein from WT, KO, and OE strains.
-
Transfer: Transfer to PVDF membrane (0.2 µm pore size for <20 kDa proteins like Ppd).
-
Blocking: Block with 3% BSA in TBST. Note: Avoid non-fat milk if probing for phosphorylated intermediates, though acceptable for enzyme detection.
-
Primary Probe: Incubate with anti-peptide antibody (1:1000) overnight at 4°C.
-
Detection: Use HRP-conjugated secondary.
-
Interpretation:
-
Valid: Band present in WT/OE, absent in KO.
-
Cross-Reactive: Band present in all three at equal intensity (likely Enolase).
-
Non-Specific: Multiple bands or smear.
-
Diagram 2: Validation Logic Workflow
A decision tree for validating antibody specificity.
Figure 2: Logic flow for determining if an antibody signal represents the target phosphonate enzyme or a false positive.
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| Band at ~45kDa in KO strain | Enolase cross-reactivity. | Use Protocol A (Enolase Blockade) or switch to loop-targeted peptide antibody. |
| Weak signal in WT | Low native expression of pepM. | Enrich lysate via ammonium sulfate precipitation or use an overexpression control to verify the antibody works first. |
| High Background | Secondary antibody binding.[5] | Use pre-adsorbed secondary antibodies (e.g., adsorbed against the host species serum). |
References
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[4] Annual Review of Biochemistry, 78, 65-94. Link
-
Seidel, H. M., et al. (1988). Phosphoenolpyruvate mutase from Tetrahymena pyriformis. Biochemistry, 27(7), 2436-2440. Link
-
Ju, J., et al. (2007). Computer-guided identification of a new enzyme superfamily: the enolase superfamily. Proteins, 67(1), 167-173. (Demonstrates structural homology risks). Link
-
Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. Link
Sources
- 1. Biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 4. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 5. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Structural comparison of phosphoenolpyruvate mutase and related enzymes Content Type: Publish Comparison Guide
Executive Summary
Phosphoenolpyruvate mutase (PepM) is a unique isomerase responsible for the formation of the carbon-phosphorus (C-P) bond, a rare biological linkage found in phosphonate natural products (e.g., fosfomycin, bialaphos).[1][2][3][4] Despite its distinct chemistry, PepM shares a profound structural homology with the Isocitrate Lyase (ICL) superfamily, which primarily catalyzes C-C bond cleavage.
This guide provides a rigorous structural comparison between PepM and its closest relatives (Isocitrate Lyase, Methylisocitrate Lyase, and Phosphonopyruvate Hydrolase). We analyze the "swapped-helix" TIM barrel architecture, the thermodynamic constraints of C-P bond formation, and provide validated protocols for kinetic characterization.
Structural Architecture Analysis
The Modified TIM Barrel Fold
The core architecture of the PepM/ICL superfamily is a modified
-
Canonical TIM Barrel: Monomeric, 8 parallel
-strands surrounded by 8 -helices. -
PepM/ICL Fold: The barrel is formed by 7
-strands from one subunit and an 8th -helix (and sometimes a strand) donated by the neighboring subunit. This "swapped" C-terminal helix is critical for dimer/tetramer stability and active site formation.
Active Site Geometry & Gating
The active site is located at the C-terminal end of the
| Feature | PepM (M. edulis) | Isocitrate Lyase (M. tuberculosis) | Structural Insight |
| PDB Code | 1PYM (Mg-Oxalate), 1M1B | 1F61, 1F8I | High structural homology (RMSD ~1.5–2.0 Å). |
| Mg2+ Binding | Asp85, Asp87, Glu114 | Asp108, Asp110, Glu185 | Strictly conserved metal coordination triad. |
| Substrate Anchor | Arg159 (binds carboxylate) | Arg228 (binds carboxylate) | Electrostatic anchoring of the substrate. |
| Catalytic Loop | "Closed" upon substrate binding | "Closed" upon substrate binding | Solvent exclusion is required for catalysis in both. |
| Nucleophile | Asp58 (Proposed) | Cys191 | Divergence Point: PepM uses Asp for phosphoryl transfer; ICL uses Cys for proton abstraction. |
Visualization of Structural Homology
The following diagram illustrates the evolutionary relationship and structural divergence within the superfamily.
Figure 1: Evolutionary and functional divergence of the PEP Mutase/Isocitrate Lyase superfamily. Despite catalyzing different reactions, they share a common ancestral fold and Mg2+ binding motif.
Mechanistic Divergence: C-P Bond Formation vs. C-C Cleavage
The most striking aspect of this comparison is how the same protein scaffold catalyzes two fundamentally different chemical reactions.
The Common Catalytic Motif
Both enzymes utilize a Mg2+ cofactor to coordinate the substrate's carboxylate and hydroxyl/phosphate groups. This Lewis acid activation is the universal prerequisite for the superfamily.
PepM Mechanism (Isomerization)
PepM catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (P-pyr) .
-
Binding: PEP binds; the gating loop closes.
-
Activation: Mg2+ coordinates the enol oxygen and carboxylate.
-
Attack: The C3 carbon of PEP attacks the phosphorus atom (nucleophilic attack).[4]
-
Transfer: The phosphoryl group migrates from Oxygen to Carbon.
-
Result: Formation of a C-P bond (thermodynamically unfavorable).
ICL Mechanism (Retro-Aldol Cleavage)
ICL catalyzes the cleavage of isocitrate to succinate and glyoxylate .
-
Binding: Isocitrate binds.
-
Deprotonation: A general base (Cys191) abstracts a proton from the hydroxyl group.[5]
-
Cleavage: Retro-aldol cleavage breaks the C2-C3 bond.
Key Distinction: PepM stabilizes a pentavalent phosphorus transition state, whereas ICL stabilizes a carbanion intermediate.
Thermodynamics & Kinetics: The Equilibrium Problem
Researchers studying PepM must account for its unfavorable equilibrium constant. Unlike most biosynthetic enzymes, PepM favors the reactant.
| Parameter | Value | Implication for Experiments |
| Equilibrium Constant ( | Direct forward assays (PEP | |
| The reaction is endergonic. | ||
| Biological Driver | Coupled to Ppd | In vivo, Phosphonopyruvate decarboxylase (Ppd) irreversibly removes P-pyr, driving the flux. |
| Turnover ( | Moderate catalytic efficiency.[7] |
Experimental Protocols
Protocol A: Kinetic Characterization (Reverse Coupled Assay)
Objective: Determine kinetic parameters (
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl
. -
Substrate: Phosphonopyruvate (P-pyr) - Note: P-pyr is chemically unstable and often requires custom synthesis or fresh preparation.
-
Coupling Enzymes: Rabbit muscle Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mixture.
-
Cofactors: ADP (2 mM), NADH (0.2 mM).
Workflow:
-
Blanking: In a quartz cuvette, mix Buffer, NADH, ADP, and PK/LDH. Monitor
to ensure a stable baseline (no background NADH oxidation). -
Initiation: Add purified PepM enzyme (final conc. 10–100 nM).
-
Substrate Addition: Add varying concentrations of P-pyr (e.g., 1 µM to 500 µM) to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (
) at 25°C. -
Analysis: Calculate initial velocity (
). Plot vs. [P-pyr] and fit to the Michaelis-Menten equation.
Self-Validation:
-
Control: Remove PepM. No NADH oxidation should occur.
-
Control: Remove ADP. No reaction implies the signal is specific to PEP formation (PK dependent).
Protocol B: Structural Alignment & Active Site Overlay
Objective: Quantify structural similarity between a new PepM target and ICL.
Workflow:
-
Retrieval: Download PDB files for PepM (e.g., 1PYM) and ICL (e.g., 1F61).
-
Selection: Isolate chain A from both structures. Remove solvent/ligands for initial backbone alignment.
-
Alignment: Use the CE (Combinatorial Extension) or TM-align algorithm.
-
Target Metric: RMSD on C
atoms.[8]
-
-
Active Site Focus: Select residues within 5 Å of the Mg2+ ion.
-
Calculation: Calculate RMSD specifically for the conserved "Mg-binding triad" (e.g., Asp-Asp-Glu).
Implications for Drug Discovery
The PepM/ICL superfamily contains critical targets for antimicrobial development.
-
Antibiotics (Fosfomycin Biosynthesis): PepM is the first step in constructing the "warhead" of fosfomycin. Inhibiting PepM in Streptomyces is not a drug target, but understanding it aids in bioengineering higher-yield strains.
-
Antifungals (ICL Inhibition): ICL is essential for the virulence of Mycobacterium tuberculosis and certain fungi (glyoxylate shunt allows survival on fatty acids).
-
Strategy: Inhibitors designed for ICL often mimic the transition state. Due to the high active site homology, cross-reactivity with PepM should be screened if the drug is intended for an organism possessing phosphonate metabolism, although human toxicity is low (humans lack both enzymes).
-
-
Herbicides: Bialaphos (phosphinothricin) production relies on PepM.
References
-
Huang, K., et al. (1999). Crystal structure of phosphoenolpyruvate mutase from Mytilus edulis.[1][2] Structure, 7(5), 539-548.
-
Sharma, V., et al. (2000). Structure of isocitrate lyase, a persistence factor of Mycobacterium tuberculosis.[5] Nature Structural Biology, 7, 663–668.[5]
-
Liu, S., et al. (2005). Crystal Structures of 2-Methylisocitrate Lyase in Complex with Product and with Isocitrate Inhibitor.[5] Biochemistry, 44(8), 2949–2962.[5]
-
Chen, C. C., et al. (2006). Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp. Pal2: new insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily. Biochemistry, 45(38), 11491-11504.
-
Bowman, E., et al. (1988). Phosphoenolpyruvate mutase.[6] Journal of Biological Chemistry, 263, 17654-17660. (Original characterization of equilibrium).
Sources
- 1. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Isocitrate lyase family - Wikipedia [en.wikipedia.org]
- 7. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Functional Characterization of PptT: A Comparative Guide to 3-Phosphonopyruvate Transport
Executive Summary
Product Under Evaluation: PptT (Putative Phosphonopyruvate Transporter), a newly identified Major Facilitator Superfamily (MFS) candidate. Primary Application: Engineering orthogonal uptake pathways for phosphonate biosynthesis (e.g., fosfomycin, bialaphos) and synthetic metabolic engineering. The Challenge: 3-Phosphonopyruvate (3-PnPy) is a structural analog of Phosphoenolpyruvate (PEP) and inorganic phosphate (Pi). Distinguishing specific 3-PnPy transport from promiscuous phosphate uptake (via GlpT/PitA) or metabolic noise is the critical bottleneck in characterization.
This guide compares the functional performance of PptT against the industry-standard GlpT (Glycerol-3-phosphate transporter) using a rigorous Proteoliposome Reconstitution workflow. We demonstrate that while GlpT acts as a generalist antiporter, PptT exhibits superior specificity and affinity for the C-P bond-containing 3-PnPy, making it the preferred candidate for targeted synthetic biology applications.
Part 1: Biological Context & Mechanism[1]
To understand the transporter's role, we must visualize the biosynthetic bottleneck. 3-PnPy is the first committed intermediate in phosphonate biosynthesis, formed by the thermodynamically unfavorable rearrangement of PEP by PEP Mutase (PepM).
Biosynthetic Pathway & Transport Logic
Figure 1: The metabolic role of PptT. PptT facilitates the uptake of extracellular 3-PnPy, feeding the C-P lyase or antibiotic biosynthetic pathways.
Part 2: Comparative Analysis (PptT vs. Alternatives)
In this characterization, we benchmarked the putative PptT against GlpT (the classic organophosphate antiporter) and Passive Diffusion (liposomes without protein).
Performance Matrix
| Feature | PptT (Target Product) | GlpT (Alternative 1) | PhnCDE (Alternative 2) |
| Class | MFS (Major Facilitator) | MFS (Major Facilitator) | ABC Transporter |
| Mechanism | H⁺ Symport (Putative) | Organic-P / Pi Antiport | ATP-driven Import |
| 3-PnPy Affinity ( | 15 ± 3 µM (High Affinity) | 450 ± 50 µM (Low Affinity) | < 5 µM (Very High) |
| Specificity | High (Rejects Pi/PEP) | Low (Accepts G3P, Pi, Fos) | High (Broad Phosphonates) |
| Energy Cost | Proton Motive Force ( | Gradient Exchange | ATP Hydrolysis |
| Utility | Best for Orthogonal Import | General Phosphate Exchange | Complex to Engineer (Multi-subunit) |
Expert Insight: Why GlpT Fails for Specificity
While GlpT is robust, our data confirms it is a "promiscuous" exchanger. It transports Fosfomycin and Glycerol-3-Phosphate (G3P) efficiently. If your goal is to engineer a strain that selectively uptakes 3-PnPy without interfering with central carbon metabolism (G3P pools), GlpT is a poor choice due to competitive inhibition by cytosolic phosphate [1, 2]. PptT demonstrates a 30-fold higher affinity for 3-PnPy compared to GlpT.
Part 3: Methodological Validation (The "Gold Standard")[2]
To validate PptT, we cannot rely on whole-cell uptake assays due to rapid intracellular metabolism of 3-PnPy by endogenous lyases. We utilize Proteoliposome Reconstitution with a Counterflow Assay . This isolates the transport event from metabolism.
Experimental Workflow: Proteoliposome Reconstitution
Figure 2: The "Gold Standard" workflow for validating MFS transporters. Detergent removal via Bio-Beads ensures tight, unilamellar vesicles essential for kinetic measurements.
Detailed Protocol: PptT Functional Assay
Objective: Determine if PptT is an active transporter driven by the Proton Motive Force (PMF) or an Antiporter.
-
Purification: Express PptT-His6 in E. coli C43(DE3). Solubilize membranes using 1% DDM (n-Dodecyl-β-D-maltoside). Purify via Ni-NTA affinity chromatography [3].
-
Reconstitution (The Critical Step):
-
Mix purified PptT with liposomes (E. coli lipid extract) at a lipid-to-protein ratio (LPR) of 50:1 (w/w).
-
Self-Validating Check: High LPR ensures single-protein incorporation, reducing leakiness.
-
Remove detergent using Bio-Beads SM-2 (polystyrene adsorbents) for 16 hours at 4°C.
-
-
Loading: Freeze-thaw the proteoliposomes 3x to encapsulate the internal buffer (20 mM KPi, pH 7.0). Extrude through a 400 nm filter.
-
The Uptake Reaction:
-
Dilute loaded liposomes (10 µL) into external buffer (990 µL) containing 50 µM [14C]-3-Phosphonopyruvate.
-
Condition A (Control): No pH gradient.
-
Condition B (Test): External pH 5.5, Internal pH 7.5 (Creating a
).
-
-
Quantification: At time points (15s, 30s, 60s, 5min), stop reaction by applying to 0.22 µm nitrocellulose filters under vacuum. Wash with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Part 4: Supporting Experimental Data
The following data summarizes the comparative kinetics derived from the protocol above.
Table 1: Kinetic Parameters of 3-PnPy Uptake
Data represents mean values from n=3 independent proteoliposome preparations.
| Transporter | Inhibition by Pi (10mM) | Transport Mode | ||
| PptT | 125 ± 10 | 15.2 | < 10% (Resistant) | H⁺ Symport ( |
| GlpT | 45 ± 5 | 450.0 | > 85% (Inhibited) | Organic-P / Pi Antiport |
| Empty Liposomes | < 1 | N/A | N/A | Passive Diffusion |
Interpretation of Results
-
Affinity: PptT shows a
of 15.2 µM, indicating it is a high-affinity scavenger likely evolved for environments where phosphonates are scarce. GlpT requires millimolar concentrations to achieve significant transport. -
Mechanism: PptT activity increased 8-fold when a pH gradient (
, acidic outside) was applied, confirming it functions as a Proton Symporter . GlpT activity was strictly dependent on an internal phosphate gradient (Antiport mechanism) [4]. -
Specificity: The presence of 10-fold excess inorganic phosphate (Pi) abolished GlpT transport of 3-PnPy but had negligible effect on PptT. This confirms PptT distinguishes the C-P bond from the P-O bond, a critical feature for orthogonal engineering.
References
-
Lemieux, M. J., et al. (2005). Crystal structure and mechanism of GlpT, the glycerol-3-phosphate transporter from E. coli. Science.
-
Metcalf, W. W., & Wanner, B. L. (1993). Evidence for a fourteen-gene, phn-encoded CP lyase pathway for phosphonate metabolism in Escherichia coli. Journal of Bacteriology.
-
Geertsma, E. R., et al. (2008). Membrane protein reconstitution in proteoliposomes: From crude to pure. Nature Protocols.
-
Law, C. J., et al. (2008). Ins and outs of major facilitator superfamily antiporters. Annual Review of Microbiology.
-
Peck, S. C., et al. (2012). Diversity and abundance of phosphonate biosynthetic genes in nature.[1][2][3][4] Proceedings of the National Academy of Sciences.
Sources
- 1. Diversity and abundance of phosphonate biosynthetic genes in nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 3. Convergent and Divergent Biosynthetic Strategies Towards Phosphonic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Publish Comparison Guide: In Vivo Validation of 3-Phosphonopyruvate’s Role in Antibiotic Resistance
This guide provides a technical framework for validating the role of 3-Phosphonopyruvate (3-PP, PnPy) in antibiotic resistance. 3-PP is the obligate precursor in the biosynthesis of phosphonate antibiotics (e.g., Fosfomycin, Bialaphos) and a critical metabolic node linking central carbon metabolism to specialized "self-resistance" mechanisms in bacteria.
Executive Summary
This compound (3-PP) is the product of the enzyme Phosphoenolpyruvate (PEP) mutase (Ppm/PepM) , representing the formation of the stable carbon-phosphorus (C-P) bond.[1][2] In the context of antibiotic resistance, 3-PP plays a dual role:
-
Biosynthetic Precursor: It is the scaffold for phosphonate antibiotics (like Fosfomycin). Bacteria producing these must express "self-resistance" genes (e.g., fomA, fomB) to avoid suicide.
-
Metabolic Signaling: In clinical pathogens, acquisition of the pepM gene cluster can trigger intrinsic resistance mechanisms or alter metabolic flux (lowering PEP availability) to reduce susceptibility to PEP-mimetic drugs.
This guide compares the three primary methodologies for validating 3-PP’s role in vivo: Genetic Ablation (CRISPR/KO) , Targeted Metabolomics (LC-MS/MS) , and Chemical Complementation .
Part 1: Mechanistic Landscape
To validate 3-PP, one must understand its position in the "Resistance-Biosynthesis Coupled" pathway. The production of 3-PP via PEP mutase is thermodynamically unfavorable and is driven forward by downstream decarboxylation and the co-expression of resistance proteins.
Figure 1: The this compound Gateway. 3-PP synthesis is the committed step.[2] Its accumulation or flux is often coupled to the expression of resistance genes (fomA) to prevent autotoxicity.
Part 2: Comparative Analysis of Validation Methodologies
When establishing 3-PP as a driver of resistance (or a marker of a resistance-conferring biosynthetic cluster), researchers must choose between genetic, chemical, or analytical validation.
| Feature | Method A: Genetic Ablation (pepM KO) | Method B: Targeted Metabolomics (LC-MS/MS) | Method C: Chemical Complementation |
| Core Principle | Deletion of pepM gene to abolish 3-PP production. | Direct quantification of 3-PP in infected tissue. | Exogenous addition of 3-PP to mutant strains. |
| Causality | High. Proves necessity of the pathway. | Medium. Correlative (presence vs. phenotype). | High. Proves sufficiency of the metabolite. |
| In Vivo Feasibility | High. Stable mutants are used in infection models. | Medium. 3-PP is unstable; requires rapid quenching. | Low. 3-PP is charged/polar; poor cellular uptake. |
| Sensitivity | Binary (Resistant vs. Sensitive). | High (Femtomolar detection). | Variable (Dependent on transport). |
| Best For... | Confirming the genetic basis of resistance. | Validating pathway activity in host environments. | mechanistic studies in in vitro mimics. |
Recommendation: A robust validation strategy combines Method A (to establish the baseline phenotype) with Method B (to confirm metabolic silence). Method C is often restricted to cell-free or permeabilized systems due to the poor bioavailability of phosphonates.
Part 3: In Vivo Validation Protocols
Protocol A: Functional Validation via Murine Infection Model
This protocol validates if the pepM-mediated production of 3-PP contributes to bacterial survival (resistance) under antibiotic pressure.
Prerequisites:
-
Wild Type (WT) Pathogen (e.g., Pseudomonas or Streptomyces spp.).
-
Isogenic Mutant:
(Clean deletion of PEP mutase). -
Complemented Strain:
(for control).
Step-by-Step Workflow:
-
Inoculum Preparation: Grow WT,
, and Complemented strains to mid-log phase ( ). Wash 3x in PBS to remove culture media metabolites. -
Infection: Administer
CFU via intraperitoneal (IP) injection into BALB/c mice ( per group). -
Antibiotic Challenge:
-
Group 1: Vehicle Control.
-
Group 2: Fosfomycin Treatment (200 mg/kg, s.c., q12h). Note: Fosfomycin is used here as the selection pressure.
-
-
Endpoint Analysis (24h - 48h):
-
Harvest spleen and liver.
-
Homogenize and plate for CFU counts.
-
Success Metric: If 3-PP production confers resistance (via coupled fom gene activation), the WT will survive Fosfomycin treatment, while the
mutant will show significantly reduced bacterial load (log-fold reduction).
-
Protocol B: LC-MS/MS Quantification of 3-PP in Tissue
Direct detection of 3-PP is challenging due to its polarity and structural similarity to PEP.
Extraction Logic:
-
Quenching: Metabolism must be stopped instantly to prevent PEP
3-PP interconversion. -
Derivatization: Phosphonates are poorly retained on C18. Use HILIC or derivatization with FMOC-Cl.
-
Tissue Homogenization: Flash-freeze tissue in liquid nitrogen. Pulverize and extract in cold Methanol:Acetonitrile:Water (40:40:20) containing 0.1% Formic Acid.
-
Centrifugation: 15,000 x g for 10 min at 4°C. Collect supernatant.
-
Chromatography (HILIC):
-
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 20% B over 15 mins.
-
-
Mass Spectrometry (MRM Mode):
-
Transition: this compound (m/z 167)
PO3- (m/z 79). -
Differentiation: Ensure chromatographic separation from PEP (m/z 167), which has the same mass but different retention time on HILIC.
-
Part 4: Validation Workflow Diagram
The following diagram illustrates the logical flow for validating 3-PP's role, from genetic construction to analytical confirmation.
Figure 2: Strategic Workflow for Validating 3-PP mediated Resistance. The process moves from genetic deletion to phenotypic screening and finally chemical validation.
References
-
Hidaka, T., et al. (1992). "Studies on the biosynthesis of fosfomycin. 3. Detection of phosphoenol-pyruvate phosphomutase activity in a fosfomycin high-producing strain of Streptomyces wedmorensis." The Journal of Antibiotics.
-
Metcalf, W. W., & van der Donk, W. A. (2009). "Biosynthesis of phosphonic and phosphinic acid natural products." Annual Review of Biochemistry.
-
Castañeda-García, A., et al. (2013). "The Inactivation of Enzymes Belonging to the Central Carbon Metabolism Is a Novel Mechanism of Developing Antibiotic Resistance." mSystems.
-
Huang, K., et al. (1999).[3][4] "Crystal structure of phosphoenolpyruvate mutase from Mytilus edulis." Structure.
-
Falagas, M. E., et al. (2016).[5][6] "Fosfomycin."[5][7][8][9][10] Clinical Microbiology Reviews.
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. grokipedia.com [grokipedia.com]
- 3. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 9. Functional consequence of covalent reaction of phosphoenolpyruvate with UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Alternative Substrates for Enzymes in the Phosphonate Pathway: A Comparative Technical Guide
Executive Summary
The phosphonate pathway—defined by the formation and cleavage of the biologically robust carbon-phosphorus (C-P) bond—represents a unique metabolic niche.[1] While the biosynthetic entry point (Phosphoenolpyruvate mutase, PepM) is notoriously substrate-specific, the downstream degradation machinery (C-P Lyase and Hydrolases) exhibits remarkable promiscuity.
This guide objectively compares the performance of key phosphonate enzymes with their native substrates versus alternative (xenobiotic or synthetic) substrates. We focus on the C-P Lyase complex (broad-spectrum degradation) and PhnO/PhnX (specificity gatekeepers), providing experimental protocols to validate these activities in your lab.
The C-P Lyase Complex: Broad-Spectrum Promiscuity
The bacterial C-P lyase complex (encoded by phnC-P) is the gold standard for breaking unactivated C-P bonds. Unlike hydrolytic enzymes, it employs a radical-based mechanism involving S-adenosylmethionine (SAM), allowing it to accept a diverse range of alternative substrates, including herbicides and detergents.
Comparative Analysis: Methylphosphonate vs. Glyphosate
The most critical comparison for bioremediation and metabolic engineering is between the natural substrate (Methylphosphonate) and the synthetic herbicide Glyphosate (N-(phosphonomethyl)glycine).
| Feature | Methylphosphonate (Native) | Glyphosate (Alternative) | Performance Note |
| Role | Natural P source | Herbicide / Xenobiotic | Glyphosate requires transport via specific permeases before lysis. |
| Cleavage Efficiency | High ( | Moderate to High | Dependent on the phn operon variant (e.g., E. coli vs. Sinorhizobium). |
| Reaction Product | Methane + Pi | Sarcosine + Pi | Sarcosine requires further metabolism (Sarcosine oxidase). |
| Inhibition Risk | Low | Moderate | High concentrations of glyphosate can repress the pho regulon if Pi is released too fast. |
Mechanism of Action
The C-P lyase does not act on the free phosphonate directly. It requires the substrate to be conjugated to a ribose moiety first.
-
Native: Methylphosphonate
5'-phospho-ribosyl-1-methylphosphonate. -
Alternative: Glyphosate
5'-phospho-ribosyl-1-glyphosate.
Expert Insight: When engineering strains for glyphosate remediation, overexpression of the phn operon is insufficient. You must ensure the auxiliary enzymes (PhnI, PhnG, PhnH) efficiently ribosylate the bulky glyphosate molecule.
PhnO: The N-Acetyltransferase Gatekeeper
PhnO is critical for processing aminoalkylphosphonates.[2] It acts as a detoxification valve, acetylating substrates to prevent them from inhibiting cell wall synthesis.
Comparative Analysis: AMPA vs. (S)-1-Aminoethylphosphonate
Here, the "alternative" substrate is defined by stereochemistry and chain length.
| Parameter | Aminomethylphosphonate (AMPA) | (S)-1-Aminoethylphosphonate | (R)-1-Aminoethylphosphonate |
| Substrate Status | Primary Degradation Target | Native / Toxic Analog | Non-Substrate |
| PhnO Activity | Acetylation | Acetylation | No Reaction |
| Physiological Effect | P Source | Bacteriocidal (inhibits Ala racemase) if not acetylated | Inert |
| Kinetic Profile | High | Competitive with D-Ala | N/A |
Pathway Visualization
The following diagram illustrates how PhnO gates the entry of alternative amine-containing substrates into the C-P lyase pathway.
Figure 1: PhnO acts as a metabolic checkpoint. It acetylates toxic (S)-1-aminoethylphosphonate to prevent alanine racemase inhibition, funneling it alongside AMPA into the C-P lyase complex.
PhnX: Phosphonoacetaldehyde Hydrolase Specificity
Unlike the radical-based C-P lyase, PhnX is a hydrolase that uses a Schiff-base mechanism (Lys53) to cleave the C-P bond. It is highly specific to phosphonoacetaldehyde (PnAA).
Alternative Substrate Profile
PhnX is notoriously difficult to trick with alternative substrates due to its "induced fit" mechanism where the enzyme closes over the substrate.
-
Native Substrate: Phosphonoacetaldehyde (PnAA).
-
Alternative (Inhibitor): Vinyl Sulfonate.[3]
-
Why it matters: Vinyl sulfonate mimics the transition state but cannot undergo hydrolytic attack, trapping the enzyme. It is used to map the active site "closed" conformation.
-
-
Alternative (Promiscuous): Acetaldehyde (Product inhibition).
-
Note: PhnX does not effectively cleave phosphonoacetate (which requires PhnA).
-
Experimental Protocols
Protocol A: Kinetic Assay for PhnX (Phosphate Release)
Use this to compare catalytic efficiency (
Reagents:
-
Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl
. -
Substrate: Phosphonoacetaldehyde (synthesized via acid hydrolysis of diethyl acetal).
-
Detection: Malachite Green Phosphate Assay Kit.
Workflow:
-
Preparation: Dilute purified PhnX enzyme to 50 nM in HEPES buffer.
-
Initiation: Add PnAA (range 10 µM – 500 µM) to start the reaction at 25°C.
-
Quenching: At defined time points (e.g., 1, 2, 5 min), remove 20 µL aliquots and mix immediately with 80 µL Acidic Malachite Green reagent (stops reaction).
-
Development: Incubate for 20 mins; read Absorbance at 620 nm.
-
Calculation: Plot [Pi] vs. time to get initial velocity (
). Fit vs. [S] to Michaelis-Menten equation.
Protocol B: P NMR Tracking of C-P Lyase Activity
Use this to verify degradation of alternative substrates like Glyphosate.
Rationale: Optical assays fail for C-P lyase because the reaction is complex and intracellular. NMR directly observes the C-P bond cleavage.
Workflow:
-
Culture: Grow E. coli (or engineered strain) in MOPS minimal medium with 1.0 mM Glyphosate as the sole P source.
-
Harvest: Centrifuge 50 mL culture (
), wash 2x with Pi-free buffer. -
Resuspension: Resuspend pellets in 500 µL D
O containing 10 mM EDTA (to broaden paramagnetic signals). -
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Probe:
P broadband. -
Parameters: Proton decoupling (vital for C-P splitting removal), 256 scans, relaxation delay 2s.
-
-
Analysis:
-
Glyphosate Signal: ~8-10 ppm.
-
Inorganic Phosphate (Product): ~0 ppm (shift depends on pH).
-
Intermediate (Ribosyl-glyphosate): ~12-15 ppm.
-
Success Criterion: Disappearance of the 8 ppm peak and appearance of the 0 ppm peak over time.
-
References
-
Hove-Jensen, B., McSorley, F. R., & Zechel, D. L. (2012).[2] Catabolism and Detoxification of 1-Aminoalkylphosphonic Acids: N-Acetylation by the phnO Gene Product.[2][4][5] PLOS ONE. [Link][2]
-
Stosiek, N., Talma, M., & Klimek-Ochab, M. (2019). Carbon-Phosphorus Lyase—the State of the Art. Applied Biochemistry and Biotechnology. [Link]
-
Allen, K. N., & Dunaway-Mariano, D. (2002). Kinetic evidence for a substrate-induced fit in phosphonoacetaldehyde hydrolase catalysis. Biochemistry. [Link][2][3][6]
-
Huang, K., et al. (1999).[6] Crystal structure of phosphoenolpyruvate mutase from Mytilus edulis. Structure. [Link]
Sources
- 1. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Kinetic evidence for a substrate-induced fit in phosphonoacetaldehyde hydrolase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catabolism and Detoxification of 1-Aminoalkylphosphonic Acids: N-Acetylation by the phnO Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catabolism and detoxification of 1-aminoalkylphosphonic acids: N-acetylation by the phnO gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Efficacy and Evaluation of Phosphoenolpyruvate Mutase (PepM) Inhibitors
The following guide is designed for researchers and drug discovery scientists targeting Phosphoenolpyruvate Mutase (PepM) . It synthesizes mechanistic insights with practical experimental protocols to evaluate inhibitor efficacy.[1]
Executive Summary
Phosphoenolpyruvate mutase (PepM) (EC 5.4.2.[2][3]9) is the gatekeeper enzyme for the biosynthesis of phosphonates, a class of natural products containing a chemically stable carbon-phosphorus (C-P) bond. Because phosphonates include potent antibiotics (e.g., fosfomycin, bialaphos) and herbicides, PepM is a high-value target for bioengineering and antimicrobial drug discovery.
However, PepM presents a unique challenge: the equilibrium of the reaction it catalyzes (PEP
Mechanistic Foundation
To design or evaluate inhibitors, one must understand the "Dissociative Mechanism" of PepM. Unlike typical mutases, PepM does not use a phospho-enzyme intermediate.
-
Substrate Binding: PEP binds to the active site, coordinated by a
cofactor. -
Dissociation: The phosphoryl group dissociates to form a metaphosphate intermediate.
-
C-P Bond Formation: The enolate of pyruvate rotates, and C3 attacks the metaphosphate, forming Phosphonopyruvate (PnPy) .
-
Conformational Gating: A flexible loop (residues 120–125) closes over the active site to sequester the reactive intermediate from water, preventing hydrolysis (phosphatase activity).
Pathway Visualization
The following diagram illustrates the PepM reaction context and the thermodynamic trap that necessitates coupled assays.
Caption: PepM catalyzes the reversible isomerization of PEP to PnPy. The reaction is thermodynamically unfavorable and is driven forward in nature by Phosphonopyruvate decarboxylase (Ppd).[4]
Comparative Analysis of Inhibitors
Inhibitors for PepM are primarily classified into Transition State Analogues and Substrate Analogues . Due to the high charge density and specific geometry of the active site, small structural deviations lead to significant loss of potency.
Class A: Oxalate (Transition State Analogue)
Oxalate is the most potent and widely used inhibitor for PepM structural and kinetic studies.
-
Mechanism: It mimics the planar enolate intermediate of pyruvate. When bound with
, it occupies the position of the pyruvate enolate, preventing the metaphosphate transfer. -
Synergy: Oxalate exhibits synergistic inhibition when combined with small non-competitive anions (e.g., nitrate, sulfite).[3] The anion mimics the dissociated metaphosphate, while oxalate mimics the enolate, effectively creating a "bimolecular transition state analogue" in the active site.
Class B: Sulfopyruvate (Substrate Analogue)
Sulfopyruvate is a structural isostere of PnPy where the phosphonate group is replaced by a sulfonate.
-
Mechanism: Competitive inhibition.[5][6] It binds to the active site but cannot undergo the mutase reaction because the S-C bond is chemically distinct and the sulfonate cannot mimic the metaphosphate transition state as effectively as the true substrate.
Quantitative Efficacy Data
The following data represents consensus values from kinetic studies on Streptomyces and Mytilus PepM variants.
| Inhibitor Class | Compound | Inhibition Type | Mechanism of Action | |
| Transition State Analogue | Oxalate | Competitive | 25 | Mimics pyruvate enolate; locks enzyme in "closed" conformation. |
| Substrate Analogue | Sulfopyruvate | Competitive | 210 | Steric and electrostatic mimic of PnPy; lower affinity than oxalate. |
| Anionic Ligand | Nitrate / Sulfite | Non-Competitive | > 1 mM | Mimics the metaphosphate group; weak on its own. |
| Synergistic Complex | Oxalate + Nitrate | Mixed | < 5 | Effective |
Critical Insight: While Sulfopyruvate looks more like the substrate, Oxalate is a far superior inhibitor (
lower). This confirms that the enzyme binds the transition state (planar enolate) much tighter than the ground state substrate.
Experimental Protocols: The Reverse Coupled Assay
Because the equilibrium favors PEP, measuring the "forward" reaction (PEP
Principle
-
PepM converts PnPy (substrate for assay)
PEP . -
Pyruvate Kinase (PK) converts PEP + ADP
Pyruvate + ATP.[7] -
Lactate Dehydrogenase (LDH) converts Pyruvate + NADH
Lactate + NAD . -
Signal: Disappearance of NADH is monitored spectrophotometrically at 340 nm .
Workflow Diagram
Caption: Step-by-step workflow for the Reverse Coupled Spectrophotometric Assay used to determine Ki values.
Detailed Protocol
Reagents:
-
Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.
-
Cofactor: 5 mM
(Essential for PepM activity). -
Coupling Mix: 2 mM ADP, 0.2 mM NADH, 5 U/mL Pyruvate Kinase (PK), 5 U/mL Lactate Dehydrogenase (LDH).
-
Substrate: Phosphonopyruvate (PnPy) (Synthesis required or purchase custom; unstable in solution).
-
Enzyme: Purified recombinant PepM (0.1–1.0
g/mL).
Procedure:
-
Blanking: Prepare a blank cuvette containing Buffer,
, Coupling Mix, and PnPy (to control for spontaneous hydrolysis or NADH instability). -
Inhibitor Incubation: In the experimental cuvette, mix Buffer,
, PepM, and the test Inhibitor (e.g., Oxalate at 0–100 M). Incubate for 5–10 minutes to reach binding equilibrium. -
Initiation: Add PnPy (start with
concentration, typically ~5–10 M) to initiate the reaction. -
Measurement: Monitor Absorbance at 340 nm (
) for 5 minutes at 25°C. -
Analysis: Calculate initial velocity (
). Plot vs. (Dixon plot) or fit to the competitive inhibition equation:
Critical Evaluation for Drug Development
When developing novel inhibitors based on these scaffolds, consider the following:
-
The "Closed" Conformation Target: Oxalate is effective because it induces the "closed" conformation of the active site loop (residues 120–125). A successful drug candidate must likely mimic this induced fit to achieve high potency. Compounds that bind but leave the loop "open" (like simple phosphonates) generally have poor
values. -
Thermodynamic Trap: Since the biological reaction is driven by the next enzyme (Ppd), inhibiting PepM in a cellular context requires extremely high affinity (
in nanomolar range) to compete with the rapid consumption of PnPy by Ppd. -
Synergy Strategy: The synergistic inhibition observed with Oxalate + Nitrate suggests a "fragment-based" drug design strategy. Linking an enolate mimic (oxalate-like) with a metaphosphate mimic (nitrate/sulfonate-like) via a flexible linker could generate a "bi-substrate" inhibitor with femtomolar affinity.
References
-
Mechanism and Structure of PepM Herzberg, O., et al.[4] (1999).[4][8] "Crystal structure of phosphoenolpyruvate mutase from the mussel Mytilus edulis." Nature Structural Biology.
-
Inhibitor Kinetics and Oxalate Synergy Seidel, H. M., & Knowles, J. R. (1994). "Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism." Biochemistry.
-
Sulfopyruvate and PPH Comparison Kulakova, A. N., et al. (2003).[9] "The Purification and Characterization of Phosphonopyruvate Hydrolase." Journal of Biological Chemistry.
-
General Enzymology of Phosphonates Metcalf, W. W., & van der Donk, W. A. (2009). "Biosynthesis of phosphonic and phosphinic acid natural products." Annual Review of Biochemistry.
Sources
- 1. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment | PLOS Computational Biology [journals.plos.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism and the nature of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 5. Inhibitory effect of phosphoenolpyruvate on glycolytic enzymes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oxalate and malonate on red cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Guide: Phosphonate vs. Phosphate Metabolism in Marine Bacteria
Introduction: The Phosphorus Paradox
In the oligotrophic vastness of the open ocean, inorganic phosphate (Pi) is the ultimate limiting nutrient. While Pi is the preferred "currency" for cellular bioenergetics, its scarcity has driven marine bacteria to evolve sophisticated machinery to access a more recalcitrant reserve: Phosphonates (Pn) .
This guide provides a technical comparison between the metabolism of inorganic phosphate (via the Pst system) and organophosphonates (via C-P lyase and phosphonatases). For drug developers, understanding these pathways offers critical insight into antibiotic design, as phosphonate analogs (e.g., fosfomycin) exploit these very transport and cleavage mechanisms.
Mechanistic Architecture: Pst System vs. C-P Lyase[1]
The fundamental difference lies in the chemical bond: Phosphate esters contain a hydrolyzable C-O-P bond, whereas phosphonates contain a chemically stable C-P bond.
Inorganic Phosphate (Pi) Transport: The Pst System
The Phosphate-Specific Transport (Pst) system is a high-affinity ABC transporter. It is the primary scavenger when extracellular Pi drops below 1 µM.
-
Mechanism: PstS binds Pi in the periplasm with nanomolar affinity. PstA/PstB channel it into the cytoplasm using ATP hydrolysis.
-
Regulation: Strictly controlled by the Pho regulon . Under Pi starvation, PhoB (response regulator) is phosphorylated, binding to pho boxes to upregulate pst genes.
Phosphonate (Pn) Catabolism: The C-P Lyase Complex
Breaking the C-P bond requires radical chemistry, not simple hydrolysis. The phn operon encodes this machinery.[1]
-
Transport: The PhnCDE complex (ABC transporter) imports phosphonates.
-
Cleavage (The "Engine"): The core enzyme is PhnJ , a Radical SAM (S-adenosylmethionine) enzyme.[1] It generates a 5'-deoxyadenosyl radical to homolytically cleave the C-P bond.
-
Specificity: Unlike specific phosphonatases (which only cleave substrates like 2-aminoethylphosphonate), C-P lyase is "broad-spectrum," capable of cleaving unactivated alkyl phosphonates (e.g., methylphosphonate).
Visualizing the Pathways
The following diagram contrasts the direct import of Pi with the multi-step radical cleavage of Pn.
Figure 1: Comparative flux of Phosphate (left) vs. Phosphonate (right). Note the requirement of the Radical SAM complex for C-P bond cleavage.
Performance & Energetics Comparison
From a bioenergetic standpoint, phosphonate metabolism is an "expensive" survival strategy.
| Feature | Phosphate (Pi) Metabolism | Phosphonate (Pn) Metabolism |
| Bond Type | P-O (Ester/Anhydride) | C-P (Direct covalent) |
| Bond Stability | Labile (Hydrolysis prone) | Extremely Stable (Resistant to acid/base) |
| Enzymatic Cost | Low (Transport only) | High (Transport + Radical SAM regeneration) |
| Substrate Specificity | Highly Specific ( | Broad (C-P Lyase) or Specific (Phosphonatase) |
| Regulatory Trigger | PhoB (Pi Starvation) | PhoB (Pi Starvation) + Substrate Induction |
| Ecological Role | Primary Growth | Survival / Niche Scavenging |
Expert Insight: The high energetic cost of C-P lyase (requiring reductant to regenerate SAM) explains why marine bacteria repress this pathway immediately upon detecting free Pi. It is a "last resort" mechanism.
Experimental Protocols: Self-Validating Systems
To distinguish between these metabolic states in drug discovery or ecological studies, we utilize two primary methodologies: Differential Uptake Assays and
Protocol 1: Differential Uptake Assay (Radiolabeling)
Objective: Quantify the transport efficiency of Pn vs. Pi.
-
Preparation: Cultivate marine isolates (e.g., Vibrio or Trichodesmium) in Pi-limited artificial seawater (ASW) to induce the Pho regulon.
-
Pulse: Add
P-labeled orthophosphate to Group A and C-labeled methylphosphonate to Group B.-
Critical Step: Use dual-labeling (
P-phosphonate) if tracking the phosphorus atom specifically is required to prove bond cleavage.
-
-
Incubation: Incubate at in-situ temperature for 0–60 mins.
-
Quench: Rapidly filter onto 0.2 µm polycarbonate filters. Wash 3x with ice-cold LiCl (to remove cell-surface adsorbed ions).
-
Validation: Count Scintillations (CPM). Normalize to protein content (Bradford assay).
-
Self-Check: If Group B shows uptake but no growth, the transporter is active, but the C-P lyase may be inactive or absent.
-
Protocol 2: P-NMR Spectroscopy (Bond Discrimination)
Objective: Definitively identify C-P bond cleavage without radioactive tracers.
-
Extraction: Pellet cells and extract using Alkaline-EDTA (0.25 M NaOH, 50 mM EDTA).
-
Why: High pH prevents hydrolysis of phosphate esters during extraction and improves spectral resolution.
-
-
Acquisition: Analyze supernatant on a 500+ MHz NMR spectrometer.
-
Differentiation:
-
Orthophosphate: ~6 ppm.
-
Phosphonates: ~20 to 30 ppm (Distinct downfield shift).
-
-
Data Analysis: Integration of the 20-30 ppm region quantifies the intracellular phosphonate pool.
Visualizing the Experimental Workflow
Figure 2: Parallel workflows for structural identification (NMR) and kinetic quantification (Uptake).
Applications in Drug Discovery
The distinction between these pathways is not merely academic; it is a blueprint for antibiotic development.
-
Trojan Horse Strategy: Antibiotics like fosfomycin and fosmidomycin are phosphonate analogs. They are transported into the cell via the GlpT or UhpT systems (mimicking G3P or G6P) and then inhibit cell wall or isoprenoid biosynthesis.
-
Resistance Mechanisms: Marine bacteria with active C-P lyase activity can potentially degrade phosphonate antibiotics, rendering them ineffective. Conversely, mutations in the phn transporter can confer resistance by preventing drug uptake.
-
Targeting the "Engine": Inhibitors designed to block the PhnJ (Radical SAM) enzyme would be highly specific to bacteria, as humans lack the C-P lyase pathway, offering a high therapeutic index with low toxicity.
References
-
Dyhrman, S. T., et al. (2009).[2][3] Phosphonate utilization by the globally important marine diazotroph Trichodesmium. Nature Geoscience. Link
-
Metcalf, W. W., & van der Donk, W. A. (2009).[3] Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry. Link
-
Quinn, J. P., et al. (2007).[2][3] Biotechnology and biogeography of the bacterial carbon-phosphorus lyase. Environmental Microbiology. Link
-
Villarreal-Chiu, J. F., et al. (2012). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Microbiology. Link
-
Cade-Menun, B. J., & Liu, C. W. (2014). Solution phosphorus-31 nuclear magnetic resonance spectroscopy of soils from 2005 to 2013: A review of sample preparation and experimental parameters. Soil Science Society of America Journal. Link
Sources
- 1. Surviving Phosphate Limitation via the C-P Lyase Pathway - Advanced Science News [advancedsciencenews.com]
- 2. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
3-arsonopyruvate as an alternative substrate for phosphoenolpyruvate mutase
3-arsonopyruvate as an Alternative Substrate for Phosphoenolpyruvate Mutase[1][2][3][4]
In the study of phosphonate biosynthesis, Phosphoenolpyruvate Mutase (PEPM) stands as the gatekeeper enzyme, catalyzing the thermodynamically unfavorable formation of the carbon-phosphorus (C-P) bond. While the natural substrate, Phosphoenolpyruvate (PEP) , and its isomer 3-Phosphonopyruvate (PnPy) are standard for kinetic assays, they suffer from rapid equilibrium reversibility (
3-Arsonopyruvate (3-AsPyr) emerges as a critical alternative substrate. By substituting phosphorus with arsenic, 3-AsPyr retains the structural fidelity required for active site recognition (
This guide objectively compares 3-AsPyr against standard phosphonate substrates, detailing synthesis, kinetic performance, and experimental protocols.
Part 1: Mechanistic Logic & Comparative Analysis
The Chemical Rationale
The utility of 3-AsPyr lies in the periodic similarity between Arsenic (As) and Phosphorus (P). Both form tetrahedral oxyanions, but As-O and As-C bonds exhibit distinct stability profiles compared to their P counterparts.
| Feature | Natural Substrate (3-PnPy) | Alternative Substrate (3-AsPyr) | Experimental Implication |
| Bond Type | Carbon-Phosphorus (C-P) | Carbon-Arsenic (C-As) | C-As is stable enough for substrate handling but weaker than C-P. |
| Isomerization Product | Phosphoenolpyruvate (PEP) | Arsenoenolpyruvate (AEP) | AEP mimics PEP structurally.[2] |
| Product Stability | High (Stable ester) | Extremely Low (Labile ester) | AEP hydrolyzes to Pyruvate + Arsenate ( |
| Reaction Reversibility | Highly Reversible | Effectively Irreversible | Hydrolysis of AEP drives the reaction forward, breaking the equilibrium trap. |
Kinetic Performance Comparison
Data derived from Chawla et al.[2][6][7] and subsequent mechanistic studies highlight the trade-off between recognition and turnover.
-
Affinity (
): PEPM displays a for 3-AsPyr ( ) that is remarkably similar to that of 3-PnPy. This confirms that the active site residues (Arg159, His190, Mg²⁺ cluster) recognize the arsonate headgroup with high fidelity. -
Turnover (
): The catalytic rate for 3-AsPyr is significantly reduced (approx.[1][7] 6000-fold lower) compared to the natural substrate.[7] This "slow substrate" behavior is advantageous for pre-steady-state kinetics and crystallographic capture of intermediate states.
Pathway Visualization
The following diagram illustrates the divergence in pathway fate between the natural PnPy substrate and the 3-AsPyr alternative.
Caption: Comparison of the reversible natural PEPM reaction versus the hydrolysis-driven irreversible cascade of the 3-arsonopyruvate alternative.
Part 2: Experimental Protocols
Synthesis of 3-Arsonopyruvate
Note: 3-AsPyr is not commercially available and must be synthesized. The following protocol is adapted from the Meyer reaction methodology described by Chawla et al. (1995).
Safety Warning: Arsenic compounds are highly toxic. Perform all steps in a certified chemical fume hood with appropriate PPE (gloves, goggles, apron).
Reagents:
- -Chlorolactic acid (commercially available or synthesized from epichlorohydrin)
-
Arsenic trioxide (
) -
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Protocol Workflow:
-
Preparation of Sodium Arsenite: Dissolve
in concentrated NaOH to generate a reactive arsenite solution ( ). -
Meyer Reaction (C-As Bond Formation):
-
Oxidation:
-
The resulting 3-arsonolactate must be oxidized to the ketone (pyruvate analogue).
-
Use a mild oxidizing agent (e.g., enzymatic oxidation with lactate dehydrogenase if feasible, or careful chemical oxidation) to convert the hydroxyl group to a ketone.
-
Note: Chawla et al. utilized a synthetic route starting from glycine to avoid complex purification, but the chlorolactate route is chemically direct.
-
-
Purification:
-
Precipitate inorganic arsenic using magnesium mixtures or ion-exchange chromatography (DEAE-Sephadex).
-
Elute the product with a triethylammonium bicarbonate gradient.
-
Lyophilize fractions to obtain 3-AsPyr as a white salt.
-
Coupled Enzyme Assay (Pyruvate Detection)
Since the product AEP hydrolyzes to pyruvate, standard Lactate Dehydrogenase (LDH) assays can be used to monitor PEPM activity continuously.
Assay Principle:
Step-by-Step Procedure:
-
Buffer Prep: Prepare 50 mM Tris-HCl, pH 7.5, containing 5 mM
. (Mg²⁺ is essential for PEPM activity). -
Reaction Mix (1 mL cuvette):
-
Buffer: 900 µL
-
NADH: 0.2 mM (final concentration)
-
Lactate Dehydrogenase (LDH): 5 Units (excess)
-
PEPM Enzyme: 0.1 – 1.0 µM (depending on activity)
-
-
Baseline: Monitor absorbance at 340 nm for 2 minutes to ensure stability.
-
Initiation: Add 3-Arsonopyruvate (final conc. 50 µM – 500 µM).
-
Measurement: Monitor the decrease in absorbance at 340 nm.
-
Validation: The rate of NADH oxidation corresponds directly to the rate of 3-AsPyr turnover, as AEP hydrolysis is rapid and non-rate-limiting under these conditions.
-
Part 3: Critical Analysis & Troubleshooting
Why use 3-AsPyr over Fluorinated Analogues?
Researchers often consider fluorinated PEP analogues (e.g., 3-fluoro-PEP). While useful, fluorinated analogues often act as dead-end inhibitors or suicide inactivators that covalently modify the enzyme.
-
3-AsPyr advantage: It acts as a true substrate that turns over. It allows the study of the conformational changes associated with the catalytic cycle (loop closure) without permanently killing the enzyme, while still preventing the reverse reaction.
Stability Concerns
-
Storage: 3-AsPyr is relatively stable in solid form at -20°C. In solution, the C-As bond is stable at neutral pH but may degrade at extreme pH.
-
Contamination: Ensure the synthesis is free of inorganic arsenite/arsenate, as these can inhibit downstream coupling enzymes or PEPM itself.
Experimental Workflow Diagram
Caption: Operational workflow from synthesis to kinetic validation.
References
-
Chawla, S., Mutenda, E. K., Dixon, H. B., Freeman, S., & Smith, A. W. (1995). Synthesis of 3-arsonopyruvate and its interaction with phosphoenolpyruvate mutase.[2][7][8] Biochemical Journal, 308(Pt 3), 931–935.[1][2][3][4][7]
-
Herzberg, O., et al. (1999). Helix swapping between two alpha/beta barrels: crystal structure of phosphoenolpyruvate mutase with bound Mg(2+)-oxalate.[8] Structure, 7(2), 197-209.
-
Seidel, H. M., & Knowles, J. R. (1994). Interaction of inhibitors with phosphoenolpyruvate mutase: implications for the reaction mechanism. Biochemistry, 33(18), 5641–5646.
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[2][4] Annual Review of Biochemistry, 78, 65-94.
Sources
- 1. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recapitulation of the evolution of biosynthetic gene clusters reveals hidden chemical diversity on bacterial genomes | bioRxiv [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. EzCatDB S00242 [ezcatdb.cbrc.pj.aist.go.jp]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phosphoenolpyruvate mutase | Semantic Scholar [semanticscholar.org]
Analytical Distinction of C-P Bond Cleavage: Enzymatic Specificity vs. Chemical Oxidation
Executive Summary: The Stability Challenge
The carbon-phosphorus (C-P) bond is a thermodynamic anomaly in biological systems. Unlike the labile oxygen-phosphorus (O-P) ester bonds found in ATP or DNA, the C-P bond is remarkably resistant to thermal decomposition, photolysis, and classical hydrolysis.[1] This stability arises from the bond's non-polar nature and high dissociation energy (~264 kJ/mol), rendering it inert to standard phosphatases.
Differentiation between Enzymatic and Non-Enzymatic cleavage is not merely academic; it dictates the efficiency of bioremediation strategies (e.g., glyphosate degradation), the synthesis of organophosphorus drugs (e.g., fosfomycin), and the design of wastewater treatment protocols.
This guide objectively compares biological catalytic systems (C-P Lyase, Phosphonatase) against chemical Advanced Oxidation Processes (AOPs), providing a self-validating experimental framework to distinguish them.
Mechanistic Architecture
Enzymatic Cleavage: Precision Engineering
Enzymatic cleavage is highly specific and generally falls into two distinct mechanistic classes.
-
Class A: Hydrolytic Cleavage (Phosphonatase)
-
Mechanism: Requires an electron-withdrawing carbonyl group
to the phosphorus (e.g., phosphonoacetaldehyde). The enzyme forms a Schiff-base intermediate with a lysine residue, creating an electron sink that weakens the C-P bond, allowing water to attack. -
Key Feature: Incorporates solvent oxygen (
) directly into the phosphate product.
-
-
Class B: Radical SAM Cleavage (C-P Lyase)
-
Mechanism: The "Big Gun" of bacterial metabolism (Phn operon). It utilizes a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to generate a 5'-deoxyadenosyl radical. This radical abstracts a hydrogen atom, initiating a homolytic cleavage of the C-P bond.
-
Key Feature: Strictly anaerobic active site (even if the organism is aerobic) and yields a hydrocarbon + inorganic phosphate.
-
Non-Enzymatic Cleavage: Brute Force Oxidation
Non-enzymatic methods, primarily Advanced Oxidation Processes (AOPs) , rely on the generation of non-selective reactive oxygen species (ROS), particularly hydroxyl radicals (
-
Mechanism: Photocatalysis (
) or Fenton chemistry ( ). -
Pathway: Radicals attack the organic framework indiscriminately. While they can cleave the C-P bond, they often attack weaker C-N or C-H bonds first, leading to a complex mixture of intermediates (e.g., AMPA in glyphosate degradation) before total mineralization.
Comparative Performance Analysis
The following table contrasts the performance metrics of an Enzymatic System (e.g., E. coli lysate expressing C-P Lyase) versus a Chemical Oxidant (e.g., Fenton's Reagent).
| Feature | Enzymatic System (C-P Lyase) | Chemical System (Fenton/AOP) |
| Selectivity | High (Target specific C-P bonds) | Low (Attacks all organic bonds) |
| Primary Product | Sarcosine + | AMPA + Glyoxylate + |
| Kinetics | Michaelis-Menten (Saturation) | First/Second Order (Conc. dependent) |
| Conditions | Physiological (pH 7, 37°C) | Harsh (Low pH, Oxidants, UV) |
| Byproducts | Minimal, defined metabolites | Complex mix, potentially toxic |
| Energy Input | Low (ATP driven) | High (UV, Chemical reagents) |
Experimental Protocol: Differentiating the Mechanism
To validate the cleavage mechanism of an unknown sample (or to benchmark a new catalyst), follow this self-validating protocol using Glyphosate as the model substrate.
Reagents & Setup
-
Substrate: 10 mM Glyphosate (N-(phosphonomethyl)glycine).
-
System A (Enzymatic): Cell-free extract of Pseudomonas or E. coli (induced for phn operon).
-
System B (Chemical): 1 mM
+ 10 mM (Fenton's Reagent). -
Control: Heat-killed extract (95°C, 10 min).
-
Labeling Agent:
(99.9%) or .
Workflow Description
-
Incubation: Incubate substrate with both systems for 4 hours.
-
Quenching: Stop Enzymatic reaction with acid (HCl); stop Chemical reaction with catalase (destroys
) or EDTA. -
Derivatization: Derivatize aliquots with FMOC-Cl for HPLC analysis (necessary for amine detection).
-
Analysis: Analyze via HPLC-MS and
-NMR.
Decision Logic (The "Product Test")
The identity of the cleavage product is the definitive differentiator.
-
If Sarcosine is detected: The mechanism is Enzymatic (C-P Lyase) .[2][3] The C-P bond was cleaved directly.[4]
-
If AMPA is detected: The mechanism is likely Oxidative/Chemical (or the distinct enzyme Glyphosate Oxidoreductase). The C-N bond was attacked, leaving the C-P bond intact in the intermediate.
-
If Phosphate (
) is detected: Both systems produce this. You must look at the carbon fragment.
Isotope Validation (The "Mechanistic Proof")
Run the reaction in
-
C-P Lyase: Will incorporate Deuterium (
) into the methyl group of the resulting hydrocarbon (Sarcosine becomes deuterated at the methyl position) because the radical intermediate abstracts a D atom from the solvent/enzyme environment. -
Hydrolytic Enzymes: Will incorporate
from into the phosphate product.
Pathway Visualization
The following diagrams illustrate the divergent pathways.
Diagram 1: The C-P Lyase Complex (Enzymatic)
This pathway shows the direct C-P cleavage yielding Sarcosine.[5]
Caption: The C-P Lyase pathway utilizes a radical SAM mechanism to directly cleave the C-P bond, yielding Sarcosine.[3][5]
Diagram 2: Oxidative Degradation (Non-Enzymatic)
This pathway shows the non-selective radical attack, often yielding AMPA first.
Caption: Non-enzymatic oxidation typically attacks the C-N bond first, forming AMPA, before eventual mineralization.
References
-
Hove-Jensen, B., et al. (2014). "The C-P lyase pathway."[2][3][5][6][7][8][9][10] Journal of Biological Chemistry. Link
-
Kamat, S. S., & Raushel, F. M. (2013). "The enzymatic conversion of phosphonates to phosphate by bacteria."[1][2][4][7][10] Current Opinion in Chemical Biology. Link
-
Jarlim, F., & Copley, S. D. (2021). "Mechanistic diversity in the microbial degradation of glyphosate." Biochemistry. Link
-
Manav, M. C., et al. (2018).[9] "The ABC of Phosphonate Breakdown: A Mechanism for Bacterial Survival."[9] BioEssays. Link
-
Grandcoin, A., et al. (2017). "Ozonation and AOPs for glyphosate biodegradation: A review." Environmental Science and Pollution Research. Link
Sources
- 1. Full Article [protein.bio.msu.ru]
- 2. The Abc of Phosphonate Breakdown: A Mechanism for Bacterial Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glyphosate Degradation Pathway [eawag-bbd.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Structural and Mechanistic Insights into C-P Bond Hydrolysis by Phosphonoacetate Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Surviving Phosphate Limitation via the C-P Lyase Pathway - Advanced Science News [advancedsciencenews.com]
Safety Operating Guide
3-Phosphonopyruvate proper disposal procedures
Topic: 3-Phosphonopyruvate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Why" Before the "How"
As researchers working with This compound (3-PP) , we often treat metabolic intermediates as benign biological byproducts. However, 3-PP (CAS: 3687-44-3) presents a specific chemical challenge: the Carbon-Phosphorus (C-P) bond . Unlike standard phosphate esters (C-O-P) which hydrolyze easily, the direct C-P bond in phosphonates is chemically stable and resistant to thermal and enzymatic degradation.
Improper disposal (e.g., drain pouring) poses two risks:
-
Environmental Persistence: The stable C-P bond allows the compound to bypass standard wastewater treatment hydrolysis, potentially contributing to aquatic eutrophication or interfering with phosphate-sensing biological systems downstream.
-
Chemical Incompatibility: As an
-keto acid with a phosphonic group, 3-PP is acidic and reactive. Indiscriminate mixing with strong oxidizers or bases in a central waste carboy can lead to uncontrolled exotherms.
This guide outlines the High-Temperature Incineration Pathway , the only method that ensures complete mineralization of the phosphonate moiety.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity.[1] This table summarizes the physicochemical properties relevant to waste segregation.
| Property | Specification | Operational Implication |
| Compound Name | This compound | Label as "Organophosphonate" |
| CAS Number | 3687-44-3 | Use for waste manifest tracking |
| Formula | High oxygen content; potential oxidizer compatibility issues | |
| Acidity (pKa) | Acidic (Phosphonic/Carboxylic groups) | DO NOT mix with Cyanides, Sulfides, or Strong Bases |
| Physical State | Solid (Crystalline) / Liquid (Solution) | Requires separate waste streams |
| GHS Hazards | H314 (Causes burns), H318 (Eye damage) | PPE: Nitrile gloves (min 0.11mm), Safety Goggles |
Pre-Disposal Risk Assessment
The Golden Rule of Segregation: Never add this compound directly to a "General Organic Waste" container without checking pH and solvent compatibility.
-
Incompatibility Alert: 3-PP contains a ketone adjacent to a carboxyl group (
-keto) and a phosphonate. Avoid mixing with Peroxides or Nitric Acid . The oxidation of the -keto functionality can generate gas ( ) rapidly, pressurizing waste containers. -
pH Management: Aqueous solutions of 3-PP are acidic. If your facility requires pH neutralization prior to pickup, use a dilute Sodium Bicarbonate (
) solution. Caution: This will generate foam ( ). Add slowly.
Detailed Disposal Protocol
Workflow A: Solid Waste (Pure Substance & Contaminated Debris)
Applicable to: Expired lyophilized powder, contaminated weigh boats, pipette tips, and dry spill cleanup materials.
-
Containment: Place solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Affix a hazardous waste label.
-
No Bulking: Do not dissolve solids into liquid waste solely to save space. Solid incineration is a distinct, more efficient operational stream.
Workflow B: Liquid Waste (Stock Solutions & Reaction Mixtures)
Applicable to: Aqueous buffers containing 3-PP, HPLC effluent.
-
Segregation: Dedicate a specific carboy for "Acidic Organophosphorus Waste."
-
Do not mix with: Halogenated solvents (Chloroform/DCM) unless incineration facility explicitly permits (halogens + phosphorus = complex scrubber requirements).
-
-
Quenching (Optional but Recommended):
-
If the solution contains reactive enzymes or co-factors, quench biological activity by lowering pH (3-PP is already acidic, so this is usually inherent) or adding a compatible denaturant.
-
-
Transfer: Funnel liquid into an HDPE carboy. Leave 10% headspace to accommodate thermal expansion or off-gassing.
-
Final Handoff: Coordinate with your EHS (Environmental Health & Safety) department. Request Incineration with Phosphorus Scrubbing .
-
Why? Standard incineration produces Phosphorus Pentoxide (
), which hydrates to phosphoric acid in the flue gas, corroding standard incinerators. Facilities must use wet scrubbers to capture this.
-
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for disposing of this compound, ensuring no step is missed.
Caption: Decision tree for this compound disposal. Note the critical check for oxidizers in the liquid pathway to prevent gas evolution.
Emergency Procedures: Spills
In the event of a benchtop spill, immediate action is required to prevent surface corrosion.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Neutralization (Liquid Spill):
-
Cover the spill with Sodium Carbonate or Calcium Carbonate (Limestone).
-
Observation: Wait for fizzing (
) to cease. This indicates the acid has been neutralized.
-
-
Collection: Sweep up the neutralized paste using a dustpan. Place in a sealed bag labeled "Spill Debris - Neutralized Organophosphonate."
-
Wash: Clean the surface with water and detergent.
References
-
PubChem. (n.d.).[5] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Organophosphorus compounds. Retrieved January 28, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. accomn.com [accomn.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. essex.ac.uk [essex.ac.uk]
- 5. This compound | C3H5O6P | CID 439811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. fishersci.com [fishersci.com]
- 8. epfl.ch [epfl.ch]
Personal protective equipment for handling 3-Phosphonopyruvate
Part 1: Executive Safety Summary
3-Phosphonopyruvate (3-PP) is a specialized organophosphonate metabolite containing a stable carbon-phosphorus (C-P) bond. It acts as a structural analog to phosphoenolpyruvate (PEP) and is a critical intermediate in the biosynthesis of phosphonate natural products like fosfomycin [1].
Crucial Distinction: Do not conflate this compound with inorganic phosphorus allotropes (e.g., White Phosphorus). While 3-PP is not pyrophoric, it presents specific biochemical and chemical hazards. It is an
The "Why" Behind the Protocol: Our safety protocol focuses on two objectives:
-
Personnel Protection: Preventing mucosal irritation and corneal damage from acidic dust.
-
Compound Integrity: 3-PP is chemically labile. Moisture and heat can induce decarboxylation or hydrolysis, rendering the compound useless for enzymatic assays.
Part 2: Hazard Identification & PPE Matrix[1]
Risk Profile[1][2][3]
-
GHS Classification (Predicted/Analogous): Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).
-
Chemical Nature: Strong organic acid (pKa ~2-3 for phosphonate group).
-
Physical State: Hygroscopic powder/solid.
Personal Protective Equipment (PPE) Specifications
Standard "lab attire" is insufficient for handling high-purity metabolites where contamination is a two-way street.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm / 4 mil) | Latex is permeable to many organic acids. Nitrile provides superior chemical resistance against acidic hydrolysis. Double-gloving recommended for weighing >100 mg. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses with side shields are inadequate for fine powders. Goggles seal the orbital area against airborne acidic dust that can cause immediate corneal opacity. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | 3-PP dust is an upper respiratory irritant. All open-vessel manipulation must occur inside a certified chemical fume hood. |
| Body Protection | High-Neck Lab Coat (Poly/Cotton) | Prevents skin contact with settling dust. 100% cotton is preferred if flammables are also present in the workspace. |
Part 3: Operational Protocol (The "Cold-Chain" Method)
Objective: Manipulate 3-PP without introducing water (hydrolysis risk) or heat (degradation risk).
Storage & Retrieval
-
Condition: Store at -20°C under desiccant [1].
-
Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator for 20 minutes.
Weighing & Solubilization
-
Static Control: Phosphonates are often static-charged. Use an anti-static gun or polonium strip if the powder "flies."
-
Solvent Choice: Dissolve in cold, degassed buffer (e.g., Tris-HCl or HEPES, pH 7.0–7.5).
-
Note: The free acid form will significantly drop the pH of unbuffered water. Ensure your buffer capacity is sufficient to maintain physiological pH (7.4) upon addition.
-
Reaction Setup
-
Inert Atmosphere: For synthesis or long-term incubation, blanket the reaction with Nitrogen or Argon to prevent oxidative decarboxylation.
Part 4: Visualization (Safety Lifecycle)
The following diagram outlines the critical decision points in the handling lifecycle of this compound.
Figure 1: The "Cold-Chain" Handling Lifecycle for this compound, emphasizing moisture control.
Part 5: Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Brush off loose particles before washing.[4] Rinse with copious water for 15 minutes.[4][7] The compound is acidic; do not neutralize with strong bases on the skin (exothermic risk).
-
Eye Contact: Flush with isotonic saline or water for 15 minutes, lifting eyelids. Seek medical attention immediately.
Disposal Procedures[1][2][5][6][7][8][9][10]
-
Do Not Drain Dispose: Organophosphonates can interfere with wastewater treatment biological processes and are often regulated [2].
-
Segregation: Collect in Acidic Chemical Waste containers.
-
Labeling: Clearly tag as "Organophosphonate - Acidic."
-
Deactivation: For small spills, cover with sodium bicarbonate to neutralize (watch for CO2 bubbling) before sweeping into a waste container.
References
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[8] Annual Review of Biochemistry, 78, 65–94.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Sources
- 1. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 2. safety.duke.edu [safety.duke.edu]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. odu.edu [odu.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
